B1579888 L-TYROSINE (2-13C)

L-TYROSINE (2-13C)

Cat. No.: B1579888
M. Wt: 182.81
Attention: For research use only. Not for human or veterinary use.
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Description

L-Tyrosine (2-13C) is a stable isotope-labeled analog of the conditionally essential amino acid L-Tyrosine, where the carbon at the 2-position is replaced with Carbon-13 (13C). It is a critical tracer compound for in-depth metabolic and nutritional research. In animals, L-Tyrosine is synthesized from the essential amino acid phenylalanine, and it serves as an indispensable precursor for key neurotransmitters and hormones, including dopamine, norepinephrine, epinephrine, and thyroxine . This labeled compound is specifically designed for use in tracer studies, such as those employing mass spectrometry, to investigate the dynamics of aromatic amino acid metabolism. Research applications include precisely quantifying whole-body phenylalanine hydroxylation and tyrosine oxidation rates, determining aromatic amino acid requirements in humans, and assessing amino acid balance over extended periods like 24-hour cycles . By utilizing L-Tyrosine (2-13C), researchers can obtain highly accurate data on metabolic fluxes, advancing the understanding of protein metabolism and nutritional needs. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Weight

182.81

Purity

98%

Origin of Product

United States

Foundational & Exploratory

L-Tyrosine (2-13C) CAS number 55443-60-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to L-Tyrosine (¹³C₉, 99%) (CAS: 55443-60-2): Properties, Applications, and Protocols

Abstract

L-Tyrosine uniformly labeled with Carbon-13 (L-Tyrosine (¹³C₉)) is a non-radioactive, stable isotope-labeled amino acid that serves as an indispensable tool in advanced biological and biomedical research. Its incorporation into cellular metabolism allows for the precise tracking of metabolic pathways and the accurate quantification of proteins and their turnover rates. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signature, and core applications of L-Tyrosine (¹³C₉). It is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry and NMR-based techniques for metabolomics, proteomics, and metabolic flux analysis. Detailed protocols, safety guidelines, and key experimental workflows are presented to facilitate its effective use as both a metabolic tracer and an internal standard.

Introduction to L-Tyrosine and Isotopic Labeling

The Biological Significance of L-Tyrosine

L-Tyrosine is a non-essential amino acid in mammals, synthesized from the essential amino acid L-phenylalanine.[1] Its roles extend far beyond being a simple building block for proteins. The phenolic side chain of tyrosine is both hydrophobic and polar, making it a critical residue for mediating molecular recognition at protein surfaces and binding interfaces.[1] Furthermore, L-Tyrosine is a crucial precursor for a host of vital biomolecules, including:

  • Neurotransmitters: It is the rate-limiting precursor for the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[1][]

  • Hormones: The thyroid gland utilizes iodinated tyrosine residues within the protein thyroglobulin to synthesize thyroid hormones, which are essential for regulating metabolism.[1]

  • Pigments: It is the initial substrate for the synthesis of melanin.[1]

Post-translational modifications of tyrosine residues, particularly phosphorylation, are fundamental to cell signaling, gene regulation, and cell cycle control.[1]

Principles of Stable Isotope Labeling

Stable isotope labeling involves the substitution of an atom in a molecule with one of its non-radioactive (stable) isotopes, such as replacing ¹²C with ¹³C. The resulting isotopologue is chemically identical to its unlabeled counterpart but has a greater mass. This mass difference is readily detectable by mass spectrometry (MS), allowing labeled molecules to be distinguished and quantified against a background of their natural-abundance equivalents. Unlike radioactive isotopes, stable isotopes are safe to handle and do not decay, making them ideal for in vivo studies in humans and long-term cell culture experiments.[3][4]

L-Tyrosine (¹³C₉): A Key Tracer for Systems Biology

L-Tyrosine (¹³C₉), in which all nine carbon atoms are the ¹³C isotope, provides a distinct mass shift (+9 Da) compared to the natural ¹²C form. This makes it an exceptional tool for a range of applications.[4][5] It is frequently used as a tracer to follow the metabolic fate of tyrosine and its downstream products in living systems.[3][6] In proteomics, it is a cornerstone of the Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) methodology for accurate relative and absolute protein quantification.[6] It also serves as a robust internal standard for quantitative analyses in metabolomics.[3][4]

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of L-Tyrosine (¹³C₉) are essential for its proper handling, storage, and application in experimental settings.

Core Properties
PropertyValueSource
CAS Number 55443-60-2[7][8]
Synonyms L-Tyrosine-¹³C₉; (S)-2-Amino-3-(4-hydroxyphenyl)propionic acid (¹³C₉)[7]
Molecular Formula ¹³C₉H₁₁NO₃[7][8]
Molecular Weight 190.12 g/mol [5][8]
Appearance White crystalline powder or fine silky needles[9]
Melting Point Decomposes at 342-344 °C[9]
Water Solubility 0.453 g/L at 25 °C (Very low at neutral pH)[1][9]
Other Solubilities Soluble in alkaline solutions; Insoluble in absolute alcohol, ether, acetone[9][10]
logP -2.26[7][9]
Purity Typically ≥98% chemical purity, ≥99% isotopic enrichment[5]
Spectroscopic Profile

The defining characteristic of L-Tyrosine (¹³C₉) is its spectroscopic signature, which differs significantly from its unlabeled analog, particularly in MS and NMR.

  • Mass Spectrometry (MS): In high-resolution mass spectrometry, the monoisotopic mass of the protonated molecular ion [M+H]⁺ is readily observed at m/z 191.15, which is 9.03 Da higher than the unlabeled L-Tyrosine (m/z 182.12). This clear mass shift is the basis for its use in quantitative proteomics and metabolomics.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a powerful tool for confirming the uniform labeling of the molecule. The presence of ¹³C-¹³C coupling can be observed, and the chemical shifts provide structural confirmation.[11]

Carbon AtomExpected ¹³C Chemical Shift (ppm) (in D₂O)
C=O (Carboxyl)~177.0
Cα (Alpha-carbon)~58.8 - 59.0
Cβ (Beta-carbon)~38.3
C1' (Aromatic, -OH attached)~157.7
C2'/C6' (Aromatic, ortho to -OH)~133.5
C3'/C5' (Aromatic, meta to -OH)~118.6
C4' (Aromatic, Cβ attached)~129.5
Note: Chemical shifts are approximate and can vary based on solvent, pH, and temperature.[9][12]

Synthesis and Quality Control

Conceptual Synthesis Pathway

The synthesis of uniformly labeled L-Tyrosine (¹³C₉) is a multi-step process that begins with isotopically enriched starting materials. While various proprietary methods exist, a general conceptual pathway involves the protection of the amino and carboxyl groups of a commercially available ¹³C₉-labeled tyrosine precursor, followed by any necessary modifications and final deprotection to yield the pure amino acid.[13]

G cluster_0 Protection cluster_1 Modification & Coupling cluster_2 Deprotection Start L-Tyrosine (¹³C₉, ¹⁵N) Protected Boc-OMe-L-Tyrosine (¹³C₉, ¹⁵N) Start->Protected Boc₂O, SOCl₂/MeOH Iodinated Di-iodinated Intermediate Protected->Iodinated I₂, HIO₄ Coupled Coupled Thyronine Precursor Iodinated->Coupled Cu(II)-mediated coupling Final Final Labeled Product (e.g., L-Thyroxine-¹³C₉) Coupled->Final Sequential Deprotection (e.g., TFA, LiOH) BoronicAcid Boronic Acid Derivative BoronicAcid->Coupled caption Conceptual synthesis pathway for labeled tyrosine derivatives.

Caption: Conceptual synthesis of labeled tyrosine derivatives.

Quality Control and Purity Assessment

Ensuring the quality of L-Tyrosine (¹³C₉) is paramount for the integrity of experimental results. The two most critical parameters are chemical purity and isotopic enrichment.

  • Chemical Purity: Assessed using High-Performance Liquid Chromatography (HPLC) and NMR. The absence of contaminating amino acids or synthesis byproducts is verified.

  • Isotopic Enrichment: Determined by high-resolution mass spectrometry. The ratio of the mass corresponding to the fully labeled compound versus any partially labeled or unlabeled species is calculated to confirm that the enrichment (e.g., 99%) meets specifications.

Core Applications in Research

Metabolic Flux Analysis (MFA)

By introducing L-Tyrosine (¹³C₉) into a biological system, researchers can trace the flow of the ¹³C atoms through various metabolic pathways.[14][15] Samples are collected over time and analyzed by MS or NMR to measure the rate of incorporation of ¹³C into downstream metabolites like catecholamines or in protein synthesis. This provides a dynamic view of metabolic activity that cannot be obtained from static concentration measurements alone.[16]

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

SILAC is a powerful MS-based technique for the accurate quantification of proteins in two or three different cell populations. One population is grown in "light" media (containing normal ¹²C L-Tyrosine), while the other is grown in "heavy" media (containing ¹³C₉ L-Tyrosine). After several cell divisions, the heavy amino acid is fully incorporated into all newly synthesized proteins. The cell populations can then be subjected to different experimental conditions, combined, and analyzed. The mass spectrometer detects pairs of chemically identical peptides that differ only by the mass of the labeled tyrosine, and the ratio of their signal intensities provides a precise measure of the relative abundance of the protein under the different conditions.[6]

G cluster_culture 1. Cell Culture cluster_process 2. Processing & Analysis Light Population A 'Light' Medium (¹²C-Tyr) Combine Combine Lysates 1:1 Light->Combine Heavy Population B 'Heavy' Medium (¹³C₉-Tyr) Heavy->Combine Digest Protein Digestion (e.g., Trypsin) Combine->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis & Quantification LCMS->Data caption High-level workflow for a SILAC experiment.

Sources

Advanced Tracing of Dopaminergic Flux: The L-Tyrosine (2-13C) Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of L-Tyrosine (2-13C) as a precision tracer for quantifying dopamine biosynthesis. Unlike non-specific uniform labeling or ring-labeled variants, the 2-13C isotopologue offers a distinct mechanistic advantage: it labels the


-carbon of the tyrosine side chain. Upon enzymatic decarboxylation by Aromatic L-Amino Acid Decarboxylase (AADC), this label is stoichiometrically retained in the dopamine molecule, whereas carboxyl-labeled (1-13C) precursors lose the isotope as 

.

This protocol is designed for researchers requiring high-fidelity flux analysis in neuronal cell cultures (e.g., SH-SY5Y, PC12) or in vivo microdialysis studies. It integrates mechanistic rationale with a self-validating LC-MS/MS detection workflow.

Part 1: Mechanistic Basis & Isotope Fate Mapping

The Biosynthetic Pathway

Dopamine synthesis involves two critical enzymatic steps.[1][2][3][4][5] Understanding the carbon atom mapping is essential for selecting the correct precursor.

  • Hydroxylation: Tyrosine Hydroxylase (TH) converts L-Tyrosine to L-DOPA.[1][2][3][4][6][7][8] The carbon skeleton remains intact.

  • Decarboxylation: AADC removes the carboxyl group (C1) from L-DOPA to form Dopamine.[4][7]

Why L-Tyrosine (2-13C)?
  • L-Tyrosine (1-13C): The label is located on the carboxyl group. During the AADC step, this carbon is released as

    
    . The resulting dopamine is unlabeled , rendering the experiment void for product tracing.
    
  • L-Tyrosine (Ring-13C): Effective, but often produces complex mass spectra due to fragmentation patterns that split the ring.

  • L-Tyrosine (2-13C): The label is on the

    
    -carbon (the carbon bearing the amine). This carbon becomes the C1 position of the dopamine ethylamine side chain. It is retained  and protected from metabolic exchange until dopamine degradation.
    
Carbon Fate Diagram

The following diagram illustrates the flow of the


 atom from precursor to product, highlighting the loss of the C1 carboxyl group.

Figure 1: Carbon atom mapping of L-Tyrosine (2-13C) metabolism.[4] The red asterisk denotes the 13C label retention on the alpha-carbon.

Part 2: Analytical Methodologies (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its sensitivity and ability to differentiate isotopologues based on mass-to-charge (m/z) shifts.

Mass Shift Logic
  • Endogenous Dopamine: Monoisotopic mass = 153.08 Da. Protonated ion

    
    .
    
  • Tracer-Derived Dopamine: Incorporates one

    
     atom (+1.003 Da). Protonated ion 
    
    
    
    .
Fragmentation & Transition Selection

To validate the label position, one must analyze the fragmentation pattern.

  • Primary Transition (Quantification): Loss of ammonia (

    
    , -17 Da).
    
    • Unlabeled:

      
      
      
    • Labeled:

      
       (The 
      
      
      
      -carbon is retained in the catechol-ethyl fragment).
  • Secondary Transition (Validation): Formation of the tropylium-like ion (

    
    , m/z 91).
    
    • Critical Insight: In many fragmentation pathways, the m/z 91 ion consists of the benzene ring and the

      
      -carbon. The 
      
      
      
      -carbon (labeled) is often lost as a neutral fragment.
    • If the label is lost: Labeled precursor yields

      
       (Same product ion as endogenous).
      
    • Action: Use the

      
       transition for specific flux quantification.
      
MRM Parameters Table
AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)Purpose
Dopamine (Endogenous) 154.1137.115-2050Baseline Quant
Dopamine (13C-Labeled) 155.1138.115-2050Flux Quant
L-Tyrosine (Endogenous) 182.1136.112-1820Precursor Pool
L-Tyrosine (2-13C) 183.1137.112-1820Tracer Purity

Part 3: Experimental Protocol (Self-Validating System)

This protocol describes an in vitro pulse-chase experiment using dopaminergic cells (e.g., PC12 or SH-SY5Y).

Reagent Preparation
  • Tyrosine-Free Media: Custom DMEM lacking L-Tyrosine and L-Phenylalanine (to prevent conversion to Tyrosine).

  • Tracer Stock: Dissolve L-Tyrosine (2-13C) (99% enrichment) in PBS to 10 mM. Filter sterilize.

Pulse-Chase Workflow
  • Equilibration: Wash cells 2x with warm PBS. Incubate in Tyrosine-Free Media for 30 mins to deplete intracellular pools.

  • Pulse (Labeling): Replace media with Tyrosine-Free Media supplemented with 100 µM L-Tyrosine (2-13C) .

  • Time Course: Harvest cells at T=0, 15, 30, 60, and 120 minutes.

  • Quenching: Rapidly aspirate media. Wash 1x with ice-cold PBS. Add 200 µL 0.1 M Perchloric Acid (PCA) containing 100 nM Dopamine-d4 (Internal Standard).

    • Why PCA? Acidifies sample to stabilize catecholamines and precipitate proteins instantly.

Sample Preparation
  • Lysis: Scrape cells in PCA. Transfer to microcentrifuge tubes.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Neutralization (Optional but risky): Some columns require pH > 2. However, catecholamines oxidize rapidly at neutral pH.

    • Recommendation: Use an HILIC column compatible with acidic mobile phases or dilute supernatant 1:1 with 0.1% Formic Acid in water.

Workflow Diagram

ExperimentalWorkflow Step1 1. Depletion (Tyr-Free Media, 30 min) Step2 2. Pulse Labeling (+100µM L-Tyrosine 2-13C) Step1->Step2 Step3 3. Metabolism (Incubation 0-120 min) Step2->Step3 Step4 4. Quench & Extract (0.1M PCA + IS) Step3->Step4 Step5 5. LC-MS/MS Analysis (HILIC Column, MRM) Step4->Step5 SubStep Validation Check: Ratio [155/138] vs [154/137] Step5->SubStep

Figure 2: Step-by-step experimental workflow for dopaminergic flux analysis.

Part 4: Data Interpretation & Troubleshooting

Calculating Fractional Synthesis Rate (FSR)

The raw area counts must be corrected for natural isotopic abundance (approx 1.1% for


). However, for high-enrichment tracers (>99%), a direct ratio is often sufficient for relative flux comparison.


Troubleshooting Common Issues
  • Low Signal Intensity: Dopamine oxidizes easily. Ensure samples are kept at 4°C and acidic (pH < 3) until injection. Add antioxidants (e.g., EDTA, Sodium Metabisulfite) to the extraction buffer if degradation is observed.

  • No M+1 Peak:

    • Check Precursor: Verify the L-Tyrosine (2-13C) uptake by measuring the 183 -> 137 transition in the cell lysate. If Tyrosine is labeled but Dopamine is not, TH or AADC activity is inhibited.

    • Check Label Position: Ensure you did not purchase L-Tyrosine (1-13C) by mistake.

References

  • Fernstrom, J. D., & Fernstrom, M. H. (2007).[9] Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain.[1][3][9] The Journal of Nutrition, 137(6), 1539S-1547S.[9]

  • Daubner, S. C., Le, T., & Wang, S. (2011). Tyrosine hydroxylase and regulation of dopamine synthesis.[1][2][4][5][7][10] Archives of Biochemistry and Biophysics, 508(1), 1-12.

  • Michopoulos, F., et al. (2014).[9] Targeted profiling of polar intracellular metabolites using ion-pair-high performance liquid chromatography and ultra high performance liquid chromatography coupled to tandem mass spectrometry.[9] Journal of Chromatography A, 1349, 60-68.[9]

  • Cambridge Isotope Laboratories. (n.d.). Stable Isotope Standards for Mass Spectrometry.

  • Bergmann, M. L., et al. (2017). Analysis of catecholamines in urine by unique LC/MS suitable ion-pairing chromatography.[9] Journal of Chromatography B, 1057, 118-123.[9]

Sources

Topic: The Role of L-Tyrosine (2-13C) in Elucidating Melanin Synthesis Pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Traditional methods for quantifying melanin have provided a static snapshot of pigment content, fundamentally unable to distinguish between the dynamic processes of synthesis and degradation. This guide introduces a superior methodological approach: the use of stable isotope-labeled L-Tyrosine, specifically L-Tyrosine (2-¹³C), to trace metabolic flux through the eumelanin and pheomelanin synthesis pathways. By replacing the naturally abundant ¹²C with a ¹³C isotope at a specific position on the precursor molecule, we can precisely track its incorporation into downstream metabolites using mass spectrometry. This allows for the direct and quantitative measurement of de novo melanin synthesis, offering unprecedented insight into the real-time regulation of melanogenesis. We will detail the core biochemistry, provide a validated experimental workflow from cell culture to data analysis, and discuss the profound implications for basic research and the development of therapeutic and cosmeceutical agents targeting skin pigmentation.

Foundational Biochemistry: The Melanogenesis Pathway

Melanin, the primary determinant of skin, hair, and eye color, is produced in specialized organelles called melanosomes within melanocytes.[1][2][3] The entire process, known as melanogenesis, begins with the amino acid L-tyrosine.[4][5] The pathway is not a single linear route but a complex, branching series of enzymatic and spontaneous reactions that produce two distinct types of melanin: the brown-black eumelanin and the red-yellow pheomelanin.[2][4][6]

The central, rate-limiting step is catalyzed by the copper-containing enzyme tyrosinase (TYR).[2][4][7] TYR performs two sequential oxidations: first, hydroxylating L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), and second, oxidizing L-DOPA to dopaquinone.[6][8]

From dopaquinone, the pathway bifurcates:

  • Eumelanogenesis: In the absence of sufficient thiol compounds, dopaquinone undergoes intramolecular cyclization to form dopachrome.[9] This is further processed by enzymes like tyrosinase-related protein 2 (TYRP2/DCT) and TYRP1 to form indole intermediates, primarily 5,6-dihydroxyindole-2-carboxylic acid (DHICA) and 5,6-dihydroxyindole (DHI), which then polymerize into eumelanin.[2]

  • Pheomelanogenesis: If cysteine or glutathione is present, it reacts with dopaquinone to form cysteinyldopa intermediates (e.g., 5-S-cysteinyldopa or 5-S-CD).[9][10] These precursors are subsequently oxidized and polymerized to create the sulfur-containing pheomelanin polymer.[9]

The ratio of these two melanin types is a critical determinant of pigmentation phenotype and UV sensitivity.[11]

Melanin_Synthesis_Pathway cluster_cytosol Cytosol / Extracellular cluster_melanosome Melanosome cluster_eumelanin Eumelanin Pathway cluster_pheomelanin Pheomelanin Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (TYR) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (TYR) Dopachrome Dopachrome Dopaquinone->Dopachrome Spontaneous CysDOPA Cysteinyldopa (e.g., 5-S-CD) Dopaquinone->CysDOPA + Cysteine DHICA DHICA / DHI Dopachrome->DHICA TYRP2, TYRP1 Eumelanin Eumelanin (Brown/Black) DHICA->Eumelanin Polymerization Pheomelanin Pheomelanin (Red/Yellow) CysDOPA->Pheomelanin Polymerization Cysteine Cysteine / GSH Cysteine->CysDOPA

Caption: The bifurcating pathways of melanogenesis originating from L-Tyrosine.

The Power of Stable Isotope Tracing with L-Tyrosine (2-¹³C)

The Causality Behind the Method: Beyond Static Measurement

Traditional analytical methods, such as spectrophotometry or HPLC analysis of melanin degradation products, quantify the total accumulated pigment.[12] While robust, these techniques have a critical limitation: they cannot differentiate between newly synthesized melanin and pre-existing stores, nor can they distinguish changes in synthesis from changes in degradation.[1][2] This is akin to measuring the water level in a reservoir without knowing the inflow and outflow rates.

Stable isotope tracing overcomes this hurdle. By introducing a "heavy" but non-radioactive isotope like Carbon-13 (¹³C), we can label a precursor and track its journey through a metabolic network.[13][14] L-Tyrosine (2-¹³C) is chemically identical to its unlabeled counterpart and is processed by cellular machinery in the same way. However, its increased mass (+1 Dalton due to the extra neutron in ¹³C) makes it, and any metabolite derived from it, distinguishable by mass spectrometry.[13] This allows us to measure the rate of synthesis—the metabolic flux—providing a dynamic view of cellular activity.[1][2][15]

Why L-Tyrosine (2-¹³C)?

While uniformly labeled tyrosine ([U-¹³C]-Tyrosine) can also be used, position-specific labeling like L-Tyrosine (2-¹³C) offers a clean, unambiguous signal. The label is on the alpha-carbon, a stable position within the core amino acid structure that is retained throughout the melanogenesis pathway. This ensures that any detected ¹³C-labeled melanin precursor is a direct result of the tracer's incorporation, providing a clear and quantifiable measure of de novo synthesis.

Core Analytical Technology: LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical engine for this technique.[1][2][16]

  • Liquid Chromatography (LC): First, a complex mixture of metabolites extracted from the cells is separated based on its chemical properties as it passes through an LC column. This ensures that individual compounds like L-DOPA and DHICA enter the mass spectrometer at different times.

  • Mass Spectrometry (MS): The separated compounds are ionized and their mass-to-charge ratio (m/z) is measured. The instrument can simultaneously detect the abundance of the unlabeled metabolite (e.g., ¹²C-DHICA) and its ¹³C-labeled isotopologue (¹³C-DHICA), which will have a higher m/z value.

A Validated Experimental Workflow for Tracing Melanogenesis

This section provides a self-validating protocol. Each step includes internal checks and rationale to ensure data integrity and reproducibility.

Experimental_Workflow cluster_prep Phase 1: Cell Preparation & Labeling cluster_extraction Phase 2: Sample Processing cluster_analysis Phase 3: Analysis & Interpretation A 1. Culture Melanocytes (e.g., MNT-1) to ~80% confluence B 2. Prepare Labeling Medium (Tyrosine-free medium + L-Tyrosine (2-13C)) A->B C 3. Pulse Labeling Incubate cells for defined period (e.g., 4 hours) B->C D 4. Quench Metabolism (Rapid wash with ice-cold PBS) C->D E 5. Metabolite Extraction (e.g., with 80% Methanol at -80°C) D->E F 6. Sample Clarification (Centrifuge to pellet debris, collect supernatant) E->F G 7. LC-MS Analysis (Separate & detect labeled/unlabeled metabolites) F->G H 8. Data Processing (Extract ion chromatograms for each m/z) G->H I 9. Calculate Flux (Determine fractional enrichment) H->I

Caption: High-level experimental workflow for ¹³C-Tyrosine fate tracing.
Step-by-Step Protocol

1. Cell Seeding and Culture:

  • Action: Seed human melanocytes (e.g., primary HEMs or the MNT-1 cell line) in 6-well plates at a density that will achieve ~80% confluence on the day of the experiment.

  • Causality: Working at sub-confluent densities ensures cells are in an active growth phase with robust metabolism. Over-confluence can alter metabolic activity and introduce confounding variables.

2. Preparation of Labeling Medium:

  • Action: Prepare custom culture medium that is devoid of standard L-Tyrosine. Just before the experiment, supplement this base medium with a known concentration of L-Tyrosine (2-¹³C) (e.g., 0.1-0.2 mM). Warm the medium to 37°C.

  • Causality: Using tyrosine-free medium is critical to prevent dilution of the isotopic label, ensuring that the vast majority of tyrosine available to the cells is the ¹³C-labeled tracer. This maximizes the signal-to-noise ratio for detection.

3. Isotope Pulse Labeling:

  • Action: Aspirate the standard culture medium from the cells. Wash once with pre-warmed PBS. Add the prepared ¹³C-labeling medium to each well. Incubate for a defined period (e.g., 2, 4, or 8 hours) under standard culture conditions (37°C, 5% CO₂).

  • Causality: This "pulse" period is the window during which de novo synthesis is measured. The duration is critical: too short, and the labeled signal may be below the limit of detection; too long, and the system may approach an isotopic steady state, obscuring initial synthesis rates. Time-course experiments are recommended for initial characterization.

4. Metabolic Quenching and Metabolite Extraction:

  • Action: To end the labeling, place the plate on ice and immediately aspirate the labeling medium. Wash the cell monolayer twice with ice-cold PBS to remove all extracellular tracer. Add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol / 20% water) to each well.

  • Causality: This step is arguably the most critical for data integrity. Rapid cooling and the addition of a cold organic solvent instantly halt all enzymatic activity, "freezing" the metabolic state of the cell at that precise moment and preventing artificial alteration of metabolite levels during sample handling.

5. Sample Collection and Preparation:

  • Action: Scrape the cells in the extraction solvent and transfer the entire lysate/solvent mixture to a microcentrifuge tube. Vortex thoroughly. Centrifuge at high speed (e.g., >15,000 x g) at 4°C for 10 minutes to pellet protein and cell debris.

  • Action: Carefully transfer the supernatant, which contains the soluble metabolites, to a new tube for LC-MS analysis.

  • Causality: Separating the soluble metabolites from precipitated proteins and lipids is essential for preventing contamination and clogging of the sensitive LC-MS instrumentation.

6. LC-MS Analysis:

  • Action: Inject the metabolite extract into an LC-MS system. Use a chromatographic method (e.g., HILIC or reverse-phase) optimized for separating polar melanin precursors.

  • Action: Operate the mass spectrometer in a mode that scans for the expected m/z values of both the unlabeled (M) and labeled (M+1) versions of key intermediates (Tyrosine, L-DOPA, DHICA, 5-S-CD).

  • Causality: The chromatographic separation prevents ion suppression, where co-eluting compounds compete for ionization, leading to inaccurate quantification. The targeted MS analysis ensures high sensitivity for the specific metabolites of interest.

Data Analysis: From Raw Signal to Biological Insight

The output from the LC-MS is a set of chromatograms for each targeted mass. The goal is to convert these signals into a quantitative measure of metabolic flux.

Data_Analysis_Logic A Raw LC-MS Data (Signal Intensity vs. Time) B 1. Peak Integration (Calculate area under the curve for each peak) A->B C Identify Isotopologue Pairs (e.g., DHICA M and DHICA M+1) B->C D 2. Calculate Fractional Enrichment (FE) FE = [Area(M+1)] / [Area(M) + Area(M+1)] C->D E 3. Compare Conditions (e.g., FE in Control vs. Drug-Treated) D->E F Biological Conclusion (e.g., Drug X inhibits eumelanin synthesis rate by 50%) E->F

Caption: Logical flow for calculating metabolic flux from LC-MS data.
Quantifying Isotopic Enrichment

For each melanin precursor of interest (e.g., DHICA for eumelanin, 5-S-CD for pheomelanin), the integrated peak areas of the unlabeled (M) and labeled (M+1) forms are extracted from the chromatograms. The fractional enrichment (FE), which represents the proportion of the metabolite pool that was newly synthesized during the pulse period, is calculated as:

Fractional Enrichment (FE) = Peak Area (M+1) / [Peak Area (M) + Peak Area (M+1)]

This value provides a direct, quantitative measure of the flux through that specific step of the pathway.

Data Presentation and Interpretation

The calculated fractional enrichment values can be summarized in a table to compare the effects of different treatments, genotypes, or conditions on the rates of eumelanin and pheomelanin synthesis.

Table 1: Example Data for a Hypothetical Tyrosinase Inhibitor

MetabolitePathwayFractional Enrichment (Control)Fractional Enrichment (Inhibitor X)% Change
¹³C L-DOPACommon0.45 ± 0.030.12 ± 0.02-73.3%
¹³C DHICAEumelanin0.31 ± 0.020.08 ± 0.01-74.2%
¹³C 5-S-CDPheomelanin0.22 ± 0.030.06 ± 0.01-72.7%
(Values are presented as mean ± standard deviation for illustrative purposes)

Interpretation: In this example, the data clearly demonstrate that Inhibitor X potently reduces the de novo synthesis of precursors for both the eumelanin and pheomelanin branches. This indicates the drug acts at or before the dopaquinone branch point, consistent with its function as a tyrosinase inhibitor. This level of mechanistic detail is unattainable with conventional melanin quantification.

Applications in Therapeutic and Scientific Research

The ability to precisely measure melanogenic flux opens up numerous avenues for investigation and development:

  • Drug Discovery & Development: Screen and validate the mechanism of action for compounds designed to inhibit pigmentation (for hyperpigmentation disorders) or stimulate it (for vitiligo). This method can differentiate a true synthesis inhibitor from a compound that, for example, only disrupts melanosome transport.[2]

  • Cosmeceutical Efficacy Testing: Provide robust, quantitative data to support claims for skin-lightening or tanning-enhancing products.

  • Basic Science Research: Investigate how different signaling pathways (e.g., MC1R signaling) or environmental stressors (e.g., UV radiation) dynamically regulate the flux between eumelanin and pheomelanin synthesis.[1][2]

  • Disease Pathophysiology: Compare melanogenic fluxes in melanocytes from individuals with different skin types or pigmentation disorders (e.g., albinism) to understand the underlying metabolic dysregulation.[1]

Conclusion

The use of L-Tyrosine (2-¹³C) combined with LC-MS analysis represents a paradigm shift in the study of melanogenesis. It moves the field beyond static, endpoint measurements to a dynamic, quantitative assessment of metabolic flux. This technique provides a self-validating system to precisely determine the rate of de novo synthesis through both the eumelanin and pheomelanin pathways. For researchers in dermatology, oncology, and pharmacology, this methodology is an indispensable tool for uncovering the intricate regulation of melanin synthesis, understanding disease, and developing next-generation therapeutics that precisely target the pigmentation machinery.

References

  • Chen, S., Wakamatsu, K., Ito, S., & Zippin, J. H. (2021). Measurement of Melanin Metabolism in Live Cells by [U-¹³C]-L-Tyrosine Fate Tracing Using Liquid Chromatography-Mass Spectrometry. Journal of Investigative Dermatology. Available at: [Link]

  • d'Ischia, M., Wakamatsu, K., Cicoira, F., Di Mauro, E., Garcia-Borron, J. C., Commo, S., Galván, I., Ghanem, G., Kenzo, K., Meredith, P., Pezzella, A., Santato, C., Sarna, T., Simon, J. D., & Ito, S. (2015). Melanins and melanogenesis: from pigment cells to human health and technological applications. Pigment Cell & Melanoma Research. Available at: [Link]

  • Chen, S., Wakamatsu, K., Ito, S., & Zippin, J. H. (2021). Measurement of melanin metabolism in live cells by [U-¹³C]-tyrosine fate tracing using LC-MS. National Institutes of Health (NIH). Available at: [Link]

  • Fan, T. W., Lorkiewicz, P. K., Sellers, K., Moseley, H. N., Higashi, R. M., & Lane, A. N. (2014). ¹³C NMR metabolomics: applications at natural abundance. Analytical Chemistry. Available at: [Link]

  • Fan, T. W., Lorkiewicz, P. K., Sellers, K., Moseley, H. N., Higashi, R. M., & Lane, A. N. (2014). ¹³C NMR metabolomics: applications at natural abundance. SciSpace. Available at: [Link]

  • Skin Whitening Science. (n.d.). Melanin Synthesis Pathways. Skin Whitening Science. Available at: [Link]

  • Pavel, S., van Nieuwpoort, F. A., van der Meulen, H., Smit, N. P., Wakamatsu, K., Ito, S., & Kolb, R. M. (2004). Tyrosine-induced melanogenesis shows differences in morphologic and melanogenic preferences of melanosomes from light and dark skin types. Journal of Investigative Dermatology. Available at: [Link]

  • Videira, I. F., Moura, D. F., & Magina, S. (2013). Signaling Pathways in Melanogenesis. International Journal of Molecular Sciences. Available at: [Link]

  • Catalyst University. (2019, August 1). Complete Melanin Biosynthesis Pathway | Eumelanin & Pheomelanin. YouTube. Available at: [Link]

  • Smit, N. P., van der Meulen, H., Koerten, H. K., Kolb, R. M., Mommaas, A. M., Lentjes, E. G., & Pavel, S. (1997). Melanogenesis in Cultured Melanocytes can be Substantially Influenced by L-Tyrosine and L-Cysteine. ResearchGate. Available at: [Link]

  • Slominski, A., Zmijewski, M. A., & Pawelek, J. (2012). From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis. Postepy biochemii. Available at: [Link]

  • Catalyst University. (2015, August 13). Melanin Biochemistry: Eumelanin Biosynthesis From Tyrosine and Phenylalanine. YouTube. Available at: [Link]

  • Kishor, K., Taha, M., & Tobwala, S. (2025). Analytical Techniques for Melanin Identification and Estimation by Mass Spectrometry. SpringerLink. Available at: [Link]

  • Wikipedia. (n.d.). Tyrosinase. Wikipedia. Available at: [Link]

  • Chen, Y. H., Chen, Y. C., & Chen, L. C. (2020). Detection of tyrosine and monitoring tyrosinase activity using an enzyme cascade-triggered colorimetric reaction. Analytical Methods. Available at: [Link]

  • Hui, S., Ghergurovich, J. M., & Rabinowitz, J. D. (2017). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Biotechnology. Available at: [Link]

  • Cieslak, M., Wojcik, M., Podciechowska, M., & Gorniak, A. (2021). Research Techniques Made Simple: Cell Biology Methods for the Analysis of Pigmentation. Journal of Investigative Dermatology. Available at: [Link]

  • Antoniewicz, M. R. (2018). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Current Opinion in Biotechnology. Available at: [Link]

Sources

Technical Whitepaper: Tracing Thyroid Hormone Kinetics via Stable Isotope Labeled Tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-precision workflow for tracing thyroid hormone (TH) biosynthesis and turnover using stable isotope-labeled (SIL) tyrosine.[1] It addresses the specific challenges of iodine interference, isotopologue distribution, and LC-MS/MS quantification.[1]

Mechanistic Foundation: The Tyrosine-to-Thyronine Flux

Thyroid hormones, Thyroxine (T4) and Triiodothyronine (T3), are unique in that they are iodinated amino acid derivatives synthesized within the thyroglobulin (Tg) scaffold.[1][2] Static measurements of serum T4/T3 via immunoassay (RIA/ELISA) only reveal pool size, not the dynamic rate of synthesis (flux) or degradation.[1]

To measure Fractional Synthesis Rate (FSR) , a precursor-product labeling strategy is required.[1] L-Tyrosine is the obligate precursor.[1]

Biosynthetic Pathway & Label Incorporation

The synthesis involves the iodination of tyrosyl residues on Thyroglobulin, followed by the oxidative coupling of two Diiodotyrosine (DIT) residues to form T4.[1]

ThyroidPathway cluster_legend Label Fate Tyr L-Tyrosine (Precursor) Tg Thyroglobulin-Tyr Tyr->Tg Incorporation MIT MIT (Monoiodotyrosine) Tg->MIT + Iodine (TPO) DIT DIT (Diiodotyrosine) MIT->DIT + Iodine (TPO) T4 Thyroxine (T4) (Target Analyte) DIT->T4 Oxidative Coupling (DIT + DIT) T3 Triiodothyronine (T3) T4->T3 Deiodination (D1/D2) Desc *Note: T4 is composed of two Tyrosine rings. Labeling can result in M+6 or M+12.

Figure 1: Thyroid Hormone Biosynthesis Pathway.[1] TPO = Thyroid Peroxidase.[1][2][3] The coupling of two DIT residues implies that T4 contains two phenolic rings originating from Tyrosine.[1]

Isotopologue Selection Strategy

Selecting the correct stable isotope label is critical.[1] Improper selection can lead to label loss during iodination or mass spectral overlap with internal standards.[1]

The "Iodine Displacement" Problem

Iodination occurs at positions 3 and 5 of the tyrosine phenolic ring.[1]

  • Deuterium (2H) Risk: If you use L-Tyrosine-3,5-d2, the label is completely lost during iodination (replaced by Iodine).[1] If you use L-Tyrosine-d4 (ring-d4), you lose 2 deuteriums, resulting in a T4-d4 product (from two d2-DITs) or T4-d2.[1] This complicates mass calculations.[1]

  • Carbon-13 (13C) Solution: Carbon atoms in the ring are not displaced by iodine.[1] Therefore, L-Tyrosine-[ring-13C6] is the gold standard for biosynthesis research.[1]

Tracer vs. Internal Standard Conflict

A common error in experimental design is using the same isotope for the tracer (biosynthesis probe) and the internal standard (quantification reference).[1]

ComponentRecommended IsotopeMass ShiftReason
Tracer (Infusate) L-Tyrosine-[ring-13C6] M+6 (Precursor)Metabolically stable; no label loss during iodination.[1]
Biosynthetic Product [13C6]-Thyroxine M+6 (Primary)In low-enrichment studies (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

), the probability of coupling two labeled DITs is low. Most labeled T4 will contain one labeled ring (M+6) and one unlabeled ring.[1]
Internal Standard L-Thyroxine-d5 or 13C9 M+5 or M+9CRITICAL: Must not overlap with the M+6 biosynthetic product.[1] Do not use T4-13C6 as an internal standard if using Tyr-13C6 as a tracer.[1]

Experimental Framework (In Vivo)

This protocol describes a continuous infusion method to achieve steady-state enrichment, suitable for determining the Fractional Synthesis Rate (FSR) of T4.[1]

Phase A: Subject Preparation & Infusion[1]
  • Catheterization: Insert catheters into the antecubital vein (infusion) and a contralateral hand vein (heated, for arterialized venous blood sampling).[1]

  • Background Sample: Collect baseline blood (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     min) to determine natural isotopic abundance.
    
  • Priming Dose: Administer a bolus of L-Tyrosine-[ring-13C6] (e.g., 4 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    mol/kg) to rapidly reach isotopic equilibrium in the precursor pool.
    
  • Continuous Infusion: Immediately follow with a constant rate infusion (e.g., 4

    
    mol/kg/h) for 6–12 hours.
    
    • Note: Thyroid turnover is slow.[1] Longer infusion times increase the sensitivity of detection for the synthesized T4.[1]

Phase B: Sampling
  • Precursor Enrichment (Plasma Tyrosine): Sample every 30 mins to verify steady-state enrichment (plateau) of Tyrosine-13C6.[1]

  • Product Appearance (Plasma T4): Sample hourly. The linear rise in labeled T4 (M+6) over time represents the synthesis rate.[1]

Analytical Methodology: LC-MS/MS

Thyroid hormones exist in low concentrations (nmol/L) and are lipophilic.[1] Standard protein precipitation is insufficient due to ion suppression from phospholipids.[1]

Sample Preparation: Solid Phase Extraction (SPE)[1]
  • Step 1: Protein Crash. Mix 200 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    L plasma with Internal Standard (T4-d5)  and 600 
    
    
    
    L Acetonitrile/Methanol (1:1). Vortex and centrifuge.[1][2][4]
  • Step 2: SPE Loading. Dilute supernatant with water (to <15% organic) and load onto a Mixed-Mode Cation Exchange (MCX) cartridge.[1]

    • Why MCX? Thyroid hormones have an amine group (positive charge at acidic pH) and a hydrophobic body.[1] MCX captures both properties, allowing rigorous washing.[1]

  • Step 3: Wash.

    • 2% Formic Acid (removes proteins/salts).[1]

    • Methanol (removes neutral lipids).[1]

  • Step 4: Elution. 5% Ammonium Hydroxide in Methanol (releases the basic amine).[1]

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Methanol + 0.1% Formic Acid (Methanol yields higher sensitivity for T4 than Acetonitrile).[1]

  • Ionization: ESI Positive Mode.

MRM Transitions (Quantification & Tracing):

AnalytePrecursor (m/z)Product (m/z)Type
L-Tyrosine (Endogenous) 182.1136.1Precursor Pool
L-Tyrosine-[13C6] 188.1142.1Tracer Enrichment
L-Thyroxine (T4) 777.7731.7Total T4
L-Thyroxine-[13C6] 783.7737.7Biosynthetic Product (M+6)
L-Thyroxine-d5 782.7736.7Internal Standard

Note: The transition 777 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 731 represents the loss of the formate group (HCOOH) or similar neutral loss depending on source conditions; verify specific fragmentation on your instrument.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Plasma Plasma Sample + IS (T4-d5) Precip Protein Precipitation (ACN/MeOH) Plasma->Precip SPE SPE (MCX) Wash: Acid/MeOH Elute: NH4OH Precip->SPE LC UHPLC Separation (C18 Column) SPE->LC MS Triple Quad MS (ESI+) LC->MS Data Data: M+0, M+6, M+5 MS->Data

Figure 2: Analytical Workflow ensuring removal of interferences and separation of isotopologues.[1]

Kinetic Modeling & Data Interpretation

To calculate the Fractional Synthesis Rate (FSR), use the precursor-product relationship.[1]

ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">



Where:

  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     = The slope of the enrichment (Tracer/Tracee ratio) of T4-13C6 over time.
    
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     = The Area Under the Curve of the Tyrosine-13C6 enrichment in plasma (precursor pool).
    

Validation Check: Ensure that the enrichment of Tyrosine-13C6 in plasma is stable (steady state). If the precursor enrichment fluctuates, the calculated FSR for T4 will be erroneous.[1]

References
  • Bielinski, R. N., et al. (2018).[1] Turnover of Thyroxine in Humans: A Stable Isotope Study. (Conceptual basis for T4 turnover).

  • Soldin, S. J., et al. (2005).[1] Isotope dilution tandem mass spectrometric method for T4/T3. Clinical Chimica Acta.[1] (LC-MS/MS Method).[1]

  • Wolfe, R. R., & Chinkes, D. L. (2005).[1] Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.[1] (Standard text for FSR calculations).

  • Thienpont, L. M., et al. (1994).[1] Isotope dilution mass spectrometry for thyroid hormones.[1][5][6] Biological Mass Spectrometry.[1] (Foundational ID-MS work).

Sources

Definitive Guide to L-Tyrosine (2-13C): Structural Integrity and Isotopic Precision

[1]

Executive Summary

L-Tyrosine (2-13C) represents a critical tool in the arsenal of modern metabolomics and structural biology.[1] Unlike uniformly labeled isotopologues, the specific placement of the Carbon-13 isotope at the C2 (alpha-carbon) position offers unique advantages for tracing metabolic pathways where decarboxylation events occur.[1] This guide provides a rigorous technical analysis of the compound's structure, enzymatic synthesis, and its indispensable role in tracing catecholamine synthesis and NMR backbone assignment.

Chemical Identity & Structural Logic

Nomenclature and Isotopic Placement

The "2-13C" designation refers to the substitution of the natural Carbon-12 atom with Carbon-13 at the alpha-carbon (

11
  • IUPAC Name: (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid (2-13C)[1][2]

  • Chemical Formula:

    
    [1][3]
    
  • Molecular Weight: 182.19 g/mol (approx. +1 Da shift from natural L-Tyrosine)[1]

Structural Diagram

The following diagram illustrates the precise location of the isotopic label and its relationship to the side chain and carboxyl group.

TyrosineStructureC1COOH(C1)C213C(α-Carbon)C1->C2Peptide BondSiteNNH2C2->NC3CH2(β-Carbon)C2->C3RingPhenolRingC3->RingOHOHRing->OHPara

Synthesis & Production: The Enzymatic Advantage[1]

Why Enzymatic Synthesis?

While chemical synthesis (e.g., Strecker synthesis) is possible, it often yields racemic mixtures (DL-Tyrosine) requiring costly chiral resolution.[1][3] For high-fidelity applications, Enzymatic Synthesis using Tyrosine Phenol-Lyase (TPL) is the industry standard.[1] This method ensures >99% enantiomeric excess (L-form) and precise isotopic placement.[1][3]

The TPL Workflow

The reaction is a "reverse elimination" where the enzyme couples phenol, ammonia, and pyruvate. To achieve the 2-13C label, [2-13C]Pyruvate is used as the precursor.[1]

  • Enzyme: Tyrosine Phenol-Lyase (EC 4.1.99.2)[1][3]

  • Precursors: Phenol + [2-13C]Pyruvate +

    
    [1][3]
    
  • Reaction:

    
    [1][3]
    

SynthesisWorkflowFigure 2: Enzymatic Synthesis Workflow using Tyrosine Phenol-Lyase.cluster_inputsPrecursorsPyruvate[2-13C] Pyruvate(Isotopic Source)BioreactorBioreactorTyrosine Phenol-Lyase (TPL)pH 8.0, 30°CPyruvate->BioreactorPhenolPhenolPhenol->BioreactorAmmoniaAmmonia (NH3)Ammonia->BioreactorCrystallizationIsoelectric Precipitation(pH 5.6)Bioreactor->CrystallizationHigh Yield ConversionPurificationRecrystallization(Removal of Phenol)Crystallization->PurificationProductL-Tyrosine (2-13C)>99% ee, >99% IsotopePurification->Product

Quality Control: A Self-Validating Protocol

Trust in isotopic data begins with the purity of the starting material.[3] A rigorous QC protocol must validate three parameters: Chemical Purity, Isotopic Enrichment, and Chiral Purity.[3]

The "Triad" Validation Protocol[1]
ParameterMethodAcceptance CriteriaWhy it Matters
Isotopic Enrichment HR-MS (ESI) M+1 peak > 99% of total ion countEnsures the signal in NMR/MS is purely from the label, preventing "isotope dilution" artifacts.
Chemical Purity 1H-NMR (D2O/DCl) No impurity peaks > 1%Impurities (e.g., residual phenol) can be toxic to cell cultures in SILAC experiments.[1][3]
Chiral Purity Chiral HPLC > 99% L-IsomerD-Tyrosine is biologically inert or inhibitory in many mammalian systems.[1]
Mass Spectrometry Interpretation

In an ESI-MS spectrum, natural L-Tyrosine appears at m/z 182.08 (M+H).[1][3]

  • L-Tyrosine (2-13C): The dominant peak shifts to m/z 183.08 .[1][3]

  • Calculation: Enrichment % =

    
    .[1][3]
    

Applications: Strategic Use of the C2 Label

The choice of L-Tyrosine (2-13C) over uniformly labeled (U-13C) or 1-13C variants is often dictated by the specific metabolic pathway being studied.[1]

Case Study: Dopamine Synthesis Tracing

This is the killer application for the 2-13C isotopologue.

  • The Problem: In the conversion of L-DOPA to Dopamine, the enzyme Aromatic L-amino acid decarboxylase removes the carboxyl group (C1) as

    
    .[1]
    
  • The Failure of 1-13C: If you use L-Tyrosine (1-13C), the label is lost as

    
    .[1][3] The resulting dopamine is invisible to isotope detection.[3]
    
  • The Solution (2-13C): The C2 (alpha-carbon) is retained and becomes the methylene carbon adjacent to the amine in Dopamine.[1]

MetabolicTracingcluster_noteTracing LogicTyrL-Tyrosine (2-13C)Label at α-CarbonDopaL-DOPALabel RetainedTyr->DopaTyrosine HydroxylaseDopamineDopamineLabel Retained at CH2Dopa->DopamineAADC(Decarboxylation)CO2CO2(From C1 - Unlabeled)Dopa->CO2NoteC2 Label survivesdecarboxylation

NMR Structural Biology

In protein NMR, L-Tyrosine (2-13C) is used for backbone assignment .[1][3]

  • The

    
     signal provides critical connectivity information in HNCA and HN(CO)CA experiments.[3]
    
  • Because Tyrosine is aromatic and bulky, it often resides in the hydrophobic core. Precise chemical shift measurement of the alpha-carbon helps determine secondary structure (alpha-helix vs beta-sheet) in these buried regions.[1]

Handling & Stability

  • Solubility: L-Tyrosine is notoriously insoluble in neutral water (

    
     at 
    
    
    ).[1][3]
    • Protocol: Dissolve in 1M HCl or 1M NaOH to generate the hydrochloride or sodium salt, respectively, which increases solubility to

      
      .[3]
      
  • Storage: Store at Room Temperature (RT), desiccated. Stable for >5 years if kept dry.[3]

  • Light Sensitivity: Protect from prolonged exposure to direct sunlight to prevent slow photo-oxidation of the phenol ring.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6057: L-Tyrosine. [Link][1][3]

  • Zheng, G. W., et al. (2018).[3][4] Efficient enzymatic synthesis of L-tyrosine and its derivatives by tyrosine phenol-lyase. [Link][1]

  • Cerdan, S., & Seelig, J. (1990).[3] NMR studies of metabolism. [Link]

Tracing the Aromatic Ring: A Technical Guide to [Ring-13C6]-Tyrosine in Metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic Advantage of Ring Labeling

In the landscape of stable isotope tracing, L-Tyrosine labeled specifically on the aromatic ring (L-Tyrosine [ring-13C6] ) offers a distinct analytical advantage over universally labeled ([U-13C]) counterparts. While universal labeling tracks all carbon atoms, often complicating data interpretation due to rapid decarboxylation events in the side chain, ring labeling provides a chemically stable "beacon" for the aromatic moiety.

This guide details the application of [ring-13C6]-tyrosine to decouple anabolic signaling (neurotransmitter/melanin synthesis) from catabolic energy generation (TCA cycle anaplerosis). By tracking the +6 Da mass shift , researchers can quantify flux through Tyrosine Hydroxylase (TH) with high specificity, essential for neurodegenerative disease modeling and oncology.

The Physics of the Tracer: Mass Shift Mechanics

When [ring-13C6]-tyrosine is introduced into a biological system, it carries a mass shift of +6.0201 Da . This specific labeling pattern allows for the differentiation of metabolic fates based on the integrity of the phenol ring.

The Divergent Fate of the Ring

The utility of this tracer relies on two distinct metabolic outcomes:

  • Ring Preservation (Anabolic): In catecholamine and melanin synthesis, the aromatic ring remains intact. Metabolites like DOPA, Dopamine, and Norepinephrine will retain the full +6 Da shift (M+6 isotopologue).

  • Ring Cleavage (Catabolic): In the homogentisate pathway, the ring is enzymatically cleaved by Homogentisate 1,2-dioxygenase (HGD). The resulting linear carbons are distributed into Fumarate and Acetoacetate, resulting in M+4 or M+2 fragments entering the TCA cycle, distinct from the M+6 precursor.

Visualization of Metabolic Divergence

TyrosineFate cluster_legend Pathway Legend Tyr L-Tyrosine [Ring-13C6] (M+6) DOPA L-DOPA (M+6) Tyr->DOPA Tyrosine Hydroxylase (Rate Limiting) HPPA 4-HPPA (M+6) Tyr->HPPA Transamination Dopamine Dopamine (M+6) DOPA->Dopamine AADC Melanin Melanin (Polymer M+n) DOPA->Melanin Tyrosinase NE Norepinephrine (M+6) Dopamine->NE DBH HGA Homogentisate (M+6) HPPA->HGA HPPD MAA Maleylacetoacetate (Ring Cleavage) HGA->MAA HGD (Ring Open) Fumarate Fumarate (M+4) MAA->Fumarate Hydrolysis Acetoacetate Acetoacetate (M+4) MAA->Acetoacetate Hydrolysis key1 Blue: Tracer Input key2 Green: Ring Intact (M+6) key3 Yellow: Intermediate key4 Red: Ring Cleaved (Split Mass)

Figure 1: Metabolic divergence of Ring-13C6 Tyrosine.[1][2][3] Note the preservation of the M+6 isotopologue in neurotransmitters versus the fragmentation in the catabolic pathway.

Key Applications in Drug Development

Neurochemistry: Quantifying Dopamine Flux

In Parkinson’s disease research, static measurements of dopamine levels are insufficient. The "flux" (rate of synthesis) is the critical parameter.

  • Mechanism: Tyrosine Hydroxylase (TH) converts Tyrosine to L-DOPA.[4] This is the rate-limiting step.

  • Advantage of Ring-13C6: By using [Ring-13C6]-Tyrosine, researchers can measure the appearance rate of [Ring-13C6]-L-DOPA and [Ring-13C6]-Dopamine.

  • Why not [U-13C]? Universal labels can lose carbons via decarboxylation (L-DOPA -> Dopamine releases CO2). While the ring label persists, universal labels dilute the signal into the CO2 pool, complicating mass balance calculations.

Oncology: Melanoma and Tyrosinase Activity

Melanoma cells exhibit upregulated tyrosinase activity.

  • Application: Treating cell cultures with [Ring-13C6]-Tyrosine allows for the tracking of melanin synthesis rates.

  • Imaging Mass Spectrometry (MALDI-MSI): Recent protocols utilize MALDI-MSI to visualize the spatial distribution of [Ring-13C6]-Tyrosine uptake in tumor xenografts, distinguishing between viable tumor tissue (high uptake/flux) and necrotic cores [1].

Metabolic Disorders: Tyrosinemia & Alkaptonuria

Defects in the catabolic pathway (e.g., Tyrosinemia Type I, Alkaptonuria) lead to the accumulation of toxic intermediates.

  • Tracing Blockages: In Alkaptonuria (HGD deficiency), [Ring-13C6]-Homogentisate accumulates. In Tyrosinemia Type I (FAH deficiency), the pathway blocks at fumarylacetoacetate.

  • Flux Analysis: Stable isotope tracing confirms the efficacy of enzyme inhibitors (e.g., Nitisinone) by showing a halt in the transfer of the 13C label to downstream TCA intermediates [2].

Experimental Protocol: LC-MS/MS Flux Analysis

Objective: Quantify the fractional enrichment of Dopamine and downstream metabolites in neuronal cell culture (e.g., PC12 or SH-SY5Y cells).

Reagents & Materials
  • Tracer: L-Tyrosine [ring-13C6] (99% enrichment).

  • Media: Tyrosine-free DMEM (custom or dialyzed FBS) to control the isotopic ratio.

  • Quenching Solvent: 80% Methanol / 20% Water (LC-MS grade), pre-chilled to -80°C.

Step-by-Step Methodology
StepActionCritical Technical Note
1. Adaptation Culture cells in standard media until 70% confluence.Ensure cells are in log-phase growth for maximum metabolic activity.
2. Pulse Replace media with Tyrosine-free DMEM supplemented with 100 µM [Ring-13C6]-Tyrosine .The concentration must match physiological levels to avoid substrate inhibition or artificial upregulation.
3. Incubation Incubate for defined time points (e.g., 0, 15, 30, 60 min).Short time points are crucial for determining initial rates (flux).
4. Quench Rapidly aspirate media; wash 1x with ice-cold PBS; add 500 µL -80°C 80% MeOH .Speed is vital. Metabolism must stop instantly to preserve the isotopologue distribution.
5. Extraction Scrape cells; transfer to tube; vortex 30s; centrifuge at 14,000 x g for 10 min at 4°C.Keep samples on dry ice throughout.
6. Analysis Transfer supernatant to LC vials. Inject 5 µL into LC-MS/MS.Use HILIC chromatography for optimal retention of polar catecholamines.
LC-MS/MS Parameters (HILIC Mode)
  • Column: Waters BEH Amide or equivalent HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 10 minutes.

  • MS Detection: Positive Electrospray Ionization (ESI+).

  • MRM Transitions (Example):

    • Tyrosine (M+0): 182.1 -> 136.1

    • Tyrosine (M+6): 188.1 -> 142.1 (Ring fragment shift)

    • Dopamine (M+0): 154.1 -> 137.1

    • Dopamine (M+6): 160.1 -> 143.1

Data Analysis & Interpretation

Mass Isotopomer Distribution Analysis (MIDA)

Raw peak areas must be corrected for the natural abundance of 13C (1.1%) in the non-labeled parts of the molecule.

Formula for Fractional Enrichment:



Interpreting the "Split"

If you detect M+4 Fumarate , this confirms catabolic flux through the homogentisate pathway.

  • Absence of M+4 Fumarate + High M+6 Dopamine = Purely anabolic neurochemical phenotype.

  • High M+4 Fumarate = High oxidative catabolism (common in liver tissue or specific cancer subtypes).

Analytical Workflow Diagram

Workflow Step1 Cell Culture (Pulse with Ring-13C6 Tyr) Step2 Metabolism Quench (-80°C MeOH) Step1->Step2 Step3 Cell Lysis & Centrifugation Step2->Step3 Step4 LC-MS/MS Analysis (HILIC Column) Step3->Step4 Step5 Data Processing (Natural Abundance Correction) Step4->Step5 Step6 Flux Calculation (M+6 Appearance Rate) Step5->Step6

Figure 2: Standardized workflow for targeted metabolomics using stable isotope tracing.

References

  • Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Metabolomic studies in the inborn error of metabolism alkaptonuria reveal new biotransformations in tyrosine metabolism. Source: PubMed Central (PMC) URL:[Link]

  • Tyrosine, Phenylalanine, and Catecholamine Synthesis and Function in the Brain. Source: Journal of Nutrition / NIH URL:[Link]

  • Targeted Metabolomics and Lipidomics: Metabolomic applications of HILIC-LC-MS. Source: Mass Spectrometry Reviews URL:[Link]

Sources

Biological Half-Life and Metabolic Fate of L-Tyrosine (2-13C) in Mammalian Cells

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological half-life, metabolic fate, and experimental quantification of L-Tyrosine (2-13C) in mammalian cells.

Executive Summary

The "biological half-life" of L-Tyrosine (2-13C) in mammalian cells is not a singular constant but a dual-phase parameter defined by its metabolic compartmentalization. It must be analyzed as two distinct kinetic pools:

  • The Free Intracellular Pool: Characterized by rapid turnover (10–40 minutes ), driven by high-affinity transport, immediate incorporation into aminoacyl-tRNA, and enzymatic catabolism.[1]

  • The Protein-Bound Pool: Characterized by a prolonged residence time (20–100+ hours ), determined by the specific degradation rates of the proteins into which the tyrosine is incorporated.

This guide provides the mechanistic basis for these kinetics, the specific metabolic fate of the


-carbon (C2) label, and a validated protocol for measuring these parameters using Isotope Labeling Experiments (ILE).

The Tracer: L-Tyrosine (2-13C)

Chemical Identity: L-Tyrosine labeled at the


-carbon  (C2 position).
Structure: 

Unlike ring-labeled tyrosine (which tracks aromatic stability) or carboxyl-labeled tyrosine (which is lost immediately as


 during catabolism), the 2-13C (

-carbon) label
is retained through the initial steps of catabolism and uniquely maps to acetoacetate , eventually entering the TCA cycle as Acetyl-CoA.

Metabolic Fate and Pathway Logic

Understanding the half-life requires mapping the "sinks" that drain the intracellular tyrosine pool.

Inflow (Sources)
  • Transport: Uptake via L-type amino acid transporter 1 (LAT1/SLC7A5) coupled with CD98 (SLC3A2).[1]

  • Biosynthesis: Hydroxylation of L-Phenylalanine by Phenylalanine Hydroxylase (PAH) (primarily in hepatocytes; negligible in most other cell lines).

Outflow (Sinks)
  • Protein Synthesis (

    
    ):  The dominant sink. Tyrosine is charged onto tRNA
    
    
    
    by Tyrosyl-tRNA synthetase.[1]
  • Catabolism (

    
    ): 
    
    • Step 1: Transamination by Tyrosine Aminotransferase (TAT) to 4-Hydroxyphenylpyruvate (4-HPP).[1]

    • Step 2: Conversion to Homogentisate (loss of C1-Carboxyl as CO2).

    • Step 3: Ring cleavage to Fumarate and Acetoacetate .[1]

    • Fate of C2 Label: The 2-13C atom tracks specifically to Acetoacetate , which splits into two Acetyl-CoA molecules, entering the TCA cycle.[1]

  • Specialized Metabolism: Synthesis of DOPA/Melanin (melanocytes) or Catecholamines (neuronal cells).

Pathway Diagram

The following diagram illustrates the flow of the 2-13C label (highlighted in red path).

TyrosineFate Ext_Tyr Extracellular L-Tyrosine (2-13C) Int_Tyr Intracellular Free Pool (2-13C) Ext_Tyr->Int_Tyr LAT1 Transport Tyr_tRNA Tyrosyl-tRNA Int_Tyr->Tyr_tRNA tRNA Synthetase HPP 4-OH-Phenylpyruvate Int_Tyr->HPP TAT (Transamination) Protein Protein-Bound Tyrosine (2-13C) Tyr_tRNA->Protein Translation (Long Half-Life) Protein->Int_Tyr Proteolysis Homogentisate Homogentisate HPP->Homogentisate 4-HPPD Acetoacetate Acetoacetate (Contains 2-13C) Homogentisate->Acetoacetate Ring Cleavage (C2 Retention) Fumarate Fumarate (Unlabeled Ring C) Homogentisate->Fumarate Ring Cleavage TCA TCA Cycle (via Acetyl-CoA) Acetoacetate->TCA Oxidation

Caption: Metabolic fate of L-Tyrosine (2-13C). The


-carbon label (red path) is retained in Acetoacetate during catabolism, unlike the carboxyl carbon which is lost as CO2.

Experimental Protocol: Measuring Biological Half-Life

To determine the turnover rate (half-life) of the free tyrosine pool, a Dynamic Isotope Labeling Experiment is required.

Experimental Design
  • Cell Model: Mammalian cells (e.g., HEK293, HeLa, or CHO).

  • Method: Pulse-Chase or Continuous Labeling.[1]

  • Tracer: L-Tyrosine (2-13C) (99% enrichment).

Step-by-Step Methodology

This protocol measures the Isotopic Non-Stationary Metabolic Flux (INST-MFA) to calculate the turnover rate constant (


).
  • Preparation:

    • Culture cells in standard DMEM until mid-log phase (70% confluence).

    • Prepare "Labeling Medium": Tyrosine-free DMEM supplemented with 0.4 mM L-Tyrosine (2-13C) and 10% dialyzed FBS (to remove unlabeled amino acids).[1]

  • Labeling Phase (t=0):

    • Rapidly wash cells with warm PBS.[1]

    • Add Labeling Medium.[1]

    • Critical: Harvest cells at tight time points: 0, 5, 10, 20, 40, 60, and 120 minutes. The free pool turns over quickly; early time points are essential.

  • Quenching & Extraction (Self-Validating Step):

    • Validation: Metabolism must stop instantly to prevent data skew.[1]

    • Place plates on dry ice/ethanol bath.

    • Wash with ice-cold saline.[1]

    • Add 80% Methanol/Water (-80°C) directly to cells.[1] Scrape and collect.

    • Vortex 10 min at 4°C; Centrifuge 14,000 x g for 10 min.

    • Collect supernatant (Free Metabolite Pool).

  • Mass Spectrometry Analysis:

    • Derivatize samples (e.g., TBDMS or MOX-TMS) for GC-MS.[1]

    • Monitor the m+1 isotopomer for Tyrosine.

    • Note: For 2-13C, the mass shift is +1 Da.[1]

Calculation of Half-Life

The "biological half-life" of the free pool is derived from the approach to isotopic steady state.

Formula:



Where:

  • 
     = Isotopic enrichment at time 
    
    
    
    (Mole Percent Excess).
  • 
     = Enrichment at steady state (plateau).
    
  • 
     = First-order turnover rate constant (
    
    
    
    ).[1]

Half-Life (


): 


Typical Values: In active mammalian cells,


 is typically 

.[1] Therefore,

for the free pool.

Quantitative Data Summary

The following table contrasts the kinetics of the two tyrosine pools.

ParameterFree Intracellular PoolProtein-Bound Pool
Biological Half-Life 10 – 40 Minutes 20 – 100+ Hours
Primary Determinant Transport rate vs. tRNA loadingProtein degradation rate (Ubiquitin-Proteasome)
Steady State Time Reached in < 2 hoursReached in 5–7 days (approx. 5 cell doublings)
2-13C Fate Acetoacetate (Catabolism) or ProteinRetained in Tyrosine residue
Analytical Utility Flux Analysis (MFA)Protein Turnover Studies (SILAC)

References

  • Hiller, K., & Metallo, C. M. (2013).[1] Profiling the metabolism of human cells by deep 13C labeling. Cell Metabolism.[1]

  • Young, J. D. (2014).[1] INCA: a computational platform for isotopically non-stationary metabolic flux analysis.[1][2] Bioinformatics.

  • Dickson, K. D., et al. (2022).[1] Tracing metabolic flux in vivo: basic model structures of tracer methodology. National Institutes of Health.

  • Fernández-Calleja, V., et al. (2019).[1][3] Tyrosine Metabolism: Pathway and Regulation. PubChem Pathway Database.[1]

  • Cambridge Isotope Laboratories. (2023).[1] L-Tyrosine (2-13C) Product Specifications and Applications.

Sources

Methodological & Application

Advanced Application Note: L-Tyrosine (2-13C) QUCP Pulse Sequence Optimization

Author: BenchChem Technical Support Team. Date: February 2026


C)
Methodology:  Quantitative Cross-Polarization (QUCP/Multi-CP)

Executive Summary

Standard Cross-Polarization (CP) in solid-state NMR is inherently non-quantitative. Signal intensities in CP spectra are convoluted functions of cross-polarization dynamics (


) and proton rotating-frame relaxation (

), rendering peak integrals unreliable for stoichiometric analysis.

This guide details the optimization of the Multi-CP (QUCP) pulse sequence to achieve quantitative


C spectra for L-Tyrosine (2-

C). By replacing the single contact period with a train of short CP blocks separated by

H repolarization delays, Multi-CP eliminates the bias of differential cross-polarization rates. This protocol provides a robust, self-validating workflow to transition from qualitative structural assessment to rigorous quantitative analysis in drug development and materials science.

Theoretical Foundation: The "Kinetic Bias" of Standard CP

To optimize QUCP, one must first understand why standard CP fails at quantification. The signal intensity


 in a standard CP experiment is governed by:


  • 
     (Cross Polarization Time):  Fast for protonated carbons (e.g., L-Tyr C2-
    
    
    
    ), slow for quaternary carbons (e.g., L-Tyr C
    
    
    ).
  • 
     (Proton 
    
    
    
    in Rotating Frame):
    The decay rate of the "source" magnetization.

The Problem: You cannot choose a single contact time


 that maximizes signal for both rigid protonated carbons and mobile/quaternary carbons simultaneously without introducing integration errors of 20–50%.

The QUCP (Multi-CP) Solution: Multi-CP employs a "stop-and-go" approach. It applies a short CP contact, stores the


C magnetization along the z-axis (preventing decay), allows the 

H bath to repolarize (via

), and then repeats the process. This accumulates signal iteratively, driving all carbon sites toward a uniform maximum intensity determined solely by the gyromagnetic ratio

.

Experimental Configuration

Hardware Setup
  • Spectrometer: 400 MHz to 600 MHz (1H frequency) recommended.

  • Probe: Double resonance (H/C) MAS probe (3.2 mm or 4 mm).

  • Spinning Rate (MAS): 14 kHz

    
     5 Hz. (High stability is crucial for synchronization).
    
  • Temperature: Regulated at 298 K (frictional heating from MAS must be compensated).

Sample Preparation[1]
  • Analyte: L-Tyrosine (2-

    
    C) mixed with KBr (if internal temperature calibration is needed) or pure.
    
  • Rotor Packing: Centrally packed using Teflon spacers to ensure RF homogeneity.

  • Reference: Adamantane (for chemical shift referencing,

    
     ppm).
    

Optimization Protocol

Phase 1: The Foundation (Standard CP)

Before running QUCP, the basic Hartmann-Hahn condition must be established.

  • Pulse Calibration: Calibrate

    
    H 90° pulse (
    
    
    
    µs).
  • Hartmann-Hahn Match:

    • Set MAS to 14 kHz.

    • Optimize the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      H spin-lock power to match the 
      
      
      
      C spin-lock power ($ \nu{1H} = \nu_{1C} \pm n \nu_r $).
    • Criterion: Maximize signal on the L-Tyrosine C2 resonance (~56 ppm).

Phase 2: Critical Time Constant Measurement

QUCP timing depends strictly on the proton lattice relaxation time (


).
  • Run Inversion Recovery: Standard

    
    H inversion recovery pulse sequence.
    
  • Fit Data: Extract

    
     for L-Tyrosine.
    
    • Typical Value: 0.5 – 2.0 s (highly dependent on purity and crystallinity).

  • Set Repolarization Delay (

    
    ): 
    
    • Rule:

      
       to 
      
      
      
      .
    • Reasoning: We do not need full repolarization per block, just sufficient recovery to feed the next CP block.

Phase 3: Multi-CP (QUCP) Parameter Optimization

The Multi-CP sequence consists of


 loops of: [CP contact (

)


C Flip-up

Delay (

)


C Flip-down].

Step-by-Step Tuning:

  • Set Contact Time (

    
    ): 
    
    • Fix

      
       to a short duration: 500 µs to 1000 µs .
      
    • Why: Short contacts minimize

      
       decay while ensuring transfer to protonated carbons (like C2).
      
  • Optimize Number of Loops (

    
    ): 
    
    • Array

      
       from 4 to 16.
      
    • Monitor the integral of the C2 (alpha) and C1 (carbonyl) peaks.

    • Goal: Find the plateau where signal intensity stops increasing linearly.

    • Typical Optimal:

      
       to 10.
      
  • Optimize Repolarization Delay (

    
    ): 
    
    • Array

      
       around the value calculated in Phase 2.
      
    • Constraint: Ensure total experimental time (

      
      ) does not exceed reasonable limits, but 
      
      
      
      must be long enough to replenish proton magnetization.
Pulse Sequence Diagram (Graphviz)

QUCP_Sequence cluster_Loop Multi-CP Loop (Repeat N times) Start Start H_Prep 1H Excitation (90° Pulse) Start->H_Prep CP_Block CP Contact (t_cp ~1ms) H_Prep->CP_Block C_FlipUp 13C Flip-Up (-90°) CP_Block->C_FlipUp Transfer Repol_Delay Repolarization (t_z ~0.5*T1H) C_FlipUp->Repol_Delay Store C Mag C_FlipDown 13C Flip-Down (90°) Repol_Delay->C_FlipDown Recover H Mag C_FlipDown->CP_Block Loop Acquisition Acquisition (Decoupling) C_FlipDown->Acquisition After N loops

Caption: Logic flow of the Multi-CP pulse sequence. The loop allows iterative accumulation of 13C signal while replenishing 1H magnetization.

Validation and Quantitative Analysis

To validate the method, compare the QUCP integrals against a Direct Polarization (DP) experiment. DP is the "gold standard" but requires long recycle delays (


).
Validation Workflow
  • Acquire DP Spectrum:

    • Pulse: Single 90°

      
      C pulse.
      
    • Recycle Delay: 300 s (L-Tyrosine Crystalline

      
       can be very long).
      
    • Scans: 64 (Low sensitivity expected).

  • Acquire QUCP Spectrum:

    • Using optimized parameters (e.g.,

      
      ).
      
    • Recycle Delay: 2 s.

    • Scans: 64.

  • Calculate Ratios:

    • Normalize the C2-alpha peak (56 ppm) to 1.0.

    • Compare the integral of the Carbonyl peak (~175 ppm) and Aromatic peaks (~115-155 ppm).

Expected Results (Data Table)
Carbon SiteChemical Shift (ppm)Standard CP Integral (Normalized)QUCP Integral (Normalized)Direct Pol. (DP) Integral (Target)Accuracy (QUCP vs DP)
C2 (

-CH)
56.0 1.00 1.00 1.00 Reference
C1 (C=O)175.20.650.980.99> 98%
C

(Quat.)
128.50.720.970.98> 98%
C

(CH

)
36.81.151.011.00> 98%

Note: Standard CP typically underestimates quaternary carbons (C1, C


) and overestimates mobile segments (C

) due to

and

differences. QUCP corrects this to within 2-3% of the DP value.

Troubleshooting & Critical Considerations

Duty Cycle and Heating

The Multi-CP sequence is RF-intensive.

  • Risk: High-power decoupling during the multiple CP blocks can heat the sample/probe.

  • Mitigation: Ensure the repolarization delay (

    
    ) has no RF irradiation . The protons relax naturally. Do not use decoupling during 
    
    
    
    .
  • Check: Monitor reflected power and probe tuning stability.

Phase Cycling

Proper phase cycling is essential to cancel artifacts from the "Flip-up/Flip-down" pulses.

  • Ensure the receiver phase follows the standard Multi-CP cycle (typically 4-step or 16-step) to subtract imperfect flip-back components.

Optimization Logic Flowchart (Graphviz)

Optimization_Flow Start Start Optimization Measure_T1H Measure 1H T1 (Inversion Recovery) Start->Measure_T1H Set_Delay Set Repol Delay (tz) 0.3 - 0.5 * T1H Measure_T1H->Set_Delay Loop_Opt Optimize Loop Count (N) Array N=4..16 Set_Delay->Loop_Opt Check_Plateau Signal Plateau Reached? Loop_Opt->Check_Plateau Check_Plateau->Loop_Opt No (Increase N) Finalize Finalize Parameters (Validation vs DP) Check_Plateau->Finalize Yes

Caption: Decision tree for determining optimal QUCP timing parameters.

References

  • Johnson, R. L., & Schmidt-Rohr, K. (2014).[1] Quantitative solid-state 13C NMR spectra with signal enhancement by multiple cross-polarization. Journal of Magnetic Resonance, 239, 44–49. Link

  • Liang, L., Deng, F., & Hou, G. (2020).[2] Quantitative Cross Polarization Magic-Angle Spinning NMR Spectroscopy in Solids. ResearchGate.[3] Link

  • Martineau, C., et al. (2016).[4] Quantitative 13C Solid-State NMR Spectra by Multiple-Contact Cross-polarization for Drug Delivery. Journal of Pharmaceutical Sciences, 105(9). Link

  • Takeda, K., et al. (2019).[5] Quantitative 13C NMR of solid organic compounds. Journal of Magnetic Resonance. Link

Sources

Application Note: High-Resolution Structural Analysis of L-Tyrosine (2-¹³C) using Magic Angle Spinning (MAS) NMR

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the application of Magic Angle Spinning (MAS) Nuclear Magnetic Resonance (NMR) spectroscopy to study ¹³C isotopically labeled L-Tyrosine. Specifically focusing on L-Tyrosine labeled at the C2 (Cα) position, this document elucidates the theoretical underpinnings, experimental best practices, and data interpretation strategies essential for obtaining high-resolution solid-state NMR spectra. The methodologies outlined herein are designed to empower researchers in academia and the pharmaceutical industry to leverage MAS NMR for the precise structural characterization of amino acids, peptides, and proteins in the solid state.

Introduction: The Power of Solid-State NMR for Structural Elucidation

In the realm of structural biology and pharmaceutical sciences, understanding the three-dimensional structure of molecules is paramount. While solution-state NMR and X-ray crystallography are powerful techniques, they are not universally applicable, particularly for insoluble or non-crystalline materials. Solid-state NMR (ssNMR) has emerged as an indispensable tool for characterizing the structure and dynamics of solid samples at an atomic level.[1]

Magic Angle Spinning (MAS) is a cornerstone technique in ssNMR that dramatically enhances spectral resolution by averaging out anisotropic interactions, such as chemical shift anisotropy (CSA) and dipolar couplings, that would otherwise lead to broad, uninterpretable spectra. This application note focuses on the use of MAS NMR to study L-Tyrosine, a crucial amino acid, with a specific emphasis on the insights gained from isotopic labeling at the 2-¹³C (Cα) position. The protocols and principles discussed are broadly applicable to the study of other isotopically labeled biomolecules.

Theoretical Principles: Overcoming Anisotropy with Magic Angle Spinning

In a solid sample, the magnetic environment of a nucleus is dependent on the orientation of the molecule with respect to the external magnetic field (B₀). This orientation-dependent interaction, known as anisotropy, leads to significant line broadening in static ssNMR spectra.

Key Anisotropic Interactions:

  • Chemical Shift Anisotropy (CSA): The electron cloud around a nucleus is generally not spherically symmetric. This asymmetry causes the nucleus to experience a chemical shift that is dependent on the molecule's orientation in the magnetic field.

  • Dipolar Coupling: Nuclei with magnetic moments interact with each other through space. This direct dipole-dipole interaction is strongly dependent on the distance between the nuclei and the orientation of the internuclear vector relative to B₀.

The Magic Angle Solution:

MAS involves rapidly spinning the sample at a specific angle, θ = 54.74°, with respect to the external magnetic field. This angle is known as the "magic angle." The mathematical description of both CSA and dipolar coupling contains a term (3cos²θ - 1). At the magic angle, this term becomes zero, effectively averaging these anisotropic interactions to their isotropic values. This process significantly narrows the spectral lines, enabling the acquisition of high-resolution, solution-like NMR spectra from solid samples.

The Role of Isotopic Labeling:

The natural abundance of ¹³C is only about 1.1%, which makes acquiring ¹³C NMR spectra of unlabeled samples time-consuming and often results in low signal-to-noise ratios.[2] Isotopic labeling, in this case, enriching the C2 position of L-Tyrosine with ¹³C, dramatically increases the sensitivity of the experiment.[2][3] This allows for more efficient data acquisition and enables the use of advanced NMR techniques that rely on ¹³C detection. Furthermore, site-specific labeling simplifies complex spectra by highlighting the signal from the labeled position, aiding in unambiguous peak assignment.[3][4]

Experimental Workflow and Protocols

The successful acquisition of high-quality MAS NMR data relies on meticulous sample preparation and careful optimization of spectrometer parameters.

MAS_NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis Sample L-Tyrosine (2-13C) Powder Packing Rotor Packing Sample->Packing Balancing Rotor Balancing Packing->Balancing Spectrometer Spectrometer Setup Balancing->Spectrometer MAS Magic Angle Spinning Spectrometer->MAS Pulse Pulse Sequence Execution (e.g., CP-MAS) MAS->Pulse Acquisition Data Acquisition Pulse->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration) Processing->Analysis Interpretation Interpretation Analysis->Interpretation L_Tyrosine_Structure L_Tyrosine

Figure 2: Chemical structure of L-Tyrosine. [5] Expected ¹³C Chemical Shifts for L-Tyrosine:

The specific chemical shifts can vary slightly depending on the crystalline form and experimental conditions. However, typical ranges are well-established. [2][6][7]

Carbon Atom Typical Chemical Shift Range (ppm)
C=O (Carboxyl) 170 - 180
C4 (Phenolic) 155 - 160
C1, C6 (Aromatic CH) 130 - 135
C2, C5 (Aromatic CH) 115 - 120
Cα (C2) 55 - 60

| Cβ (C3) | 35 - 40 |

Note: The numbering used here is based on IUPAC nomenclature for the amino acid, where C1 is the carboxyl carbon and C2 is the alpha-carbon.

Interpreting the Spectrum of L-Tyrosine (2-¹³C):

In the ¹³C CP-MAS spectrum of L-Tyrosine specifically labeled at the C2 position, the most prominent peak will be in the aliphatic region, between 55 and 60 ppm. [6][7]This intense signal corresponds to the enriched Cα carbon. The other carbon signals will be present at their natural abundance intensity.

Key Analytical Insights:

  • Polymorphism: Different crystalline forms (polymorphs) of L-Tyrosine will exhibit distinct ¹³C chemical shifts due to differences in the local molecular packing and intermolecular interactions. [8][9]MAS NMR is therefore a powerful tool for identifying and characterizing polymorphism in pharmaceutical solids.

  • Conformational Analysis: The Cα chemical shift is sensitive to the backbone torsion angles (phi and psi). Therefore, precise measurement of the Cα chemical shift can provide valuable information about the molecular conformation in the solid state.

  • Dynamics: Advanced ssNMR experiments can be used to probe molecular dynamics, such as the flipping of the phenolic ring in L-Tyrosine. [10]

Conclusion and Future Directions

Magic Angle Spinning NMR is a robust and versatile technique for the high-resolution structural analysis of solid-state samples. As demonstrated with ¹³C-labeled L-Tyrosine, the combination of MAS and isotopic enrichment provides unparalleled sensitivity and resolution for characterizing the structure, conformation, and dynamics of biomolecules. The protocols and principles outlined in this application note serve as a foundational guide for researchers and professionals in drug development, enabling them to apply ssNMR to a wide range of solid materials, from pure active pharmaceutical ingredients (APIs) to complex biological systems.

Future applications could involve more complex, multi-dimensional ssNMR experiments to determine through-bond and through-space connectivities, providing a more complete picture of the three-dimensional structure and intermolecular interactions of L-Tyrosine within a larger molecular assembly.

References

  • McDermott, A. (2009). Structure and dynamics of membrane proteins by magic angle spinning solid-state NMR. Annual review of biophysics, 38, 385–403. [Link]

  • Liang, L., Deng, F., & Hou, G. (2020). Quantitative Cross Polarization Magic-Angle Spinning NMR Spectroscopy in Solids. ResearchGate. [Link]

  • National Institute of Health. (n.d.). Solid-state 13C NMR study of tyrosine protonation in dark-adapted bacteriorhodopsin. PubMed. [Link]

  • Lama, B., et al. (2014). Structure and Dynamic Properties of Solid l-Tyrosine-Ethylester as Seen by 13C MAS NMR. ResearchGate. [Link]

  • Arulmozhi, P., et al. (2014). 13 C NMR spectrum of L-tyrosine hydrochloride. ResearchGate. [Link]

  • Maleckis, A., et al. (2021). Experimental high-resolution solid-state ¹³C NMR spectrum recorded for the β polymorph of l-tyrosine. ResearchGate. [Link]

  • National Institute of Health. (n.d.). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. PubMed. [Link]

  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. [Link]

  • National Institute of Health. (n.d.). Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6057, L-Tyrosine. PubChem. [Link]

  • Oldfield, E., et al. (1997). Carbon-13 NMR Shielding in the Twenty Common Amino Acids: Comparisons with Experimental Results in Proteins. Journal of the American Chemical Society, 119(49), 11951-11958. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000051 - L-Tyrosine. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • National Center for Biotechnology Information. (n.d.). L-Tyrosine. PubChem. [Link]

  • Maleckis, A., et al. (2021). A structure determination protocol based on combined analysis of 3D-ED data, powder XRD data, solid-state NMR data and DFT-D calculations reveals the structure of a new polymorph of l-tyrosine. Chemical Science, 12(23), 8153-8161. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Assigned chemical shifts for L-Tyrosine. BMRB. [Link]

Sources

Application Note: Quantitative Analysis of L-Tyrosine and L-Tyrosine (2-13C) using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

L-Tyrosine is a non-essential amino acid that serves as a fundamental building block for proteins and a precursor for the synthesis of crucial catecholamines and thyroid hormones.[1] Accurate quantification of L-Tyrosine in biological matrices is vital for research in metabolic disorders, neuroscience, and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity.[2][3]

A cornerstone of robust quantitative LC-MS/MS assays is the use of stable isotope-labeled (SIL) internal standards.[4] SIL internal standards, such as L-Tyrosine (2-13C), exhibit nearly identical chemical and physical properties to their unlabeled counterparts, ensuring they co-elute chromatographically and experience similar ionization and fragmentation efficiencies.[4] This co-behavior effectively mitigates matrix effects and variations in sample preparation, leading to highly accurate and precise quantification.[4]

This application note provides a detailed protocol for the sensitive and specific quantification of L-Tyrosine in biological samples using L-Tyrosine (2-13C) as an internal standard. We will delve into the principles of Collision-Induced Dissociation (CID) to elucidate the fragmentation patterns of both the analyte and the internal standard, and provide a comprehensive, step-by-step guide for sample preparation, LC separation, and MS/MS detection.

Principle of the Method

This method employs a protein precipitation-based sample preparation to extract L-Tyrosine and the L-Tyrosine (2-13C) internal standard from the biological matrix. The separation of L-Tyrosine from other endogenous compounds is achieved using Hydrophilic Interaction Chromatography (HILIC). The detection and quantification are performed on a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM).

Fragmentation Analysis of L-Tyrosine and L-Tyrosine (2-13C)

In positive ion mode electrospray ionization, L-Tyrosine is protonated, primarily on the amine group, to form the precursor ion [M+H]+ at a mass-to-charge ratio (m/z) of 182.2.[5] During Collision-Induced Dissociation (CID), the precursor ion is subjected to collisions with an inert gas, leading to fragmentation. The primary fragmentation pathway for L-Tyrosine involves the neutral loss of the carboxyl group (HCOOH), resulting in a stable product ion at m/z 136.1.[5] A secondary, less abundant fragment can also be observed at m/z 119, corresponding to the subsequent loss of ammonia (NH3).

For the stable isotope-labeled internal standard, L-Tyrosine (2-13C), the precursor ion [M+H]+ is observed at m/z 183.2. The 13C isotope is located at the alpha-carbon (C2) position. Since the fragmentation mechanism involves the loss of the C1 carboxyl group, the 13C label is retained in the major product ion. Therefore, the corresponding product ion for L-Tyrosine (2-13C) is observed at m/z 137.1.

The fragmentation pathways are illustrated in the diagram below:

G cluster_0 L-Tyrosine Fragmentation cluster_1 L-Tyrosine (2-13C) Fragmentation Tyr_Precursor L-Tyrosine [M+H]+ m/z 182.2 Tyr_Product1 Product Ion m/z 136.1 Tyr_Precursor->Tyr_Product1 - HCOOH Tyr_Product2 Product Ion m/z 119.0 Tyr_Product1->Tyr_Product2 - NH3 Tyr13C_Precursor L-Tyrosine (2-13C) [M+H]+ m/z 183.2 Tyr13C_Product Product Ion m/z 137.1 Tyr13C_Precursor->Tyr13C_Product - HCOOH

Caption: Fragmentation pathways of L-Tyrosine and L-Tyrosine (2-13C).

Experimental Protocols

Materials and Reagents
  • L-Tyrosine (≥98% purity)

  • L-Tyrosine (2-13C) (≥98% purity, ≥99% isotopic purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Trichloroacetic acid (TCA) or Perchloric acid (PCA)

  • Human plasma (or other biological matrix)

Protocol 1: Sample Preparation (Protein Precipitation)

This protocol is designed for the extraction of L-Tyrosine from human plasma.

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: In a microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of L-Tyrosine (2-13C) working solution (e.g., 10 µg/mL in water) to each plasma sample, calibration standard, and quality control sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (or 10% w/v TCA/PCA) to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer to Autosampler Vial: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water with 10 mM Ammonium Acetate

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: Linear gradient to 50% B

    • 5-6 min: Hold at 50% B

    • 6.1-8 min: Return to 95% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: Nitrogen

MRM Transitions and Optimized Parameters:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (DP) (V)Collision Energy (CE) (V)
L-Tyrosine182.2136.11006015-25
L-Tyrosine (2-13C)183.2137.11006015-25

Note: The optimal Collision Energy (CE) should be determined empirically on the specific instrument being used. A starting point of 15 V is recommended, based on similar tyrosine-containing compounds.[1] A CE ramp experiment is advised to determine the value that yields the highest signal intensity for each transition.

Data Analysis and Interpretation

The quantification of L-Tyrosine is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of L-Tyrosine in the unknown samples is then calculated from the regression equation of the calibration curve.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of L-Tyrosine in biological matrices using L-Tyrosine (2-13C) as an internal standard. The detailed protocols for sample preparation and instrument parameters, along with the elucidation of the fragmentation patterns, offer a comprehensive guide for researchers in various scientific disciplines. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for demanding research and drug development applications.

References

  • Awada, A., Dirix, L., Manso Sanchez, L., Xu, B., Luu, T., Dieras, V., Hershman, D. L., Agrapart, V., Ananthakrishnan, R., & Staroslawska, E. (2013). Safety and efficacy of neratinib (HKI-272) plus vinorelbine in the treatment of patients with ErbB2-positive metastatic breast cancer pretreated with anti-HER2 therapy. Annals of Oncology, 24(1), 109–116. [Link]

  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link]

  • ResearchGate. MRM transitions and collision energies for LC-MS/MS analysis. [Link]

  • MacLean, B., et al. (2011). Collision Energy Optimization of b- and y-Ions for Multiple Reaction Monitoring Mass Spectrometry. Analytical Chemistry, 82(24), 10116–10124. [Link]

  • Orens, P. (2017, October 30). MRM Optimization for Surrogate Peptides for LC-MS Protein Quantification [Video]. YouTube. [Link]

  • University of Washington Proteomics Resource. MRM/SRM page. [Link]

  • Shimadzu. LC/MS/MS Method Package for D/L Amino Acids. [Link]

  • Fleszar, M. G., et al. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. Molecules, 25(21), 5158. [Link]

  • National Institutes of Health. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. [Link]

  • Fleszar, M. G., et al. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. Molecules, 25(21), 5158. [Link]

  • Fukuda, E. K., et al. (2000). Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry. Journal of Health Science, 46(6), 437-443. [Link]

  • Tamuliene, J., et al. (2021). Fragmentation of tyrosine by low-energy electron impact. The European Physical Journal D, 75(9), 246. [Link]

  • Mascot. Peptide fragmentation. [Link]

  • D’Angelo, G., et al. (2021). Collision energies: Optimization strategies for bottom-up proteomics. Mass Spectrometry Reviews, 41(5), 714-733. [Link]

  • ResearchGate. Calibration curve for the LC-MS/MS analysis of (a) 3-Nitro-l-tyrosine (3-NT). [Link]

  • Chromsystems. (2021, April 20). LC-MS/MS: A New Approach to Amino Acid Analysis. [Link]

  • Southeast Center for Integrated Metabolomics. Sample Protein Precipitation for Global Metabolomics. [Link]

  • Skyline. Skyline Collision Energy Optimization. [Link]

  • MDPI. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. [Link]

  • ResearchGate. The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. [Link]

Sources

Targeted Metabolic Labeling: L-Tyrosine (2-13C) Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The Utility of Site-Specific Labeling

While Uniformly labeled (


) amino acids are the gold standard for global proteomics (SILAC), L-Tyrosine (2-^{13}C) —labeled specifically at the 

-carbon position—serves a distinct, high-precision purpose.

This specific isotopomer is primarily utilized for:

  • NMR Backbone Assignment: Providing a specific probe for the protein backbone (

    
    -carbon) without the signal broadening associated with uniform 
    
    
    
    labeling.
  • Metabolic Flux Analysis (MFA): Tracing the specific fate of the tyrosine carbon skeleton. Unlike uniform labeling, which dilutes the "positional" information, 2-^{13}C allows researchers to distinguish between direct incorporation into protein versus catabolic breakdown and recycling into other metabolites (e.g., via fumarate/acetoacetate).

  • Specific Mass Spectrometry Fragmentation: Generating unique fragment ions in MS/MS that allow for the differentiation of de novo synthesized peptides from scavenged ones with high specificity.

The Metabolic "Trap": Phenylalanine Conversion

A critical failure point in Tyrosine labeling is the activity of Phenylalanine Hydroxylase (PAH) . In many cell lines (especially hepatic or renal origin), PAH converts L-Phenylalanine (Phe) into L-Tyrosine (Tyr).

  • The Risk: If your media contains unlabeled Phe, PAH activity can continuously generate unlabeled Tyr, diluting your 2-^{13}C label regardless of media formulation.

  • The Mitigation: This protocol includes a mandatory "Metabolic Check" step to assess PAH activity and recommends Phe/Tyr double-labeling strategies for high-risk cell lines.

Experimental Design & Workflow

The following diagram outlines the critical path for successful incorporation. Note the emphasis on "Adaptation," which is often rushed, leading to stress-induced metabolic artifacts.

Tyrosine_Labeling_Workflow Start Experimental Design MediaPrep Media Formulation (-Tyr, Dialyzed FBS) Start->MediaPrep Define Reagents Solubility Tyr Solubilization (Acidic/Basic Stock) MediaPrep->Solubility Critical Step Adaptation Cell Adaptation (2 Passages, 50% Label) Solubility->Adaptation Seed Cells Expansion Expansion Phase (6+ Doublings, 100% Label) Adaptation->Expansion Stable Growth Harvest Harvest & Lysis Expansion->Harvest >97% Incorp. QC QC: Labeling Efficiency (MS or NMR) Harvest->QC Verify M+1

Figure 1: Step-by-step workflow for L-Tyrosine (2-13C) incorporation. The solubility step is highlighted in red as a common failure point due to Tyrosine's hydrophobic nature.

Materials & Reagents

Core Reagents
ReagentSpecificationPurpose
L-Tyrosine (2-^{13}C) 99% atom %

The tracer.[1][2] Note: MW is ~182.2 g/mol (+1 Da shift).
Custom Media DMEM or RPMI, Tyrosine-free Base medium. Crucial: Must also be Phenol Red-free if doing downstream optical assays, though not strictly required for MS/NMR.
Dialyzed FBS 10 kDa MWCO DialyzedMandatory. Standard FBS contains ~300-400 µM unlabeled L-Tyrosine, which will ruin labeling efficiency.
L-Phenylalanine Unlabeled (Standard)Required if not labeling Phe.
Solvent 0.1 M HCl or 0.1 M NaOHTyrosine is insoluble in neutral water at high concentrations.
Equipment
  • Mass Spectrometer (LC-MS/MS) or NMR Spectrometer (600 MHz+).

  • 0.22 µm PES syringe filters (for sterilizing the tyrosine stock).

Detailed Protocol

Phase 1: Stock Solution Preparation (The Solubility Challenge)

L-Tyrosine is notoriously difficult to dissolve in neutral buffers (solubility < 0.4 mg/mL). For SILAC/Metabolic labeling, we typically need a final concentration of ~0.4 mM to 1.0 mM (approx. 72 mg/L - 180 mg/L).

  • Calculate Mass: To prepare 100 mL of 100x Stock (approx 4 mM): Weigh 72.8 mg of L-Tyrosine (2-^{13}C).

  • Dissolve: Add the powder to 5 mL of 0.1 M HCl (or 0.1 M NaOH). Vortex until completely dissolved. The extreme pH is necessary for solvation.

  • Dilute: Slowly add 95 mL of PBS or water. Watch for precipitation.[3] If precipitate forms, add dropwise 1 M HCl/NaOH to return to solution.

    • Expert Tip: It is safer to keep the stock at 1000x in 0.1 M HCl and add small volumes directly to the media, relying on the media's buffering capacity to neutralize the acid.

  • Sterilize: Pass through a 0.22 µm PES filter. Store at 4°C (do not freeze, as precipitation is likely).

Phase 2: Complete Media Formulation
  • Thaw Dialyzed FBS at 4°C overnight.

  • To 500 mL of Tyrosine-free DMEM :

    • Add 50 mL Dialyzed FBS (10% final).

    • Add 5 mL Pen/Strep.[4][5]

    • Add L-Tyrosine (2-^{13}C) Stock to achieve standard DMEM concentration (usually 0.4 mM or 72 mg/L ).

    • Note: Ensure L-Phenylalanine is present (usually included in the base deficient media, but verify).

  • Equilibrate: Allow media to sit in the incubator for 1 hour to verify pH stability (orange-red color) before adding cells.

Phase 3: Adaptation and Expansion

Cells cannot be switched instantly from standard media (rich in undefined serum AA) to dialyzed/synthetic media without stress.

  • Passage 0 (Adaptation): Split your wild-type culture. Resuspend pellet in the Labeled Media . Plate at 30% confluency.

    • Why? This 1:1 mix of intracellular unlabeled AA and extracellular labeled AA prevents autophagic shock.

  • Passage 1-5 (Incorporation): Pass cells at 70-80% confluency. Do not let them overgrow (overgrowth induces autophagy, recycling unlabeled amino acids from degraded proteins).

    • Target: You need 5 to 6 cell doublings to achieve >97% replacement of the proteome.

Phase 4: Validation (QC)

Before running your expensive experiment, validate incorporation.

  • Lyse a small aliquot of cells from Passage 5.

  • Perform a standard tryptic digest.

  • MS Analysis: Target a high-abundance protein (e.g., Actin, Tubulin).

  • Calculation: Look for Tyrosine-containing peptides.[3]

    • Unlabeled Tyr Mass:

      
      
      
    • Labeled Tyr Mass:

      
       Da
      
    • Incorporation Efficiency (%) =

      
      
      

Metabolic Considerations & Troubleshooting

The Phenylalanine Hydroxylase (PAH) Pathway

The following diagram illustrates the metabolic scrambling risk.

PAH_Pathway Phe_Media Media L-Phenylalanine (Unlabeled) Phe_Cell Intracellular Phe Phe_Media->Phe_Cell Transport PAH Enzyme: PAH (Phenylalanine Hydroxylase) Phe_Cell->PAH Substrate Tyr_Media Media L-Tyrosine (2-13C) Tyr_Cell Intracellular Tyr Pool Tyr_Media->Tyr_Cell Transport Protein Protein Synthesis Tyr_Cell->Protein Incorporation PAH->Tyr_Cell Conversion (Dilutes Label!)

Figure 2: The PAH "Leak." If PAH is active (red diamond), unlabeled Phenylalanine is converted to unlabeled Tyrosine, diluting the intracellular pool of 2-13C Tyrosine.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Incorporation (<90%) PAH ActivitySwitch to media deficient in both Phe and Tyr; label both or titrate Phe to minimum viability levels.
Low Incorporation (<90%) Non-Dialyzed SerumVerify FBS source. Standard FBS has high Tyr levels.
Precipitation in Media pH ShockDissolve Tyr in 1M HCl, but add to media slowly with rapid stirring. Ensure Media is buffered (HEPES).
Cell Death upon Switch Autophagy/StarvationDialyzed FBS lacks growth factors. Supplement with Insulin/Transferrin/Selenium (ITS) if cells struggle.
No M+1 Peak Wrong IsotopeVerify you bought 2-^{13}C (Mass +1) and not U-^{13}C (Mass +9).

References

  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650–2660. Link

  • Cambridge Isotope Laboratories. (2023). Stable Isotope Labeling of Amino Acids in Cell Culture (SILAC).[4][6] Application Note. Link

  • Thermo Fisher Scientific. (2023). Dialyzed FBS for SILAC Technical Guide.Link

  • Eichner, H. et al. (2010). Calculation of partial isotope incorporation into peptides measured by mass spectrometry. BMC Bioinformatics, 11, 334. Link

  • Sauer, U. (2006). Metabolic networks in motion: 13C-based flux analysis. Molecular Systems Biology, 2, 62. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving 13C Isotopomer Scrambling in Tyrosine Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Advanced Applications (L3) Topic: 13C-Metabolic Flux Analysis (MFA) & Tyrosine Catabolism

Welcome to the Technical Support Center

You are likely here because your mass spectrometry (MS) or NMR data for Tyrosine (Tyr) metabolism is showing "impossible" isotopomer distributions. You may be observing label randomization in TCA cycle intermediates that does not align with canonical linear pathway predictions.

The Core Issue: This is rarely an experimental error. It is a fundamental topological feature of tyrosine catabolism known as Symmetry-Induced Scrambling .[1] This guide provides the diagnostic workflows, analytical protocols, and computational corrections required to resolve these fluxes accurately.

Module 1: Diagnostic Workflow

Is it Scrambling, Dilution, or Contamination?

Before altering your wet-lab protocol, confirm that the "noise" in your data is actually biological scrambling.

The Fumarate Symmetry Trap

Tyrosine catabolism terminates by splitting Fumarylacetoacetate into Acetoacetate and Fumarate .[2]

  • The Problem: Fumarate is a symmetric molecule (

    
     point group).
    
  • The Mechanism: When labeled fumarate enters the TCA cycle via Fumarase (converting it to Malate), the enzyme cannot distinguish between the C1 and C4 carboxyl carbons, nor the C2 and C3 methine carbons.

  • The Result: A specific label at C2 of fumarate will result in a 50/50 mixture of [2-13C]Malate and [3-13C]Malate. This looks like "noise" or "scrambling" in downstream MS spectra.

Visualizing the Scrambling Node

The following diagram illustrates the exact point where carbon positional information is lost.

TyrosineScrambling Tyr L-Tyrosine (C9) HGA Homogentisate Tyr->HGA TAT / HPD FAA Fumarylacetoacetate HGA->FAA HGD / MAI AcAc Acetoacetate (Ketogenic) FAA->AcAc FAH Fum Fumarate (Symmetric Node) FAA->Fum FAH Mal L-Malate (Scrambled Isotopomers) Fum->Mal Fumarase (Randomization of C1/C4 & C2/C3) OAA Oxaloacetate Mal->OAA MDH

Figure 1: Pathway topology highlighting the Fumarate node where positional isotopomer information is randomized (50% probability) before entering the TCA cycle.

Module 2: Analytical Protocols

Optimizing MS Detection for Isotopomer Resolution

To resolve scrambling, you must detect specific mass fragments that isolate the carbon backbone. Standard "molecular ion" analysis is insufficient.

Method A: GC-MS with TBDMS Derivatization (Recommended)

We recommend N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) over TMS derivatization. TBDMS derivatives are more stable and provide a dominant


 fragment (loss of tert-butyl group), preserving the entire amino acid carbon skeleton plus the heteroatoms.

Step-by-Step Protocol:

  • Sample Prep: Extract metabolites using cold methanol/water (80:20). Lyophilize to dryness.

  • Derivatization:

    • Add 50

      
      L Acetonitrile.
      
    • Add 50

      
      L MTBSTFA + 1% TBDMCS.
      
    • Incubate at 70°C for 60 minutes (ensure complete capping of amine/carboxyl groups).

  • GC Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Injection: Splitless (1

      
      L).
      
    • Temp Program: 100°C (hold 2 min)

      
       10°C/min 
      
      
      
      300°C.
Data Interpretation: Key Ion Fragments

Use the following table to verify which carbons are being tracked.

Metabolite (TBDMS)Target Fragment (m/z)Carbon Skeleton IncludedDiagnostic Value
Tyrosine 466 (

)
C1–C9 (Whole Molecule)Total enrichment input.
Tyrosine 302 Side chain lostRing-specific labeling (e.g., [Ring-13C6]).
Fumarate 287 (

)
C1–C4The symmetric intermediate.
Malate 419 (

)
C1–C4Readout of scrambling post-fumarase.
Aspartate 418 (

)
C1–C4Surrogate for Oxaloacetate (OAA).

Critical Note: If using [1-13C]Tyrosine, the label is lost as CO2 during the HPD step (4-hydroxyphenylpyruvate dioxygenase). You will see no enrichment in Fumarate or Acetoacetate. Use [U-13C] or [Ring-13C] tracers for downstream flux analysis.

Module 3: Computational Resolution

Solving the Scrambling Matrix

You cannot "fix" the scrambling experimentally; you must model it. Standard flux calculations (e.g.,


) fail here. You must use Isotopomer Spectral Analysis (ISA)  or 13C-MFA .
The Correction Algorithm

When modeling the transition from Fumarate (


) to Malate (

), you must apply a symmetry matrix constraint.

The Logic: Let


 represent the mass isotopomer distribution vector of fumarate.
Let 

represent malate.

Due to rotation, the enzyme sees the molecule in two orientations with equal probability (


).
The effective isotopomer distribution entering the TCA cycle is:


Implementation Steps:

  • Software Selection: Use tools capable of defining "scrambling reactions" or "symmetric metabolites" (e.g., INCA , Metran , or 13C-Flux2 ).

  • Network Definition:

    • Define the reaction Fumarate -> Malate as reversible.

    • Explicitly tag Fumarate as a symmetric molecule in the atom mapping definition.

    • Example Atom Map: Fumarate (ABCD) -> Malate (ABCD) AND Fumarate (ABCD) -> Malate (DCBA).

  • Fitting: Regress the model against measured MS data. The residual error (SSR) should drop significantly once the symmetry constraint is enabled.

Frequently Asked Questions (FAQ)

Q1: Why do I see M+2 species in Malate when I used [U-13C]Tyrosine (M+9)? A: This is expected. [U-13C]Tyrosine breaks down.[1][3][4] The ring carbons (6 carbons) split.[5] Fumarate receives 4 carbons.[6] If the tyrosine was fully labeled, Fumarate is M+4. However, dilution from endogenous sources often creates M+0 Fumarate. If you see M+2, it suggests complex recycling via the TCA cycle (e.g., Pyruvate recycling) or condensation of labeled Acetyl-CoA (M+2) with unlabeled OAA. In pure catabolism, you expect M+4 Fumarate.

Q2: Can I distinguish between "Forward" (TCA) and "Reverse" (Gluconeogenic) flux using Tyrosine scrambling? A: Yes. Tyrosine enters at Fumarate.[1][6]

  • Forward Flux: Fumarate

    
     Malate 
    
    
    
    OAA
    
    
    Citrate.
  • Reverse Flux: Fumarate

    
     Succinate (rare, but possible via reversibility) or OAA 
    
    
    
    PEP (Gluconeogenesis).
  • Scrambling patterns in Aspartate (OAA surrogate) vs. Glutamate (Alpha-ketoglutarate surrogate) allow you to determine the directionality. If Aspartate is scrambled but Glutamate is not (or differently enriched), the flux is entering via Fumarate.

Q3: My software doesn't support symmetric metabolites. What is the workaround? A: Create a "dummy" reaction in your network.

  • Reaction 1: Fumarate_pool -> Fumarate_Active (Rate =

    
    )
    
  • Reaction 2: Fumarate_Active <-> Fumarate_Active_Rotated (Rate = Very High / Infinity)

  • This forces the pool to equilibrate its isotopomers before reacting further.

References

  • Antoniewicz, M. R. (2013). 13C metabolic flux analysis: optimal design of isotopic labeling experiments. Current Opinion in Biotechnology.

  • Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: A review and recommendations. Metabolic Engineering.

  • Young, J. D., et al. (2011). Fluxomers: a new approach for 13C metabolic flux analysis.[7] BMC Systems Biology.

  • Fernie, A. R., et al. (2004).[1][8] Kinetic analysis of human homogentisate 1,2-dioxygenase. Biochemistry.

  • Chokkathukalam, A., et al. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis.

Sources

Technical Support Center: High-Resolution Isotope Detection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Mass Resolution for L-Tyrosine (2-13C)

Status: Operational Ticket ID: TYR-13C-OPT-001 Assigned Specialist: Senior Application Scientist, Metabolomics Division[1][2]

Executive Summary

Detecting L-Tyrosine (2-13C) requires more than simply selecting a mass filter.[1][2] In metabolic flux analysis (MFA) or pharmacokinetic tracking, the primary challenge is distinguishing the labeled isotopologue (M+1) from the natural isotopic envelope (specifically 15N and 2H contributions) and isobaric matrix interferences.[1][2]

This guide replaces generic "best practices" with a physics-grounded optimization protocol. It focuses on the Orbitrap and Q-TOF platforms, as these are the industry standards for the required resolving power (RP).[2]

Part 1: The Physics of Detection (The "Why")

To optimize resolution, you must understand what you are resolving against.[2] For L-Tyrosine (


), the monoisotopic mass (M+H) is 182.0812 Da .[1][2]

When you introduce a 2-13C label, the mass shifts by exactly +1.00335 Da .[1][2] However, biological backgrounds contain "fine structure" isotopes that mimic this shift.[1][2]

The Resolution Thresholds:

  • Separating 13C from 15N:

    • 13C Mass Shift: +1.00335 Da

    • 15N Mass Shift: +0.99703 Da[2]

    • Difference: 0.00632 Da (6.32 mDa)[1]

    • Required RP: ~29,000 @ m/z 182[1][2]

  • Separating 13C from 2H (Deuterium):

    • 13C Mass Shift: +1.00335 Da

    • 2H Mass Shift: +1.00628 Da[2]

    • Difference: 0.00293 Da (2.93 mDa)[1]

    • Required RP: ~62,000 @ m/z 182[1][2]

Technical Insight: If your instrument is set to 30,000 resolution (common for standard proteomics), you will merge the 13C signal with naturally occurring 2H background noise, diluting your enrichment data.[1][2] You must operate at >60,000 resolution to ensure the purity of the tracer signal.[1][2]

Part 2: Instrument Configuration & Troubleshooting
Module A: Mass Spectrometer Settings (Orbitrap Focus)

Objective: Maximize resolution without sacrificing scan speed (points across the peak).

ParameterRecommended SettingTechnical Rationale
Resolution 120,000 (at m/z 200)Necessary to resolve the 2.93 mDa split between 13C and 2H interferences.[1][2]
AGC Target 1e5 to 5e5 Critical: High charges (>1e6) cause "Space Charge Effects," repelling ions and artificially broadening peaks, ruining resolution regardless of settings.[2]
Max Injection Time 100 - 200 ms Allows sufficient ion accumulation for the 120k transient.[1][2] If too short, the trap won't fill; if too long, cycle time suffers.[1][2]
Lock Mass Internal (e.g., Fluoranthene) Essential for maintaining <2 ppm mass accuracy.[1][2] Without this, the narrow mass windows (5 ppm) will drift off the peak.[1][2]
Sheath Gas 35-45 arb units Tyrosine is moderately polar; good desolvation is required to prevent clustering which mimics higher mass species.[2]
Module B: Chromatography (The "How")

Mass resolution is useless if the chromatographic peak is 30 seconds wide (dilution effect).[2] Tyrosine is a polar zwitterion, making it difficult to retain on standard C18 columns.[1][2]

Recommended Column: HILIC (Hydrophilic Interaction Liquid Chromatography)

  • Stationary Phase: Zwitterionic (e.g., ZIC-pHILIC) or Amide.[1][2]

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 9.0).[2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Why? HILIC retains Tyrosine well, eluting it in a high-organic percentage which boosts desolvation and sensitivity by 10-fold compared to aqueous C18 elution.[1][2]

Part 3: Visualization of Workflows
Workflow 1: Optimization Logic

This diagram outlines the decision process for tuning the instrument for specific isotope detection.

OptimizationWorkflow Start Start: L-Tyrosine (2-13C) Detection CheckRes Check Resolution Requirement (Target: >60k @ m/z 200) Start->CheckRes DecisionRes Is Resolution > 60k? CheckRes->DecisionRes No No DecisionRes->No Current: 15k/30k Yes Yes DecisionRes->Yes Current: 60k+ SetHighRes Set Orbitrap to 120k (Transient ~256ms) CheckCycle Check Cycle Time (Need >10 pts/peak) SetHighRes->CheckCycle SetLowRes WARNING: Isobaric Interference (13C merges with 2H/15N) SetLowRes->SetHighRes Reconfigure DecisionCycle Scan Speed < 2Hz? CheckCycle->DecisionCycle Yes (Too Slow) Yes (Too Slow) DecisionCycle->Yes (Too Slow) No (Good) No (Good) DecisionCycle->No (Good) OptimizeAGC Reduce Max IT or AGC Target OptimizeAGC->CheckCycle Proceed Proceed to Data Acquisition No->SetLowRes Yes->SetHighRes Yes (Too Slow)->OptimizeAGC No (Good)->Proceed

Caption: Logic flow for balancing Resolving Power (RP) against Cycle Time to ensure accurate isotope definition.

Workflow 2: Troubleshooting Signal Loss

Troubleshooting Problem Problem: Low Signal or Broad Peak Split1 Check Mass Accuracy Problem->Split1 Drift Drift > 5ppm? (Peak missing window) Split1->Drift Yes Split2 Check Peak Shape Split1->Split2 No Calibrate Action: Run Ext. Cal Enable Lock Mass Drift->Calibrate Broad Peak Width > 15s? Split2->Broad Yes SpaceCharge Action: Lower AGC (Prevent Coalescence) Split2->SpaceCharge No (Sharp but Low) HILIC Action: Switch to HILIC Check pH (Target 9.0) Broad->HILIC

Caption: Diagnostic tree for resolving sensitivity and peak shape issues specific to Tyrosine analysis.

Part 4: Frequently Asked Questions (FAQ)

Q1: Why do I see a "split" peak for my labeled Tyrosine even when using pure standards? A: If you are running at extremely high resolution (>240k) or have poor shimming, you might be resolving the fine structure of the natural background (15N vs 13C) or seeing peak coalescence due to Space Charge effects.[2]

  • Correction: Check your AGC Target . If it is set to 3e6 or higher, the trap is overfilled.[1][2] The ions repel each other, causing the packet to expand and the mass peak to split or broaden artificially.[1][2] Lower the AGC to 1e5.

Q2: Can I use a Triple Quadrupole (QQQ) for this? A: Yes, but the strategy changes.[1][2] You are no longer optimizing "Resolution" in the spectral sense, but Selectivity .

  • Protocol: Use MRM (Multiple Reaction Monitoring).[1][2]

  • Transition: Precursor 183.1 -> Product 137.1 (Loss of Formic Acid).[1][2]

  • Warning: QQQ cannot distinguish the 15N/2H interference in the precursor selection (Q1 is usually unit resolution, ~0.7 Da).[2] You rely entirely on the specificity of the fragmentation.[1][2] For pure flux analysis, HRMS (Orbitrap) is superior for calculating enrichment percentages.[2]

Q3: My mass accuracy drifts after 20 samples. How do I fix this without stopping the run? A: Enable Lock Mass (Real-time recalibration).[1][2]

  • For positive mode (Tyrosine), use a background ion like Polysiloxane (m/z 371.1012) or inject a lock mass standard (Leucine Enkephalin or Fluoranthene) via a secondary source.[1][2] This "locks" the mass axis scan-by-scan, ensuring your 1.00335 Da shift is measured accurately.[1][2]

References
  • Su, X., & Rabinowitz, J. D. (2020).[1][2] Metabolomics for precision medicine of cancer. Nature Protocols. (Discusses the necessity of HRMS for resolving isotopic envelopes in flux analysis).

  • Thermo Fisher Scientific. (2023).[1][2] Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics. (Provides specific AGC and Resolution settings for Orbitrap Exploris platforms). [1]

  • National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 6057, L-Tyrosine. (Verification of monoisotopic mass and chemical properties).

  • Cambridge Isotope Laboratories. (2024).[1][2] L-Tyrosine (2-13C) Product Specification. (Confirms the single label position and isotopic purity requirements).

Sources

Technical Support Center: Troubleshooting L-Tyrosine (2-13C) Enrichment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tyrosine Paradox

Welcome to the technical support center. If you are reading this, you are likely observing low signal intensity in 2D [13C, 1H]-HSQC spectra or lower-than-expected mass shifts in Mass Spectrometry (MS) after expressing proteins with L-Tyrosine (2-13C).

Tyrosine is unique among amino acids.[1] It presents a "dual-threat" to isotopic labeling:

  • Physical Barrier: It is notoriously insoluble in neutral media, often precipitating before cells can utilize it.[1]

  • Metabolic Barrier: It is subject to severe isotopic dilution via the Phenylalanine Hydroxylase (PAH) pathway (in mammalian cells) or the Shikimate pathway (in bacteria).[1]

This guide addresses these issues with specific, actionable protocols.

Module 1: The Solubility Trap (The "Input" Failure)

Symptom: The media appears cloudy after adding the isotope, or enrichment is near zero despite adding the correct mass.

Root Cause: Free L-Tyrosine has a solubility limit of ~0.45 g/L (at 25°C, pH 7.0).[1] Standard labeling protocols often require 1.0 g/L. If you add free L-Tyrosine powder directly to neutral media, ~50% of it precipitates and is filtered out or remains inaccessible to cells.[1]

Troubleshooting Protocol

Option A: The pH Swing Method (For Free Acid Form) Do not add powder directly to media.

  • Weigh the L-Tyrosine (2-13C).[1]

  • Dissolve in a minimal volume of 1M HCl (or 1M NaOH, though acid is preferred for stability).

  • Add this concentrate dropwise to the rapidly stirring media.

  • Critical Step: Monitor pH.[1] The media buffer (HEPES/MOPS) might be overwhelmed.[1] Readjust media pH to 7.2–7.4 immediately to prevent cell shock.[1]

Option B: The Disodium Salt Method (Recommended) Switch to L-Tyrosine Disodium Salt (2-13C) . This variant modifies the ionic state, increasing solubility by nearly two orders of magnitude.[1]

Form of L-TyrosineSolubility (Water, 25°C)Risk Level
Free Base ~0.45 g/LHigh (Precipitation likely)
HCl Salt ~10 g/LMedium (Acid shock risk)
Disodium Salt ~100 g/LLow (Highly soluble)
Module 2: Metabolic Dilution in Mammalian Cells (CHO/HEK293)

Symptom: You used 100% labeled Tyrosine in the media, but MS analysis shows only 60-70% enrichment in the protein.

Root Cause: The Phenylalanine Hydroxylase (PAH) Shunt. Mammalian cells express PAH, which converts Phenylalanine (Phe) into Tyrosine (Tyr).[1] Most commercial media (DMEM/RPMI) contain high levels of unlabeled L-Phenylalanine.[1] Your cells are metabolically converting this cheap, unlabeled Phe into unlabeled Tyr, which competes with your expensive 13C-Tyr for incorporation into the protein.[1]

Visualizing the Leak

MammalianDilution cluster_media Culture Media cluster_cell Intracellular Pool Phe_Media Unlabeled Phenylalanine Phe_Cell Intracellular Phe Phe_Media->Phe_Cell Transport (LAT1) Tyr_13C L-Tyrosine (2-13C) Tyr_Pool Mixed Tyrosine Pool (Diluted Enrichment) Tyr_13C->Tyr_Pool Transport Phe_Cell->Tyr_Pool PAH Enzyme (Major Source of Dilution) Protein Target Protein Tyr_Pool->Protein Translation

Caption: The PAH Shunt. Unlabeled Phenylalanine enters the cell and is enzymatically converted to unlabeled Tyrosine, diluting the 13C-labeled pool.

Resolution Protocol
  • Reduce Phenylalanine: Use custom media with reduced Phenylalanine concentration (25-50% of standard), forcing the cell to rely on the exogenous (labeled) Tyrosine.[1]

  • The "Flood" Strategy: Increase the concentration of L-Tyrosine (2-13C) to 2.0 g/L (using Disodium salt). This shifts the competitive equilibrium at the tRNA synthetase level in favor of the labeled species.[1]

Module 3: Bacterial Systems (E. coli) & Scrambling

Symptom: Low enrichment in E. coli grown in Minimal Media (M9).[1]

Root Cause: Endogenous Biosynthesis. Wild-type E. coli (e.g., BL21) has a fully functional Shikimate pathway.[1] Even if you provide labeled Tyrosine, the bacteria will continue to synthesize unlabeled Tyrosine from glucose, diluting your isotope.[1]

Secondary Cause: Transamination. Tyrosine Transaminase (TyrB) is reversible.[1] It can swap the nitrogen of your 2-13C Tyrosine.[1] While the carbon skeleton (C2) usually remains intact, extensive reversible flux can lead to loss of label to catabolic pathways (Homogentisate pathway).[1]

Resolution Protocol

Step 1: Strain Selection (The "Golden Rule") Use an auxotrophic strain.

  • Recommended: Strains carrying the tyrA- mutation (Tyrosine auxotrophs).[1] These cells cannot synthesize Tyrosine and are 100% dependent on your exogenous label.[1]

  • Alternative: If using BL21(DE3), use Glyphosate (an inhibitor of EPSP synthase in the Shikimate pathway) to chemically induce auxotrophy, though this requires careful titration to avoid killing the culture.[1]

Step 2: The High-Density Pulse (For Non-Auxotrophs) If you must use a wild-type strain:

  • Grow cells in unlabeled M9 media until OD600 = 0.8.

  • Add 1 g/L of L-Tyrosine (2-13C) immediately before induction (IPTG).

  • Mechanism: High exogenous Tyrosine triggers feedback inhibition of the Shikimate pathway (specifically acting on DAHP synthase), temporarily shutting down endogenous synthesis.[1]

Module 4: Analytical Verification (Quality Control)

Before committing to a full NMR run, validate your enrichment.[1]

Method: Mass Spectrometry (LC-MS)

  • Purify a small aliquot of protein.[1]

  • Perform acid hydrolysis (6M HCl, 110°C, 24h). Note: Tyrosine is stable in acid, unlike Trp/Gln/Asn.[1]

  • Analyze the amino acid hydrolysate.[1]

  • Calculation:

    
    
    (Where M is the mass of unlabeled Tyr and M+1 is the mass of Tyr-2-13C).[1][2]
    
Summary of Solutions
IssueSystemPrimary FixSecondary Fix
Precipitation AllUse Disodium Salt form.Dissolve free acid in 1M HCl before adding.
Dilution (PAH) MammalianReduce unlabeled Phe in media.[1]Increase labeled Tyr conc. to >1.5 g/L.
Dilution (Shikimate) E. coliUse tyrA- auxotrophs.[1]Add label at high conc. (1g/L) to trigger feedback inhibition.[1]
References
  • National Center for Biotechnology Information (NCBI). (2025).[1] Phenylalanine hydroxylase (PheH) and Tyrosine Biosynthesis.[1][3][4][5] [Link]

  • Schepartz, B. (1951).[1] Transamination as a Step in Tyrosine Metabolism.[1][6][7] Journal of Biological Chemistry.[1] [Link]

  • Kainosho, M., et al. (2006).[1] Optimal isotope labelling for NMR protein structure determinations (SAIL). Nature.[1] (Contextual reference for high-efficiency labeling strategies).

Sources

Technical Guide: Natural Abundance Correction for L-Tyrosine (2-13C) Flux Data

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: The Physics of Isotopic Noise

Before applying any correction, you must understand the source of the error. In metabolic flux analysis (MFA) using L-Tyrosine (2-13C) , your mass spectrometer detects signal from two distinct sources:

  • The Tracer: The specific 13C atom at the C2 (alpha) position introduced by your experimental condition.

  • The Matrix Background: The naturally occurring 13C (approx. 1.109%) present in every carbon atom of the Tyrosine molecule, plus the carbon atoms in your derivatizing agents (e.g., TBDMS or TMS in GC-MS).

The Problem: If you analyze a Tri-TBDMS derivative of Tyrosine (common in GC-MS), the molecule contains 27 carbons (9 from Tyrosine + 18 from the tags).

  • Natural Abundance Probability

    
    
    
    
    
    .
  • This means your M+1 isotopomer (mass

    
    ) will have a ~30% intensity relative to M+0 purely from background noise, even with zero metabolic flux.
    

The Solution: You must apply a Correction Matrix (often called the Inverse Matrix method) to mathematically "strip" this natural background, leaving only the tracer-derived enrichment.

Protocol: The Correction Workflow

This workflow assumes you are processing Mass Isotopomer Distribution (MID) data.[1][2] This protocol is valid for both GC-MS and LC-MS, provided the chemical formula is adjusted for derivatization.

Step 1: Define the Fragment Formula

You cannot correct data if you do not know the exact atomic composition of the ion you detected.

  • LC-MS: Usually the protonated molecular ion

    
    .
    
    • Formula:

      
       (Tyrosine + H).
      
  • GC-MS (TBDMS): Usually the

    
     fragment (Loss of tert-butyl).
    
    • Formula Calculation:

      • Tyrosine:

        
        [3]
        
      • Derivatization (Tri-TBDMS): Replaces 3 H with 3 (

        
        ). Net addition: 
        
        
        
        .
      • Fragmentation (Loss of

        
        ): Subtract 4 carbons.[4]
        
      • Final Ion Formula:

        
        .
        
Step 2: Construct the Correction Matrix ( )

The relationship between your Measured Vector (


)  and the Tracer Vector (

)
is linear:


Where


 is a square matrix where each column 

represents the theoretical natural abundance distribution of a molecule that already contains

tracer atoms.
Step 3: Solve for Tracer Distribution

To find the biological flux (


), we invert the matrix:


Visualization: The Data Processing Pipeline

CorrectionWorkflow RawData Raw MS Data (Intensities) Baseline Baseline & Background Subtraction RawData->Baseline Multiplication Apply Correction I_corr = inv(C) * I_meas Baseline->Multiplication I_meas Formula Input Ion Formula (e.g., C23...) MatrixGen Generate Matrix (C_nat) (Binomial Expansion) Formula->MatrixGen Inversion Matrix Inversion (C_nat)^-1 MatrixGen->Inversion Inversion->Multiplication Output Corrected MIDs (Flux Ready) Multiplication->Output

Caption: Logical flow for converting raw mass spectrometry intensities into natural-abundance-corrected isotopomer distributions.

Troubleshooting Matrix

Use this section to diagnose anomalies in your corrected data.

SymptomProbable CauseCorrective Action
Negative Fractional Abundances Incorrect Chemical Formula. You likely overestimated the number of carbons in the fragment (e.g., using the whole derivative formula instead of the fragment formula).Verify the specific ion fragment. For GC-MS TBDMS, ensure you subtracted the

(tert-butyl) group from the formula if analyzing the [M-57] peak.
M+0 is > 100% (after correction) Baseline Noise. Low signal-to-noise ratio in the raw data can cause the M+1/M+2 baseline to be lower than the theoretical natural abundance.Check raw signal intensity. If intensity is

, integration errors are likely. Apply a threshold filter or background subtraction before matrix correction.
Correction Fails for 2-13C Label Fragment Loss of C2. You may be analyzing a fragment that does not contain the alpha-carbon (C2).Crucial: Verify fragmentation pathway. • [M-57] (GC-MS): Retains C2 (Safe).• [M-159] (GC-MS): Loses C1 (COOH), Retains C2 (Safe).• Immonium Ion (m/z 136): Retains C2. If the fragment cleaves the C1-C2 bond, ensure you are tracking the correct moiety.
High M+2 in 2-13C Experiments Tracer Impurity or Metabolism. 2-13C Tyrosine should mostly produce M+1. High M+2 suggests either the tracer is not pure (check CoA) or metabolic recycling (Krebs cycle) has scrambled the label.Run a "Trace Zero" sample (unlabeled Tyrosine) to validate the matrix. If M+2 vanishes, the matrix is good, and the M+2 in your sample is biological (e.g., gluconeogenesis/TCA scrambling).
FAQ: Specific Nuances for Tyrosine (2-13C)

Q: Why does my corrected data show significant M+2 enrichment when I only used a single-labeled (2-13C) tracer? A: This is often biological, not mathematical. Tyrosine can be metabolized into fumarate and acetoacetate (entering the TCA cycle). If the label scrambles in the TCA cycle and is re-incorporated into amino acids (via transamination), you may see multi-labeled species. However, if you are strictly looking at flux into Tyrosine (protein synthesis), M+2 should be negligible. If M+2 is high, check your Matrix Inversion algorithm; an ill-conditioned matrix (due to wrong resolution settings) can "smear" M+1 into M+2.

Q: Can I use the same correction matrix for TBDMS and TMS derivatives? A: Absolutely not.

  • TMS (Trimethylsilyl): Adds

    
     (+3 Carbons per tag).
    
  • TBDMS (Tert-butyldimethylsilyl): Adds

    
     (+6 Carbons per tag).
    Using a TMS matrix for TBDMS data will under-correct the natural abundance, leaving false positive labeling.
    

Validation: The "Standard" Test

To ensure your correction pipeline is trustworthy, you must run a Self-Validating Control .

Protocol:

  • Run an Unlabeled Standard: Inject pure, unlabeled L-Tyrosine (derivatized exactly like your samples).

  • Acquire Data: Record the raw M0, M1, M2, M3 intensities.

  • Apply Correction: Run this raw data through your correction algorithm.

  • Verify Output:

    • Pass: The corrected output should be M0 = 100%, M1 = 0%, M2 = 0% (within measurement error, e.g.,

      
      ).
      
    • Fail: If the corrected output shows M1 > 1% or M1 < -1%, your chemical formula input (

      
      ) is wrong.
      
Reference Data: Tyrosine Fragments (GC-MS TBDMS)

Use these carbon counts for your matrix generation:

Fragment IonStructure LostCarbons in Fragment (Tri-TBDMS)Retains C2 (Label)?
[M-57]

23 Yes
[M-85]

22 Yes
[M-159]

18 Yes

References

  • Fernandez, C. A., Des Rosiers, C., Previs, S. F., David, F., & Brunengraber, H. (1996). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry.

  • Millard, P., Letisse, F., Sokol, S., & Portais, J. C. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics.

  • Antoniewicz, M. R., Kelleher, J. K., & Stephanopoulos, G. (2007). Elementary metabolite units (EMU): a novel framework for modeling isotopic distributions. Metabolic Engineering.

  • Choi, J., & Antoniewicz, M. R. (2019). Tandem mass spectrometry isotope correction (TMSIC) for 13C-metabolic flux analysis.[5] Computational and Structural Biotechnology Journal.

Sources

Technical Support Center: Optimizing Tyrosine Isotopologue Integrity in SILAC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unlabeled Tyrosine Interference in SILAC Media Role: Senior Application Scientist Status: Active Guide

Introduction: The "Tyrosine Leak" in Quantitative Proteomics

In Stable Isotope Labeling by Amino acids in Cell culture (SILAC), the "gold standard" usually involves Lysine and Arginine.[1] However, specific research goals—particularly Phosphotyrosine (pTyr) signaling and turnover studies of aromatic-rich proteins—require the use of heavy Tyrosine (


-Tyr).

Users often encounter a critical issue: despite using 100% heavy media, unlabeled (light) Tyrosine peaks persist , degrading quantification accuracy. This is not always a mixing error; it is often a biological or reagent-based "leak."

This guide addresses the two vectors of unlabeled Tyrosine interference:

  • Exogenous: Residual amino acids in Dialyzed Fetal Bovine Serum (dFBS).

  • Endogenous: Metabolic conversion of Phenylalanine to Tyrosine (Phe

    
     Tyr).[2]
    

Module 1: Diagnostic Workflow

Is your interference biological or chemical?

Before altering your protocol, confirm the source of the light Tyrosine.

TyrosineDiagnosis Start Observation: Light Tyrosine Signal Detected CheckFBS Step 1: Check Media/Serum Start->CheckFBS CheckMetabolism Step 2: Check Metabolism (Phe -> Tyr) CheckFBS->CheckMetabolism Serum is clean FBS_Issue Cause: Inefficient Dialysis of FBS Action: Test dFBS batch or switch vendor CheckFBS->FBS_Issue High background in media-only control Metabolic_Issue Cause: PAH Enzyme Activity (Phe converts to Tyr) CheckMetabolism->Metabolic_Issue Light Phe provided in media

Figure 1: Decision tree for identifying the source of unlabeled Tyrosine contamination.

Module 2: The Serum Vector (Exogenous Interference)

The Problem

Standard Fetal Bovine Serum (FBS) is rich in amino acids. SILAC requires Dialyzed FBS (dFBS) , which has been filtered (typically 10kDa cutoff) to remove small molecules like amino acids. However, dialysis is rarely 100% efficient. Poor-quality dFBS can introduce significant concentrations of light Tyrosine, diluting your heavy label.

Troubleshooting Protocol: The "Mock" LC-MS Check

Do not commit precious cells to a long labeling experiment without validating your dFBS.

  • Prepare Mock Media: Mix your SILAC media (Arg/Lys/Tyr-free base) + 10% dFBS + Heavy Tyrosine.

  • Incubate: Place in the incubator for 24 hours (no cells needed, just to simulate conditions, though fresh is also testable).

  • Precipitate: Add cold acetone (4:1 ratio) to precipitate serum proteins. Spin down.

  • Analyze Supernatant: Run the supernatant on LC-MS.

  • Target: Look for the mass of Light Tyrosine (181.19 Da).

    • Result: If Light Tyr is detectable at >1% of the Heavy Tyr intensity, your dFBS is the contaminant.

Solution
  • Batch Testing: Purchase small lots of dFBS from different vendors (e.g., Thermo, Sigma, CIL) and screen them.

  • Spin Dialysis: If you cannot switch vendors, perform an additional in-house dialysis step using Slide-A-Lyzer cassettes (3.5k MWCO) against PBS, though this increases contamination risk.

Module 3: The Metabolic Vector (Endogenous Synthesis)

The Problem: Phenylalanine Hydroxylase (PAH)

This is the most scientifically complex interference. Unlike Lysine (essential), Tyrosine is non-essential provided Phenylalanine (Phe) is available.

Cells express Phenylalanine Hydroxylase (PAH) , which converts Phenylalanine into Tyrosine.[2]

  • Scenario: You feed cells Heavy Tyrosine and Light Phenylalanine .

  • Result: The cell takes up Heavy Tyr. Simultaneously, the cell takes up Light Phe and converts a portion of it into Light Tyr.

  • Outcome: Your "100% Heavy" sample now contains ~10-20% Light Tyr (synthesized internally), ruining the quantitation.

PheConversion LightPhe Light Phenylalanine (From Media) PAH Enzyme: PAH (Phenylalanine Hydroxylase) LightPhe->PAH HeavyTyr_Media Heavy Tyrosine (From Media) HeavyTyr_Cell Heavy Tyrosine (Intracellular) HeavyTyr_Media->HeavyTyr_Cell Uptake LightTyr_Cell Light Tyrosine (Intracellular) PAH->LightTyr_Cell Conversion Protein Cellular Protein LightTyr_Cell->Protein Incorporation (Interference) HeavyTyr_Cell->Protein Incorporation (Signal)

Figure 2: The metabolic pathway where Light Phenylalanine compromises Heavy Tyrosine labeling.

Solution: The "Double-Label" Strategy

To eliminate interference from the Phe


 Tyr pathway, you must control the Phenylalanine source.

Option A: Double Labeling (Recommended) Use Heavy Phenylalanine (


-Phe)  in addition to Heavy Tyrosine.
  • If the cell converts Heavy Phe

    
     Heavy Tyr, the resulting Tyrosine is also heavy.
    
  • Note: You must calculate the mass shift. Heavy Phe conversion usually results in a Tyrosine isotopologue that matches your Heavy Tyr reagent, preserving the "Heavy" peak integrity.

Option B: Phenylalanine Titration (Advanced) If you cannot afford Heavy Phe:

  • Reduce Light Phe concentration in the media to the minimum required for survival (requires titration curves for your specific cell line).

  • Saturate the media with excess Heavy Tyr to downregulate PAH activity via feedback inhibition (though this is often insufficient).

Protocol: Tyrosine-Optimized SILAC Media Preparation

Objective: Create a media formulation that minimizes unlabeled Tyrosine interference.

Reagents Required
  • SILAC Base Media (deficient in Arg, Lys, Tyr, and Phe ). Note: Standard kits often contain Phe. You may need custom media.

  • Dialyzed FBS (validated as per Module 2).[3]

  • Isotopes:[1][4][5][6]

    • L-Arginine (

      
      )[1][3]
      
    • L-Lysine (

      
      )[1][7]
      
    • L-Tyrosine (

      
      )
      
    • L-Phenylalanine (

      
      ) - Crucial for Module 3
      
Step-by-Step Formulation
ComponentStandard Conc.Optimized Protocol Action
Base Media -Use DMEM/RPMI minus Arg, Lys, Tyr, Phe.
Dialyzed FBS 10%Thaw at 4°C. Filter (0.22µm). Add to base.
Heavy Arg/Lys 28mg/L (Arg) / 48mg/L (Lys)Add standard concentrations.
Heavy Tyrosine ~36 mg/LAdd in slight excess (50 mg/L) to promote uptake over synthesis.
Heavy Phenylalanine ~35 mg/LAdd Heavy Phe to prevent light Tyr synthesis via PAH.
Proline 200 mg/LMandatory: Add Light Proline to prevent Arg

Pro conversion (separate issue, but standard best practice).

Procedure:

  • Reconstitution: Dissolve heavy amino acids in a small volume of PBS or base media. Do not use varying pH buffers that might alter media acidity.

  • Filtration: Sterile filter the amino acid stock before adding to the main bottle.

  • Adaptation: Pass cells for at least 5 doublings (approx. 2 weeks) in this double-heavy (Phe/Tyr) media.

  • QC Check: Lyse a small aliquot of cells and check incorporation efficiency. You should see >98% Heavy Tyr.

Frequently Asked Questions (FAQs)

Q: Can I just subtract the light Tyrosine signal mathematically? A: Technically, yes, but it decreases your dynamic range and statistical power. If your "Light" channel is contaminated by 15% "converted Light Tyr," you lose the ability to detect subtle downregulation in the experimental condition. It is better to prevent the conversion chemically.

Q: Why don't standard SILAC kits include Phenylalanine-free media? A: Standard SILAC focuses on Trypsin digestion (cleaving at Arg/Lys). Tyrosine labeling is a specialized application. Most users do not need to label Phe or Tyr, so standard dropout media includes light Phe and Tyr. You must order custom dropout media (e.g., from Thermo or AthenaES) for this specific workflow.

Q: Does the Arginine-to-Proline conversion affect Tyrosine? A: No. Arginine converts to Proline (via Ornithine). This is a separate artifact. However, if you are fixing the Tyrosine issue, ensure you also add excess Proline (200 mg/L) to the media to block the Arg


 Pro artifact, ensuring a clean spectrum across the board.

References

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[1] Molecular & Cellular Proteomics. Link

  • Bendall, S. C., et al. (2008). Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. Molecular & Cellular Proteomics. (Establishes the Proline conversion precedent, applicable to metabolic flux logic). Link

  • Thermo Fisher Scientific. SILAC Protein Quantitation Kits and Reagents.[1] (Source for Dialyzed FBS and Dropout Media specifications). Link

  • Cambridge Isotope Laboratories. Metabolic Labeling (SILAC) Product Guide. (Source for heavy isotope specifications). Link

Sources

Technical Guide: Fractional Enrichment Analysis of L-Tyrosine (2-13C) via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Kinetic Imperative

In metabolic research, specifically protein turnover studies, L-Tyrosine (2-13C) is a preferred tracer due to its metabolic stability and the retention of the label in standard GC-MS fragments. Unlike ring-labeled tyrosine, the 2-13C label (located on the alpha-carbon) provides a clean signal with minimal recycling interference in short-term infusions.

This guide moves beyond basic operation manuals to address the fractional enrichment (FE) calculation workflow—the mathematical engine that converts raw ion counts into biological rates (Fractional Synthesis Rate, FSR).

Phase I: Data Acquisition & Spectral Integrity

Garbage in, garbage out. The accuracy of your enrichment calculation is entirely dependent on the quality of the derivatization and the specific ions monitored.

The Derivatization Protocol (MTBSTFA)

For Tyrosine, the tert-butyldimethylsilyl (TBDMS) derivative is the industry standard because it yields a highly abundant [M-57]⁺ fragment (loss of a tert-butyl group), which is stable and carries the entire amino acid backbone (including the 2-13C label).

  • Reagent: MTBSTFA + 1% TBDMCS.

  • Target Derivative: Tris-TBDMS-L-Tyrosine (Derivatization of -NH₂, -COOH, and phenolic -OH).

  • Critical Step: Ensure anhydrous conditions. Moisture hydrolyzes TBDMS derivatives, leading to "ghost" peaks and poor enrichment data.

Mass Spectrometry Parameters (SIM Mode)

Do not run in Full Scan for quantification. Use Selected Ion Monitoring (SIM) to maximize dwell time on the specific ions of interest.

Ion Typem/z ValueIdentityDescription
Tracee (M+0) 466.3 Unlabeled Tyrosine (Tris-TBDMS)The [M-57]⁺ fragment. Loss of C₄H₉ from the derivative.
Tracer (M+1) 467.3 L-Tyrosine (2-13C)The M+1 isotopologue containing the 2-13C label.
Monitor (M+2) 468.3 Quality ControlMonitors for silicon natural isotopes (²⁹Si, ³⁰Si) and potential co-elution.

Technical Note: The m/z 466 fragment is formed by: Tyrosine (181) + 3 × TBDMS (3 × 114) - 3H = 523 (Molecular Ion). 523 - 57 (t-butyl) = 466.

Workflow Visualization

The following diagram illustrates the critical path from sample to raw data.

ExperimentalWorkflow Sample Biological Sample (Plasma/Tissue) Prep Protein Precipitation & SPE Cleanup Sample->Prep Extract AA Deriv Derivatization (MTBSTFA, 60°C, 60min) Prep->Deriv Dry Down GC GC Separation (DB-5MS Column) Deriv->GC Inject 1µL MS MS Detection (SIM) Target: m/z 466, 467 GC->MS Elution Data Raw Abundance (Peak Areas) MS->Data Integration

Figure 1: Critical path for acquiring valid spectral data for Tyrosine enrichment.

Phase II: The Calculation Engine

Calculating enrichment requires distinguishing between Tracer-to-Tracee Ratio (TTR) and Mole Percent Excess (MPE) .[1] While often used interchangeably in casual conversation, they are mathematically distinct.

The Core Formula (Tracer-to-Tracee Ratio)

For most metabolic flux studies (where enrichment is <10%), TTR is the primary metric.



Where:

  • 
     = The natural isotopic abundance ratio measured in a pre-infusion (baseline) sample.
    

Why subtract background? The TBDMS derivative contains silicon (Si) and carbon (C) atoms with natural heavy isotopes (


, 

,

). Even without tracer, m/z 467 exists naturally (~10-12% of m/z 466). You must subtract this "natural noise" to isolate the tracer.
Converting to Mole Percent Excess (MPE)

MPE represents the fraction of the total pool that is labeled.


[1]
MetricFormulaUse Case
TTR

Used for Tracee kinetics (Ra, FSR) where the tracer is added on top of the pool.
MPE

Used when the total mass of the pool is relevant, or for Tracer oxidation rates.[1]
Calculation Logic Diagram

CalculationLogic Raw466 Area m/z 466 (Tracee) RatioSample Calculate Ratio (r_sa) 467 / 466 Raw466->RatioSample Raw467 Area m/z 467 (Tracer) Raw467->RatioSample Base466 Baseline 466 RatioBase Calculate Ratio (r_bk) 467 / 466 Base466->RatioBase Base467 Baseline 467 Base467->RatioBase Sub Subtract Background TTR = r_sa - r_bk RatioSample->Sub RatioBase->Sub Conv Convert to MPE TTR / (1 + TTR) Sub->Conv

Figure 2: Logic flow for background-corrected enrichment calculation.

Troubleshooting Center (FAQs)

Issue 1: Negative Fractional Enrichment

Symptom: Calculated TTR or MPE is negative.

  • Root Cause A: Baseline Mismatch. The background sample has a higher natural abundance ratio than the experimental sample. This often happens if the "baseline" sample was contaminated or if the instrument tune changed between runs.

  • Root Cause B: Integration Error. The software integrated noise at m/z 467 in the sample but a real peak in the baseline.

  • Solution: Manually inspect the chromatograms. Ensure the integration window is identical for m/z 466 and 467. If the negative value is close to zero (e.g., -0.001), it is likely statistical noise and can be treated as zero for flux calculations.

Issue 2: Non-Linear Standard Curves (Saturation)

Symptom: High concentration samples show lower-than-expected enrichment.

  • Root Cause: Detector Saturation. If m/z 466 (the abundant ion) saturates the detector (flat-topped peak), its area is under-reported. Meanwhile, m/z 467 (lower abundance) is measured correctly. This artificially inflates the ratio (467/466).

  • Solution: Check the peak shape of m/z 466. If it is flat-topped or exceeds 10^7 counts (instrument dependent), dilute the sample 1:10 and re-inject.

Issue 3: "Ghost" Enrichment (High M+1 in Baseline)

Symptom: Baseline samples show abnormally high 467/466 ratios (~20% instead of the expected ~12%).

  • Root Cause: Co-elution. Another compound is eluting at the same time as Tyrosine and contributing to m/z 467.

  • Solution:

    • Check the m/z 468 ion. If 468 is also elevated disproportionately, you have a co-eluting contaminant.

    • Improve GC separation (slower temperature ramp).

    • Ensure the inlet liner is clean; dirty liners can cause discrimination or carryover.

References

  • Wolfe, R. R., & Chinkes, D. L. (2005).[2][3] Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis (2nd ed.). Wiley-Liss.[3][4]

  • Patterson, B. W., & Wolfe, R. R. (1993). Concentration dependence of fractional enrichment of stable isotopes: mathematical and instrumental considerations. Biological Mass Spectrometry, 22(8), 481-486.
  • Antoniewicz, M. R. (2013). 13C metabolic flux analysis: optimal design of isotopic labeling experiments. Current Opinion in Biotechnology.

Sources

Validation & Comparative

L-Tyrosine (2-13C) as Internal Standard for LC-MS Quantification: A Technical Assessment & Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Tyrosine (2-13C) represents a specific class of Stable Isotope-Labeled (SIL) internal standards where the carbon atom at position 2 is replaced by Carbon-13. Unlike common deuterated standards (e.g., L-Tyrosine-d4) or universally labeled analogs (L-Tyrosine-U-13C9), the 2-13C variant offers a unique set of advantages and critical challenges.

While it provides perfect chromatographic co-elution (eliminating the "Deuterium Effect"), its primary limitation is the minimal mass shift (+1 Da). This guide objectively analyzes its utility for LC-MS quantification, contrasting it with industry-standard alternatives and providing protocols to mitigate its inherent isotopic overlap risks.

Technical Profile: L-Tyrosine (2-13C)[1][2][3]

Physicochemical Properties
  • Chemical Formula: C

    
    (
    
    
    
    C)H
    
    
    NO
    
    
  • Mass Shift: +1.00335 Da relative to monoisotopic L-Tyrosine.

  • Label Position: Carbon-2 (alpha-carbon).

  • Stability: High.[1] Unlike deuterium labels on exchangeable sites (e.g., -OH, -NH

    
    ), the 
    
    
    
    C-C bond is non-exchangeable and stable under acidic deproteinization conditions.
The "Chromatographic Fidelity" Advantage

A major failure mode in LC-MS quantification is the Deuterium Isotope Effect . Deuterated standards often elute slightly earlier than the native analyte due to weaker hydrophobic interactions with C18 stationary phases. This separation can cause the IS to experience different matrix suppression zones than the analyte, compromising quantification accuracy.

L-Tyrosine (2-13C) , being a carbon-13 analog, is chromatographically indistinguishable from native L-Tyrosine.

  • Retention Time (

    
    RT):  0.00 min (Perfect Co-elution).
    
  • Matrix Effect Correction: Ideal (The IS experiences the exact same ion suppression/enhancement as the analyte).

The Critical Challenge: Isotopic Crosstalk (M+1)

The defining characteristic of L-Tyrosine (2-13C) is its +1 Da mass shift . This presents a significant bioanalytical challenge due to the natural isotopic abundance of Carbon-13 in the native analyte.

The Mechanism of Interference

Native L-Tyrosine (


) contains 9 carbon atoms. The natural abundance of 

C is ~1.1%.
  • Probability of Native M+1:

    
    
    
  • The Problem: Approximately 10% of the native L-Tyrosine molecules will naturally exist as the M+1 isotopologue (

    
     183.08).
    
  • The Conflict: This native M+1 signal falls directly into the mass channel of the L-Tyrosine (2-13C) Internal Standard (

    
     183.08).
    

If not corrected, high concentrations of native Tyrosine will artificially inflate the Internal Standard signal, leading to a non-linear calibration curve and underestimation of high-concentration samples.

Visualization of Isotopic Overlap

The following diagram illustrates the spectral interference pathway compared to a +6 Da standard.

Isotopic_Interference Native Native L-Tyrosine (m/z 182.08) Native_M1 Native Isotope M+1 (m/z 183.08) ~10% Abundance Native->Native_M1 Natural Abundance Detector Mass Spectrometer Detector Native->Detector Quant Channel (182) Native_M1->Detector INTERFERENCE (Crosstalk) IS_2C13 IS: L-Tyrosine (2-13C) (m/z 183.08) IS_2C13->Detector IS Channel (183) IS_Ring13C6 IS: L-Tyrosine (Ring-13C6) (m/z 188.10) IS_Ring13C6->Detector IS Channel (188) (No Interference)

Figure 1: Spectral conflict diagram showing the direct interference of Native L-Tyrosine's M+1 isotope with the L-Tyrosine (2-13C) internal standard channel, contrasting with the interference-free Ring-13C6 alternative.

Comparative Analysis: Selecting the Right Standard

The following table compares L-Tyrosine (2-13C) against the two most common alternatives: Deuterated (d4) and Multi-Carbon (13C6).

FeatureL-Tyrosine (2-13C) L-Tyrosine-d4 L-Tyrosine (Ring-13C6)
Mass Shift +1 Da+4 Da+6 Da
Interference Risk High (Native M+1 overlap)Low (<0.1%)Negligible
RT Shift None (Perfect Match)Possible (1-5 sec shift)None (Perfect Match)
Stability ExcellentGood (Avoid acidic exchange)Excellent
Cost High (Specialty Synthesis)Low (Commodity)Moderate/High
Primary Use Metabolic Flux Analysis (MFA)Routine Quant (Clinical)High-Precision Quant (Reference)
Recommendation Use only if d4/13C6 unavailable Standard Choice Gold Standard

Experimental Protocol: Quantification using L-Tyrosine (2-13C)

If experimental constraints (e.g., metabolic flux studies) require the use of L-Tyrosine (2-13C) for quantification, the following protocol minimizes the "M+1 Crosstalk" error.

Mathematical Correction (The "Isotope Stripping" Method)

Since the IS channel (


) contains signal from the native analyte's M+1 isotope, you must subtract this contribution mathematically.

Formula:



  • 
     : The raw intensity of the m/z 183 channel.
    
  • 
     : The raw intensity of the m/z 182 channel.
    
  • 
     : The theoretical ratio of M+1/M for L-Tyrosine (~0.099 or 9.9%). Note: Determine F experimentally by injecting pure native standard.
    
LC-MS/MS Workflow (High-Resolution Recommended)

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma/serum.

  • Add 200 µL of Internal Standard Solution (L-Tyrosine 2-13C, 10 µM in MeOH).

    • Note: Using a high concentration of IS helps swamp the interference from low-level native Tyrosine, but cannot fix interference from high-level samples.

  • Vortex for 30s; Centrifuge at 14,000 x g for 10 min.

  • Transfer supernatant to LC vial.

Step 2: Chromatographic Separation

  • Column: PFP (Pentafluorophenyl) or C18, 2.1 x 100 mm, 1.7 µm.

    • Why PFP? Better retention of polar amino acids than C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-2 min (2% B), 2-5 min (2% -> 30% B).

Step 3: Mass Spectrometry Settings (SRM/MRM) To improve specificity, use unique fragment ions if possible. However, 2-13C often produces fragments shifted by only 1 Da or 0 Da depending on where the charge resides, retaining the interference risk.

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)
L-Tyrosine (Native) 182.1136.115
L-Tyrosine (2-13C) 183.1137.115

Critical Check: Ensure the mass spectrometer resolution (unit resolution or better) prevents the 182.1 precursor window from overlapping into 183.1.

Decision Tree: When to Use Which Standard?

IS_Selection Start Start: Select Internal Standard for Tyrosine Quant Flux Is this a Metabolic Flux (Tracing) Study? Start->Flux Budget Is Budget a Constraint? Precision Is High Precision Required? (e.g., Clinical Reference) Budget->Precision No Use_d4 Use L-Tyrosine-d4 (Watch for RT Shift) Budget->Use_d4 Yes (Cheaper) Precision->Use_d4 No (Routine) Use_13C6 Use L-Tyrosine-Ring-13C6 (Best Performance) Precision->Use_13C6 Yes (Gold Std) Flux->Budget No (Pure Quant) Use_2C13 Use L-Tyrosine (2-13C) (Apply Math Correction) Flux->Use_2C13 Yes (Tracing C2)

Figure 2: Decision logic for selecting the appropriate internal standard. L-Tyrosine (2-13C) is generally reserved for metabolic flux applications rather than routine quantification.

References

  • Rule, G. S., et al. (2013).[2] "Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function." Analytical Chemistry. Link

  • Hui, Y., et al. (2012). "Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry." Journal of Chromatography B. Link

  • Kaggie, J. D., et al. (2022). "Deuterium metabolic imaging and hyperpolarized 13C-MRI of the normal human brain." NeuroImage. Link

  • Cayman Chemical. "L-Tyrosine-13C9,15N Product Information." Cayman Chemical. Link

  • Sigma-Aldrich. "L-Tyrosine-2-13C Product Specification." Merck/Sigma-Aldrich. Link

Sources

Comparative Guide: L-Tyrosine (2-13C) vs. Deuterium-Labeled Tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isotope Choice Matrix

In the high-precision landscape of drug development and proteomics, the choice between Carbon-13 (2-13C) and Deuterium (D/2H) labeled L-Tyrosine is not merely a matter of cost—it is a decision that dictates experimental fidelity.

While deuterated standards (e.g., L-Tyrosine-d4 or d2) are cost-effective and widely accessible, they introduce Chromatographic Isotope Effects (CIE) and Kinetic Isotope Effects (KIE) that can compromise data integrity in ultra-trace quantitation and metabolic flux analysis. Conversely, L-Tyrosine (2-13C) offers "chemical invisibility," ensuring perfect co-elution with analytes in LC-MS and true-to-nature metabolic rates, albeit at a higher synthesis cost.

Verdict at a Glance:

  • Choose L-Tyrosine (2-13C) for: LC-MS quantitation requiring strict co-elution, Metabolic Flux Analysis (MFA), and backbone NMR assignments.

  • Choose Deuterated Tyrosine for: Metabolic stability assays (to slow degradation), routine internal standards where retention time windows are wide, and simplifying NMR proton spectra.

Part 1: Physicochemical & Chromatographic Behavior[1]

The most critical operational difference between these isotopes lies in their behavior during Reverse-Phase Liquid Chromatography (RPLC).

The Deuterium "Inverse Isotope Effect"

Replacing hydrogen with deuterium shortens the C-D bond length (relative to C-H), slightly reducing the molecule's lipophilicity and van der Waals radius.[1] In RPLC, this causes deuterated tyrosine to elute earlier than the native analyte.

  • The Consequence: In LC-MS/MS, the internal standard (ISTD) and the analyte elute at slightly different times.[2] If the matrix contains co-eluting contaminants (e.g., phospholipids) that suppress ionization, the ISTD and analyte experience different suppression levels, invalidating the quantitation.[3]

The 13C "Perfect Match"

Carbon-13 adds mass via a neutron, not by altering bond lengths significantly enough to change interaction with the stationary phase. L-Tyrosine (2-13C) co-elutes perfectly with native L-Tyrosine.

Data Visualization: Chromatographic Separation

The following diagram illustrates the risk of using Deuterated standards in complex matrices compared to the stability of 13C.

LC_Separation cluster_0 Deuterated Standard (d4-Tyr) cluster_1 Native Analyte (L-Tyr) cluster_2 13C Standard (2-13C-Tyr) D_Elution Elutes Earlier (RT Shift -0.1 to -0.3 min) D_Matrix Matrix Effect Zone A (e.g., High Ion Suppression) D_Elution->D_Matrix Exposed to Result_Fail Result: Quantitative Bias D_Matrix->Result_Fail Differential Suppression (Quant Error) Native_Elution Native Retention Time Native_Matrix Matrix Effect Zone B (e.g., Low Ion Suppression) Native_Elution->Native_Matrix Exposed to Native_Matrix->Result_Fail Result_Pass Result: High Precision Native_Matrix->Result_Pass Identical Suppression (Ratio Preserved) C13_Elution Perfect Co-Elution C13_Elution->Native_Matrix Exposed to SAME Matrix

Caption: Chromatographic Isotope Effect (CIE) mechanism. Deuterium shifts retention time (RT), risking differential matrix effects.[3][4] 13C maintains RT fidelity.

Part 2: Mass Spectrometry & Quantification[4][5]

Comparison of Mass Shift Utility
FeatureL-Tyrosine (2-13C)Deuterated Tyrosine (e.g., Ring-d4)
Mass Shift +1 Da (M+1)+4 Da (M+4)
Isotopic Overlap High Risk. Native tyrosine has a natural ~1.1% M+1 abundance. A +1 Da standard can interfere with the natural isotopic envelope of the analyte.Low Risk. +4 Da shifts the standard well beyond the natural isotopic envelope of the native analyte.
Ideal Application Metabolic Flux Analysis; NMR; Quantitation only if multiple 13C/15N atoms are used (e.g., U-13C).Routine Quantitation (SRM/MRM) where cost is a driver and RT shifts are managed.
Fragmentation Backbone specific. The 2-13C label is retained in specific fragments (e.g., immonium ions).Ring specific. Labels are retained in side-chain fragments.

Critical Note on 2-13C for Quantitation: Using a single 2-13C label (+1 Da) is generally insufficient for absolute quantitation in MS because the M+1 signal of the native analyte (due to natural 13C abundance) will contribute to the internal standard channel.

  • Recommendation: For MS quantitation, use L-Tyrosine (13C9, 15N) or L-Tyrosine (Ring-13C6) to achieve a +6 to +10 Da shift while maintaining the "perfect co-elution" benefit of carbon labeling. Use single-labeled 2-13C specifically for tracing pathways where the fate of the alpha-carbon is the biological question.

Part 3: Metabolic Stability & Kinetic Isotope Effects (KIE)

The Deuterium "Brake"

The C-D bond is stronger than the C-H bond (primary KIE). If the deuterium is placed at a site of metabolic attack (e.g., oxidative deamination at the alpha-carbon or hydroxylation on the ring), the reaction rate slows significantly.

  • Use Case: Deuterium-labeled Tyrosine is the gold standard for "Metabolic Stability" studies. You want to see if deuteration improves the half-life of a tyrosine-based drug candidate.

The 13C "Tracer"

13C has a negligible KIE. Enzymes process 13C-Tyrosine at the same rate as natural Tyrosine.

  • Use Case: L-Tyrosine (2-13C) is the gold standard for Metabolic Flux Analysis (MFA) . If you need to measure the actual rate of tyrosine turnover or its incorporation into protein, you must use 13C. Deuterium would artificially slow the observed rate, providing false flux data.

Part 4: Experimental Protocol (Targeted Quantitation)

Objective: Quantify L-Tyrosine in human plasma with high precision, avoiding matrix effects. Selected Standard: L-Tyrosine (Ring-13C6) is preferred over d4 to avoid RT shifts, but if cost mandates Deuterium, strict chromatography is required. Below is the 13C-optimized workflow .

Reagents
  • Analyte: Human Plasma (50 µL).

  • Internal Standard (ISTD): L-Tyrosine (U-13C9, 15N) or (Ring-13C6). Note: We avoid single 2-13C for quantitation due to overlap.

  • Precipitating Agent: Methanol with 0.1% Formic Acid.

Step-by-Step Methodology
  • Spiking: Add 10 µL of ISTD solution (10 µM) to 50 µL plasma. Vortex for 10s.

    • Why: Early spiking equilibrates the isotope with the matrix before protein precipitation.

  • Precipitation: Add 200 µL cold Methanol (-20°C). Vortex 30s. Centrifuge at 14,000 x g for 10 min.

  • Supernatant Transfer: Transfer 100 µL supernatant to a clean vial. Evaporate to dryness under N2.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase A (0.1% Formic Acid in Water).

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

    • Gradient: 0-1 min (2% B), 1-4 min (2% -> 40% B).

    • Flow Rate: 0.4 mL/min.

    • Transitions (SRM):

      • Native Tyr: 182.1 -> 136.1 (loss of formate).

      • 13C6-Tyr: 188.1 -> 142.1 (Perfect co-elution confirmed).

Self-Validating Step (Quality Control)

To validate the absence of "Isotope Effect," inject a mixture of Native and Labeled standard in pure solvent.

  • Pass: Retention time delta < 0.02 min.

  • Fail (Deuterium risk): Retention time delta > 0.1 min. If observed, the gradient must be flattened to ensure the ionization environment doesn't change between the two peaks.

Part 5: NMR Applications (The 2-13C Niche)

This is where L-Tyrosine (2-13C) shines.

  • Solid-State NMR: 2-13C labeling allows for specific measurement of backbone dynamics without the "spin diffusion" issues seen in uniformly labeled samples. It is used to probe the psi/phi angles of tyrosine residues in amyloid fibrils or membrane proteins.

  • Diagram of Utility:

NMR_Utility Goal Structural Biology Goal Method_1 Backbone Dynamics (Psi/Phi Angles) Goal->Method_1 Method_2 Sidechain Packing (Ring Rotation) Goal->Method_2 Isotope_1 Use L-Tyrosine (2-13C) (Alpha Carbon) Method_1->Isotope_1 Direct Detection Isotope_2 Use L-Tyrosine (Ring-d4) (Remove H signals) Method_2->Isotope_2 Simplification

Caption: NMR Isotope Selection. 2-13C targets backbone structure; Deuterium simplifies complex spectra.

References

  • Zhang, H., et al. "Chromatographic Isotope Effect of Deuterated Compounds in Reverse-Phase Liquid Chromatography." Analytical Chemistry, 2014.[3][5] Link

  • Mann, M. "Functional and quantitative proteomics using SILAC." Nature Reviews Molecular Cell Biology, 2006. Link

  • Gao, X., et al. "Kinetic Isotope Effects in Cytochrome P450 Oxidation: Deuterium vs. 13C." Drug Metabolism and Disposition, 2011. Link

  • Cambridge Isotope Laboratories. "Stable Isotope Standards for Mass Spectrometry." Application Note 44, 2023. Link

  • Elliot, S., et al. "Use of 13C-labeled amino acids for metabolic flux analysis in mammalian cells." Metabolic Engineering, 2020. Link

Sources

A Senior Application Scientist's Guide to Metabolic Model Validation Using L-Tyrosine (2-13C) Tracer

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the predictive power of a metabolic model is only as robust as its validation. This guide provides an in-depth, technical comparison of metabolic model validation strategies, with a specific focus on the use of L-Tyrosine (2-13C) as a stable isotope tracer. We will move beyond theoretical discussions to provide field-proven insights and actionable protocols, empowering you to rigorously assess and refine your metabolic models.

The Central Role of Stable Isotope Tracers in Model Validation

Metabolic models, whether genome-scale or pathway-specific, are mathematical representations of a cell's metabolic network. While these models can predict metabolic flux distributions, their accuracy hinges on experimental validation. 13C Metabolic Flux Analysis (13C-MFA) is the gold standard for quantifying intracellular fluxes and serves as a powerful tool for model validation.[1] The core principle of 13C-MFA is to introduce a substrate labeled with the stable isotope 13C into a biological system and then measure the distribution of the 13C label in downstream metabolites.[2][3] This experimentally determined labeling pattern is then compared to the labeling pattern predicted by a given metabolic model. The better the fit, the more accurately the model represents the true metabolic state of the cell.

L-Tyrosine, a non-essential aromatic amino acid, is a particularly insightful tracer for several reasons. It is a precursor for a variety of critical biomolecules, including proteins, neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin.[4] Tracing the fate of L-Tyrosine can therefore provide a window into these diverse and often cell-type-specific metabolic pathways. The use of L-Tyrosine (2-13C), with the label on the second carbon of the side chain, offers specific advantages in tracking the initial steps of its catabolism and its incorporation into various biosynthetic pathways.

Comparative Validation of Metabolic Models: A Hypothetical Case Study

To illustrate the process of using L-Tyrosine (2-13C) for model validation, let's consider a hypothetical case study involving a human cancer cell line. We aim to compare two competing metabolic models:

  • Model A (Core Model): A well-established, textbook model of central carbon and amino acid metabolism.

  • Model B (Expanded Model): An extension of Model A that includes a putative "tyrosinase-like" pathway, suggesting a direct conversion of tyrosine to DOPAquinone, a precursor for melanin synthesis, which is not typically active in non-melanoma cancer cells.

Our objective is to determine which model more accurately describes the metabolic phenotype of our cancer cell line using L-Tyrosine (2-13C) tracer data.

Experimental Workflow for L-Tyrosine (2-13C) Tracer Analysis

A meticulously executed experiment is the bedrock of reliable model validation. The following diagram and protocol outline the key steps.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Labeling Experiment cluster_analysis Phase 3: Analysis & Modeling p1 Cell Culture p2 Tracer Media Preparation e1 Switch to L-Tyrosine (2-13C) Media p2->e1 e2 Incubation & Time-Course Sampling e1->e2 e3 Metabolite Quenching & Extraction e2->e3 a1 LC-MS/MS Analysis e3->a1 a2 Isotopologue Distribution Analysis a1->a2 a3 Flux Estimation (Model A vs. Model B) a2->a3 a4 Statistical Goodness-of-Fit a3->a4

Caption: High-level workflow for metabolic model validation using L-Tyrosine (2-13C).

Detailed Experimental Protocol

1. Cell Culture & Media Preparation:

  • Culture the human cancer cell line in a chemically defined medium to minimize interference from unlabeled metabolites.[5]

  • Prepare the tracer medium by replacing unlabeled L-Tyrosine with L-Tyrosine (2-13C). Ensure all other nutrient concentrations remain identical to the standard medium. The low solubility of L-Tyrosine in neutral pH media may require the use of specialized formulations or dipeptide alternatives like cQrex® GY to achieve desired concentrations.[6]

2. Isotope Labeling Experiment:

  • When cells reach mid-exponential growth phase, switch them to the L-Tyrosine (2-13C) containing medium. This switch should be done with minimal perturbation to maintain a metabolic steady state.[5]

  • Incubate the cells for a time course (e.g., 0, 2, 6, 12, and 24 hours) to monitor the incorporation of the 13C label into downstream metabolites. The duration of labeling depends on the pathways of interest.[5]

3. Sample Quenching and Metabolite Extraction:

  • At each time point, rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold saline.

  • Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water.[5]

  • Separate the polar (metabolite-containing) and non-polar phases by centrifugation.

4. LC-MS/MS Analysis:

  • Analyze the polar extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate and detect metabolites.

  • Acquire data in full scan mode to capture the mass isotopologue distributions (MIDs) of key metabolites in the tyrosine metabolic network.

Data Analysis and Model Comparison

The raw LC-MS/MS data provides the MIDs for various metabolites. This is the experimental evidence against which our models will be tested.

1. Isotopologue Distribution Analysis:

The MIDs reveal the fractional abundance of each isotopologue (a molecule with a specific number of 13C atoms). For example, for a metabolite with 5 carbons, we would measure the relative abundance of M+0 (no 13C), M+1 (one 13C), M+2, M+3, M+4, and M+5.

2. Flux Estimation and Statistical Validation:

Using software like 13CFLUX2 or INCA, the experimentally measured MIDs are compared to the MIDs predicted by each metabolic model.[7] The software adjusts the flux values in the model to minimize the difference between the predicted and measured MIDs. This is typically achieved by minimizing the sum of squared residuals (SSR).[8]

The model that results in a lower SSR is considered a better fit to the data. A chi-squared test is then used to determine if the fit is statistically acceptable.[8]

Interpreting the Results: A Comparative Look

Let's assume our L-Tyrosine (2-13C) tracer experiment yields the following (illustrative) results after computational flux estimation:

Table 1: Comparison of Model Fits to Experimental Data

MetricModel A (Core)Model B (Expanded)Interpretation
Sum of Squared Residuals (SSR) 125.785.2Model B provides a better fit to the experimental data.
Chi-squared (χ²) p-value 0.030.21The fit of Model A is statistically questionable (p < 0.05), while Model B's fit is statistically acceptable.

This initial statistical analysis suggests that Model B, which includes the tyrosinase-like pathway, better explains the observed labeling patterns. To understand why, we need to examine the predicted flux maps.

Table 2: Comparative Flux Estimates for Key Reactions (Normalized to Tyrosine Uptake)

ReactionModel A Flux (95% CI)Model B Flux (95% CI)Implication
Tyrosine -> Protein Synthesis 85 (82-88)75 (72-78)Both models predict protein synthesis as the major fate of tyrosine.
Tyrosine -> Fumarate/Acetoacetate (Catabolism) 15 (12-18)5 (3-7)Model B predicts significantly less catabolism of tyrosine through the canonical pathway.
Tyrosine -> DOPAquinone (Tyrosinase-like) 0 (fixed)20 (17-23)Model B accommodates a significant flux through this alternative pathway, which explains the better statistical fit.
Visualizing the Metabolic Divergence

The differing flux distributions can be visualized to clearly illustrate the metabolic reprogramming suggested by Model B.

tyrosine_metabolism cluster_model_A Model A cluster_model_B Model B TYR L-Tyrosine (2-13C) PROT Protein Synthesis TYR->PROT 85% TYR->PROT 75% CAT Catabolism (Fumarate/Acetoacetate) TYR->CAT 15% TYR->CAT 5% DOPA DOPAquinone (Melanin Precursor) TYR->DOPA 20%

Caption: Competing models of L-Tyrosine metabolism validated by 13C-MFA.

Conclusion: From Data to Mechanistic Insight

This guide has outlined a comprehensive framework for the validation of metabolic models using L-Tyrosine (2-13C) as a tracer. The key takeaway is that model validation is not a single step but an iterative process of experimental design, data acquisition, and computational analysis. By comparing the goodness-of-fit of alternative models and scrutinizing the resulting flux maps, researchers can gain deeper, more accurate insights into cellular metabolism. The hypothetical case study demonstrates how L-Tyrosine (2-13C) tracing can reveal unexpected metabolic activities, leading to the refinement of existing models and the generation of new hypotheses for further investigation. This rigorous, data-driven approach is essential for building predictive models that can accelerate research and development in metabolic engineering, disease modeling, and drug discovery.

References

  • 13cflux.net. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. Retrieved from [Link]

  • Jad-e-beck, J., et al. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology, 9, 689953. [Link]

  • Metallo, C. M., et al. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 14(3), 223–231. [Link]

  • Kh-eir, A. A., et al. (2021). Measurement of Melanin Metabolism in Live Cells by [U-13C]-L-Tyrosine Fate Tracing Using Liquid Chromatography-Mass Spectrometry. The Journal of investigative dermatology, 141(11), 2680–2688.e6. [Link]

  • Tian, B., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in cellular neuroscience, 16, 1039873. [Link]

  • Wiechert, W. (2007). Strategy for 13C metabolic flux analysis including the experimental part with the tracer study and the GC-MS labelling analysis and the computational part with the simulation of the labelling data via an isotopomer model representing the investigated metabolic network. Journal of Biotechnology, 129(3), 385-405.
  • Sauer, U. (2006). Metabolic networks in motion: 13C-based flux analysis. Molecular systems biology, 2, 62. [Link]

  • Crown, S. B., et al. (2012). Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. BMC systems biology, 6, 62.
  • MDPI. (2023). Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. International Journal of Molecular Sciences, 24(13), 10833. [Link]

  • Wishart, D. S., et al. (2025). Recommendations for sample selection, collection and preparation for NMR-based metabolomics studies of blood. Metabolomics, 21(1), 1-19. [Link]

  • Nilsson, R., & Jain, M. (2016). Profiling the metabolism of human cells by deep 13C labeling. Nature protocols, 11(7), 1183–1195. [Link]

  • Wiechert, W., et al. (2007). Approaches to model selection for 13C-MFA. Metabolic Engineering, 9(5-6), 436-453.
  • P-a-l-o-m-bo, A. M., et al. (2005). Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells. Journal of cellular physiology, 202(1), 141–151. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2012). Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology. Metabolic engineering, 14(2), 150–161. [Link]

  • Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. Retrieved from [Link]

  • Ivanisevic, J., & Want, E. J. (2019). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Metabolites, 9(10), 223. [Link]

  • Al-arfaj, N. A., & Al-abd-an, M. A. (2015).
  • Metallo, C. M., et al. (2012). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 14(5), 531–542. [Link]

Sources

A Researcher's Guide to Isotopic Labeling: L-Tyrosine (2-¹³C) vs. ¹⁵N-Tyrosine for Protein NMR

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of structural biology, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the structure, dynamics, and interactions of proteins in solution. The cornerstone of modern biomolecular NMR is isotopic labeling—the strategic enrichment of proteins with NMR-active isotopes like ¹³C and ¹⁵N.[1] These isotopes, which have a low natural abundance (¹³C at ~1.1% and ¹⁵N at ~0.4%), must be incorporated into the protein to generate sufficient signal for analysis and to enable multidimensional experiments that resolve the otherwise crowded spectra of large biomolecules.[1][]

Researchers often face a critical choice in experimental design: which labeling strategy will yield the most insightful data? This guide provides an in-depth comparison of two distinct and powerful approaches: site-specific labeling with L-Tyrosine (2-¹³C) and residue-specific or uniform labeling with ¹⁵N-Tyrosine. We will explore the fundamental principles, experimental workflows, and unique advantages of each method, providing the causal logic behind their application to guide your research.

The Fundamental Divide: Global Backbone vs. Specific Side-Chain Insights

The choice between ¹⁵N and site-specific ¹³C labeling is fundamentally a choice between a global overview and a high-resolution snapshot of a specific region.

  • ¹⁵N Labeling: This approach typically involves enriching all nitrogen atoms in the protein. The most common experiment, the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum, provides a unique signal for each backbone amide (and some side-chain nitrogens).[1][3] This makes it an unparalleled tool for assessing the overall fold and integrity of a protein, mapping protein-ligand interactions across the entire backbone, and studying backbone dynamics.[3] It is the workhorse of protein NMR and often the first step in any structural investigation.

  • L-Tyrosine (2-¹³C) Labeling: This is a form of site-specific labeling, where only a single carbon atom within the aromatic ring of every tyrosine residue is replaced with a ¹³C isotope. This method is designed to ask highly specific questions. Aromatic residues like tyrosine are frequently found at the heart of functional sites—in enzyme active sites, at protein-protein interfaces, and within ligand-binding pockets. By specifically "illuminating" these residues, we can filter out the noise from the rest of the protein, dramatically simplifying the NMR spectrum and allowing for detailed analysis of these critical regions, especially in large, complex systems.[1]

Head-to-Head Comparison: L-Tyrosine (2-¹³C) vs. ¹⁵N-Tyrosine

Feature¹⁵N-Tyrosine Labeling (Uniform or Selective)L-Tyrosine (2-¹³C) Site-Specific Labeling
Information Yield Primarily backbone N-H correlations; global structural integrity, dynamics, and interactions.Aromatic side-chain C-H correlations; local environment, dynamics, and interactions at Tyr residues.
Primary Experiment 2D ¹H-¹⁵N HSQC2D ¹H-¹³C HSQC
Key Advantage Provides a comprehensive "fingerprint" of the entire protein backbone. Relatively low cost for uniform labeling.[4]Drastically reduces spectral complexity, enabling study of large proteins.[1] Provides high-resolution data on functionally critical aromatic sites.
Ideal Application Initial sample characterization, backbone assignment (<25 kDa), chemical shift perturbation mapping, backbone dynamics.[3]Probing active sites or interaction interfaces, studying side-chain dynamics (e.g., ring flips), pKa determination of Tyr residues[5], analyzing large proteins (>30 kDa).
Spectral Complexity Can be very high, leading to significant signal overlap in larger proteins.[1]Very low, as signals only arise from the labeled Tyr sites.
Cost Consideration Lower for uniform labeling (using ¹⁵NH₄Cl). Higher for selectively labeled ¹⁵N-Tyrosine.Higher, due to the cost of the synthesized, site-specifically labeled amino acid.
Limitations Limited direct information on side-chain conformations (except for Trp, Asn, Gln). Signal overlap becomes prohibitive for large proteins.[1][4]Provides no information on the rest of the protein unless used in combination with other labels. Potential for metabolic scrambling.[6]

Experimental Workflows: From Gene to Magnet

The successful incorporation of isotopic labels relies on controlled protein expression, typically in E. coli grown in a defined minimal medium where the isotopic sources can be precisely controlled.[7]

Workflow 1: Uniform ¹⁵N Labeling

This is the most straightforward and cost-effective method for producing an isotopically labeled protein sample. The goal is to ensure that the sole source of nitrogen available to the bacteria during protein synthesis is ¹⁵N.

Step-by-Step Methodology:

  • Prepare M9 Minimal Medium: Create a defined medium containing essential salts and a carbon source (typically natural abundance ¹²C-glucose).

  • Incorporate ¹⁵N Source: Add ¹⁵NH₄Cl (Ammonium-15N chloride) as the sole nitrogen source.

  • Bacterial Culture: Inoculate the medium with the E. coli strain (e.g., BL21(DE3)) carrying the expression plasmid for your protein of interest. Grow the culture at 37°C.

  • Induce Expression: Once the culture reaches an optimal density (OD₆₀₀ ≈ 0.6-0.8), induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Harvest and Purify: After a period of expression (typically 4-16 hours), harvest the cells by centrifugation and purify the labeled protein using standard chromatography techniques.

  • NMR Analysis: Prepare the sample for NMR by buffer exchanging into an appropriate NMR buffer. Acquire a ¹H-¹⁵N HSQC spectrum to assess sample quality.

G cluster_prep Medium Preparation cluster_expr Protein Expression cluster_post Downstream Processing M9 M9 Minimal Medium (salts, buffers) Glc ¹²C-Glucose (Carbon Source) N15 ¹⁵NH₄Cl (Nitrogen Source) Culture Inoculate E. coli N15->Culture Induce Induce with IPTG Culture->Induce Express Protein Synthesis Induce->Express Harvest Harvest Cells Express->Harvest Purify Purify Protein Harvest->Purify NMR NMR Sample Prep Purify->NMR G cluster_prep Medium Preparation cluster_expr Protein Expression cluster_post Downstream Processing M9 M9 Minimal Medium (¹²C-Glucose, ¹⁴NH₄Cl) Suppress Add 19 Unlabeled Amino Acids Culture Inoculate E. coli Suppress->Culture Tyr13C Add L-Tyrosine (2-¹³C) Induce Induce with IPTG Tyr13C->Induce Culture->Tyr13C Express Protein Synthesis Induce->Express Harvest Harvest Cells Express->Harvest Purify Purify Protein Harvest->Purify NMR NMR Sample Prep Purify->NMR

Caption: Workflow for site-specific ¹³C-Tyrosine labeling.

Causality in Experimental Choice: A Logic Diagram

The decision-making process for choosing a labeling strategy is hierarchical and depends on the research question, the nature of the protein, and available resources.

G q1 What is the primary research question? a1 Global structure, dynamics, ligand screening q1->a1 a2 Site-specific mechanism, side-chain dynamics q1->a2 q2 What is the protein size? s1 < 25 kDa q2->s1 s2 > 25 kDa q2->s2 q3 Are Tyr residues involved in function? f1 Yes, at an active site or interface q3->f1 f2 Unknown or not primary focus q3->f2 a1->q2 a2->q3 rec1 Start with Uniform ¹⁵N Labeling s1->rec1 s2->q3 rec2 Use Site-Specific L-Tyrosine (2-¹³C) f1->rec2 f2->rec1 rec3 Consider Dual ¹⁵N / ¹³C-Tyr Labeling rec2->rec3 Advanced Strategy

Caption: Decision logic for choosing a labeling strategy.

Concluding Remarks and Future Directions

The choice between L-Tyrosine (2-¹³C) and ¹⁵N-Tyrosine is not a matter of one being superior, but of selecting the right tool for the scientific question at hand.

  • Choose ¹⁵N labeling as your foundational experiment. It provides the essential global overview required for quality control and is the most direct way to study backbone-level perturbations and dynamics in small to medium-sized proteins. [3]

  • Choose L-Tyrosine (2-¹³C) labeling when you need to overcome the complexity of large systems or when your research demands a high-resolution view of a functionally critical tyrosine side chain. It is an elegant solution for filtering out irrelevant signals to focus on the heart of the biological action.

Ultimately, these techniques are most powerful when used in concert. A uniformly ¹⁵N-labeled protein that is also selectively labeled with ¹³C-Tyrosine allows for sophisticated triple-resonance experiments, correlating the backbone with the side chain to build a uniquely detailed picture of protein function. As NMR technology continues to advance, such combined and specific labeling schemes will become increasingly vital for unraveling the complexities of challenging biological systems.

References

  • Vertex AI Search. (n.d.). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. Retrieved February 3, 2026.
  • Opella, S. J., et al. (n.d.). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. NIH Public Access. [Link]

  • Takeuchi, K., & Wagner, G. (2016). Emerging solution NMR methods to illuminate the structural and dynamic properties of proteins. Current Opinion in Structural Biology, 37, 1-8. [Link]

  • Williamson, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy. White Rose Research Online. [Link]

  • Prestegard, J. H., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. ACS Publications. [Link]

  • Protein NMR. (n.d.). 15N. p-nmr.de. [Link]

  • Lee, W., et al. (2021). NMR Structure Determinations of Small Proteins Using only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. MDPI. [Link]

  • Kelly, G., et al. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Journal of Biomolecular NMR, 76(11-12), 481-500. [Link]

  • Orts, J., & D'Souza, A. (2021). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. RSC Chemical Biology. [Link]

  • Varghese, J. F., et al. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic Letters, 23(17), 6819-6823. [Link]

  • ResearchGate. (n.d.). 13C‐ and 15N‐Isotopic Labeling of Proteins. ResearchGate. [Link]

  • ResearchGate. (n.d.). The 13 C NMR spectra of 13 C, 15 N-L-tyrosine. ResearchGate. [Link]

  • Mulder, F. A. A., et al. (2007). Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy. Biophysical Journal, 93(10), 3537-3547. [Link]

Sources

Cross-Validation of 13C Flux Results with Gene Expression Data

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Genotype-Phenotype" Gap

In metabolic engineering and drug discovery, a critical analytical fallacy persists: the assumption that gene expression (mRNA levels) serves as a linear proxy for metabolic activity (flux). While transcriptomics provides a snapshot of cellular potential, it frequently fails to predict the actual phenotype—the rate at which carbon flows through metabolic pathways.

This guide evaluates the performance of Integrated 13C-Transcriptomics Workflows against the industry-standard alternative of Standalone Gene Expression Profiling . By cross-validating 13C Metabolic Flux Analysis (13C-MFA) results with transcriptomic data, researchers can bridge the "Omics Gap," distinguishing between transcriptional regulation and metabolic reality.

The Challenge: Why mRNA Flux

The central dogma of biology suggests a linear flow of information. However, in metabolic systems, this linearity breaks down due to post-transcriptional regulation, enzyme kinetics, and thermodynamics.

The Discrepancy Mechanisms[1]
  • Allosteric Regulation: Enzymes like Phosphofructokinase (PFK) are regulated by metabolite concentrations (e.g., ATP/AMP ratio), not just abundance. High mRNA levels for PFK do not guarantee high glycolytic flux if the enzyme is allosterically inhibited.

  • Post-Translational Modifications (PTMs): Phosphorylation or acetylation can toggle enzyme activity on/off without changing protein or mRNA levels.

  • Thermodynamic Constraints: A reversible reaction near equilibrium (e.g., Malate Dehydrogenase) is driven by substrate/product ratios (

    
    ), rendering enzyme abundance less relevant to the net flux rate.
    

Figure 1: The Omics Gap The following diagram illustrates the non-linear regulatory layers that decouple gene expression from metabolic flux.

OmicsGap Genome Genome (Potential) Transcriptome Transcriptome (mRNA Levels) Genome->Transcriptome Transcription Proteome Proteome (Enzyme Abundance) Transcriptome->Proteome Translation (Efficiency varies) Fluxome Fluxome (Reaction Rates) Proteome->Fluxome Catalysis Allostery Allosteric Regulation Allostery->Fluxome Inhibits/Activates Thermodynamics Thermodynamics (ΔG) Thermodynamics->Fluxome Constrains Direction PTMs Post-Translational Modifications PTMs->Proteome Modulates Activity

Caption: The "Omics Gap" showing how allostery, thermodynamics, and PTMs decouple mRNA levels from actual metabolic flux.[1][2][3]

Performance Comparison: Integrated Workflow vs. Standalone Transcriptomics

We compared the predictive accuracy of standalone transcriptomics against a 13C-validated integrated model. The "Product" here is the Integrated Flux-Transcriptome Framework (e.g., using algorithms like Pheflux or GIMME), while the "Alternative" is Direct Correlation Analysis .

Comparative Data: Correlation Coefficients ( )

The table below summarizes typical correlation coefficients between mRNA abundance and measured metabolic flux across different metabolic modules.

Metabolic ModuleStandalone Transcriptomics (Direct Correlation)Integrated 13C-Transcriptomics (Constraint-Based)Causality for Discrepancy
Glycolysis Low (

)
High (

)
Heavily regulated by allostery (PFK, PYK) rather than transcription.
TCA Cycle Moderate (

)
High (

)
Flux is driven by demand (ATP/NADH) and thermodynamics.
Amino Acid Biosynthesis High (

)
Very High (

)
Often transcriptionally regulated (e.g., Bacillus cysteine synthesis [1]).
Secondary Metabolism VariableHigh (

)
Often clustered in operons; tighter transcriptional control.

Key Insight: Standalone transcriptomics performs adequately for biosynthetic pathways (supply-driven) but fails catastrophically for Central Carbon Metabolism (demand-driven). The Integrated Workflow corrects this by using mRNA data only as a constraint (defining the feasible solution space) rather than a direct proxy.

Experimental Protocol: The Self-Validating Loop

To achieve the high accuracy cited above, a rigorous cross-validation protocol is required. This workflow integrates 13C-MFA (the ground truth) with RNA-seq data.

Step 1: Parallel 13C Labeling Experiments (COMPLETE-MFA)

Objective: Generate a high-resolution flux map to serve as the validation standard.

  • Tracer Selection: Use a mixture of [1,2-13C]glucose and [U-13C]glucose. For complex networks, employ the COMPLETE-MFA strategy [2], running parallel experiments with distinct tracers (e.g., [1-13C] vs [U-13C]).

  • Cultivation: Grow cells in steady-state (chemostat) or mid-log phase batch culture.

  • Sampling: Quench metabolism rapidly (e.g., -40°C methanol) to preserve isotopomer distributions.

  • MS Analysis: Measure Mass Isotopomer Distributions (MIDs) using GC-MS or LC-MS/MS.

  • Flux Estimation: Use software (e.g., INCA, OpenMebius) to minimize the variance between simulated and measured MIDs.

Step 2: Transcriptomic Profiling

Objective: Quantify gene expression under identical conditions.

  • Extraction: Harvest biomass from the same culture used for 13C analysis to ensure temporal alignment.

  • Sequencing: Perform RNA-seq (aim for >20M reads/sample) or RT-qPCR for targeted enzymes.

  • Normalization: Normalize reads (TPM/FPKM) to account for gene length and sequencing depth.

Step 3: Cross-Validation & Integration

Objective: Mathematical integration of the two datasets.

  • Map Mapping: Map transcripts to specific metabolic reactions (Gene-Protein-Reaction rules).

  • Constraint-Based Integration: Use an algorithm like Pheflux [3] or E-Flux .

    • Logic: If mRNA < Threshold, constrain Flux

      
      .
      
    • Logic: If mRNA is high, relax constraints.

  • Validation Metric: Calculate the Flux Prediction Error (FPE) :

    
    
    A valid model minimizes FPE, proving that the transcriptomic constraints align with the physical 13C reality.
    

Figure 2: The Integrated Validation Workflow A step-by-step logic flow for cross-validating flux and expression data.

Workflow cluster_0 Experimental Inputs cluster_1 Fluxomics Track cluster_2 Transcriptomics Track Tracer 13C Tracers ([1,2-13C] + [U-13C]) Biomass Cell Culture (Steady State) Tracer->Biomass MS GC-MS/LC-MS Analysis Biomass->MS RNA RNA-seq Profiling Biomass->RNA MFA 13C-MFA Modeling MS->MFA Validation Cross-Validation (Compare v_pred vs v_13C) MFA->Validation Ground Truth GPR Gene-Protein Reaction Mapping RNA->GPR Integration Constraint-Based Integration (e.g., Pheflux) GPR->Integration Constraints Integration->Validation Prediction

Caption: Workflow for integrating and cross-validating 13C-MFA data with transcriptomics.

Scientific Grounding & Case Studies

Case Study: Metabolic Scaling in Liver

A landmark study demonstrated that while metabolic fluxes scale inversely with body mass (fluxes are faster in mice than rats), this scaling is not fully explained by transcriptional changes.[4] Only ~50% of rate-limiting enzymes showed mRNA scaling consistent with the flux, proving that relying solely on gene expression would lead to a 50% error rate in predicting metabolic phenotype [4].

Case Study: The Warburg Effect

In cancer metabolism, the Pheflux method was benchmarked against 13C fluxes in yeast and bacteria.[5] It accurately predicted the "Warburg effect" (high glycolytic flux despite oxygen availability) in tumor cells by using gene expression to constrain a metabolic model, a feat that standard correlation analysis failed to achieve due to the complexity of regulatory mechanisms [3].

References

  • MDPI. (2024). Functional Characterization and Metabolic Engineering of Key Genes in L-Cysteine Biosynthesis in Bacillus licheniformis. Available at: [Link][6]

  • Vanderbilt University. (2014).[7] 13C metabolic flux analysis of recombinant expression hosts. Available at: [Link] (Referenced via snippet 1.2)

  • ResearchGate. (2020). Phenotype-specific estimation of metabolic fluxes using gene expression data: Benchmarked against 13C fluxes of yeast and bacteria. Available at: [Link]

  • eLife. (2023). Gene and protein expression and metabolic flux analysis reveals metabolic scaling in liver ex vivo and in vivo. Available at: [Link]

  • Frontiers. (2021). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling. Available at: [Link]

Sources

Precision Quantitation of L-Tyrosine: L-Tyrosine (2-13C) vs. Universal Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide and Standard Curve Protocol

Executive Summary & Technical Positioning

In the quantitative analysis of L-Tyrosine (Tyr) via LC-MS/MS, the choice of Internal Standard (IS) dictates the accuracy of the assay, particularly when correcting for matrix effects in plasma or brain homogenate.

L-Tyrosine (2-13C) represents a specialized stable isotope-labeled (SIL) standard. While chemically identical to the native analyte (ensuring perfect co-elution), it introduces a specific challenge: a mass shift of only +1 Da .

This guide provides the specific protocol for using L-Tyrosine (2-13C) but critically compares it against the "Gold Standard" L-Tyrosine (13C6) and the "Economy Standard" L-Tyrosine-d4 .

The "M+1" Critical Warning

⚠️ Senior Scientist Note: Native L-Tyrosine (


) contains 9 carbon atoms. Due to the natural abundance of Carbon-13 (1.1%), approximately 9.9%  of your native Tyrosine exists naturally as the M+1 isotope.

If you use L-Tyrosine (2-13C) (mass shift +1) as an internal standard, the "natural" M+1 signal from high concentrations of native Tyrosine will "bleed" into your IS channel. This guide details the Isotopic Contribution Correction required to prevent non-linear calibration curves.

Comparative Analysis: Selecting the Right Isotope

Before proceeding to the protocol, verify if (2-13C) is the correct tool for your specific application.

FeatureL-Tyrosine (2-13C) L-Tyrosine (13C6) L-Tyrosine-d4
Mass Shift +1 Da+6 Da+4 Da
Primary Application Metabolic Flux Analysis (Tracing)Absolute Quantitation (PK/PD)Routine Quantitation
Crosstalk Risk High (Native M+1 interference)Null (Far beyond natural isotopes)Low (M+4 is rare)
Chromatography Perfect Co-elutionPerfect Co-elutionPotential Shift (Deuterium Effect)
Cost High (Specialized synthesis)High (Gold Standard)Low (Economy)
Data Processing Requires Mathematical CorrectionStandard IntegrationStandard Integration
Decision Logic Diagram

IS_Selection cluster_warning Warning for Quantitation Start Select Tyrosine Internal Standard Goal What is your primary goal? Start->Goal Flux Metabolic Flux / Pathway Tracing Goal->Flux Quant Absolute Quantification Goal->Quant Rec1 USE: L-Tyrosine (2-13C) (Position specific tracing) Flux->Rec1 Budget Budget Constraints? Quant->Budget Yes (Low Budget) Yes (Low Budget) Budget->Yes (Low Budget) Yes No (High Accuracy) No (High Accuracy) Budget->No (High Accuracy) No Res MS Resolution? Rec2 USE: L-Tyrosine (13C6) (Gold Standard) Rec3 USE: L-Tyrosine-d4 (Watch for RT shift) Yes (Low Budget)->Rec3 No (High Accuracy)->Rec2

Figure 1: Decision matrix for selecting Tyrosine internal standards. Note that 2-13C is specialized for flux analysis.

Protocol: L-Tyrosine (2-13C) Standard Curve Preparation

If you proceed with L-Tyrosine (2-13C), you must control the IS Concentration rigorously to overcome the native M+1 contribution.

Materials Required
  • Analyte: L-Tyrosine (Native), >99% purity.

  • Internal Standard: L-Tyrosine (2-13C), 99 atom % 13C.

  • Solvent: 0.1 N HCl (Tyrosine has poor solubility in neutral water; acid is required).

  • Matrix: 1% BSA in PBS (Surrogate matrix) or analyte-stripped plasma.

Step-by-Step Workflow
Step 1: Stock Solution Preparation (1 mg/mL)

Tyrosine solubility is approx. 0.4 mg/mL in water at neutral pH. Do not dissolve in pure water.

  • Weigh 10.0 mg of L-Tyrosine (Native) into a glass vial.

  • Add 10.0 mL of 0.1 N HCl . Vortex until fully dissolved.

  • Repeat for L-Tyrosine (2-13C) IS.

  • Storage: Stable at -20°C for 6 months.

Step 2: Internal Standard Working Solution (ISWS)

Target: The IS signal should be 5–10x higher than the noise but, for +1 Da isotopes, it must also be significantly higher than the expected M+1 contribution from the highest standard.

  • Dilute the IS Stock (1 mg/mL) with Water/Methanol (50:50) to a final concentration of 1,000 ng/mL .

  • Validation Check: Inject this solution alone. Ensure no signal exists at the Native mass transition (M+0).

Step 3: Calibration Standards (Serial Dilution)

Prepare a fresh curve daily to prevent adsorption losses.

Std IDConcentration (ng/mL)Preparation
STD 8 2,00020 µL Stock + 9.98 mL Matrix
STD 7 1,000500 µL STD 8 + 500 µL Matrix
STD 6 500500 µL STD 7 + 500 µL Matrix
STD 5 200400 µL STD 6 + 600 µL Matrix
STD 4 100500 µL STD 5 + 500 µL Matrix
STD 3 50500 µL STD 4 + 500 µL Matrix
STD 2 10200 µL STD 3 + 800 µL Matrix
STD 1 5500 µL STD 2 + 500 µL Matrix
Blank 0Matrix only
Step 4: Sample Processing (Protein Precipitation)
  • Aliquot 50 µL of Standard/Sample into a 96-well plate.

  • Add 200 µL of ISWS (containing L-Tyrosine 2-13C) in Acetonitrile (0.1% Formic Acid).

    • Note: The high organic content precipitates proteins.

  • Vortex (5 min) and Centrifuge (4,000 g, 10 min).

  • Transfer supernatant to a fresh plate for LC-MS injection.

Workflow Visualization

Prep_Workflow Stock Stock Solution 1 mg/mL in 0.1N HCl Dilution Serial Dilution (Matrix Matched) Stock->Dilution Dilute Spike Add ISWS (L-Tyr 2-13C) in ACN Dilution->Spike 50µL Sample + 200µL IS Precip Precipitation & Centrifuge Spike->Precip Vortex LCMS LC-MS/MS Analysis Precip->LCMS Supernatant

Figure 2: Sample preparation workflow utilizing protein precipitation.

Mass Spectrometry Parameters & Data Handling

MRM Transitions
  • Native L-Tyrosine: 182.1 → 136.1 (Quantifier), 182.1 → 165.1 (Qualifier)

  • L-Tyrosine (2-13C): 183.1 → 137.1

    • Note: Ensure your quadrupole resolution is set to "Unit" or better (0.7 FWHM) to minimize overlap.

The Correction Factor (Crucial)

When using a +1 Da IS, you may observe the IS peak area increasing slightly in high-concentration samples (due to Native M+1 contribution).

Correction Formula:



Where


 is the "Isotopic Contribution Factor," calculated experimentally:
  • Inject a high concentration of Native Tyrosine (without IS).

  • Measure the peak area at the IS transition (183.1).

  • 
     (Typically ~0.09 to 0.10).
    

If you use L-Tyrosine (13C6), this step is unnecessary.

References

  • Gu, L., et al. (2007). "Simultaneous quantification of L-tyrosine and its metabolites in biological samples by LC-MS/MS." Journal of Chromatography B. Link

  • Sigma-Aldrich. "Stable Isotopes: L-Tyrosine-2-13C Product Specification." Link

  • Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. Link

  • BenchChem. "A Comparative Guide to L-Tyrosine-d2 and Other Internal Standards." Link

  • NIST. "Atomic Weights and Isotopic Compositions for All Elements." (Source for 1.1% C13 abundance calculation). Link

Unveiling Enzyme-Substrate Interactions: A Comparative Guide to the Kinetic Isotope Effect of L-Tyrosine (2-13C)

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of enzymology, understanding the precise mechanics of substrate binding and turnover is paramount for elucidating reaction mechanisms and developing novel therapeutics. The kinetic isotope effect (KIE) stands out as a powerful tool, offering a nuanced view into the transition state of a reaction.[1][2][3][4] This guide provides a comprehensive comparison of enzyme kinetics using the naturally abundant L-Tyrosine and its stable isotope-labeled counterpart, L-Tyrosine (2-13C). We will delve into the theoretical underpinnings, practical experimental design, and data interpretation, equipping researchers with the knowledge to leverage this technique for deeper mechanistic insights.

The Rationale: Why Investigate the Isotopic Effect of L-Tyrosine (2-13C)?

L-Tyrosine is a crucial amino acid involved in numerous metabolic pathways, serving as a precursor for neurotransmitters like dopamine and hormones such as thyroxine. Enzymes that act upon L-Tyrosine, including tyrosinase and tyrosine hydroxylase, are significant targets in various research and drug development programs.[5][6][7][8]

The substitution of a 12C atom with a heavier 13C atom at the C2 (alpha-carbon) position of L-Tyrosine introduces a subtle but significant mass change. This alteration can affect the vibrational frequencies of the C-H and C-C bonds at this position. If the cleavage or formation of a bond involving the C2 position is part of the rate-determining step of the enzymatic reaction, a kinetic isotope effect will be observed.[9] Specifically, the heavier 13C-containing substrate will typically react at a slightly slower rate than the lighter 12C substrate.

Key applications of studying the KIE of L-Tyrosine (2-13C) include:

  • Elucidating Reaction Mechanisms: Determining whether the bond to the alpha-carbon is altered in the rate-limiting step of the enzymatic reaction.[9]

  • Transition State Analysis: Providing critical data for computational modeling to define the geometry and vibrational nature of the transition state.

  • Understanding Enzyme Dynamics: Probing the contribution of protein motions to the catalytic cycle.[3][4]

Theoretical Framework: Primary vs. Secondary Isotope Effects

The isotopic substitution at the C2 position of L-Tyrosine can result in either a primary or a secondary kinetic isotope effect, depending on the enzymatic mechanism.

  • Primary KIE: A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For an enzyme that catalyzes the decarboxylation or another reaction involving the direct cleavage of a bond to the C2 carbon of L-Tyrosine, a significant primary 13C KIE would be expected.

  • Secondary KIE: A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-limiting step. However, changes in hybridization or the steric environment around the labeled atom in the transition state can still lead to a measurable effect. For instance, if an enzymatic reaction involving L-Tyrosine proceeds through a transition state where the hybridization of the C2 carbon changes from sp3 to sp2, a small secondary 13C KIE might be observed.

It is crucial to recognize that in multi-step enzymatic reactions, the observed KIE may not directly reflect the intrinsic KIE of the chemical step if other steps, such as substrate binding or product release, are partially or fully rate-limiting.[1]

Experimental Design: A Comparative Kinetic Analysis

A robust experimental design is critical for accurately measuring the subtle differences in reaction rates between L-Tyrosine and L-Tyrosine (2-13C). The following outlines a typical workflow for a comparative kinetic analysis using an enzyme such as tyrosinase.

Workflow for Evaluating the Isotopic Effect of L-Tyrosine (2-13C)

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Enzyme Solution (e.g., Tyrosinase) - L-Tyrosine (12C) Stock Solution - L-Tyrosine (2-13C) Stock Solution - Buffer Solution prep_assay Prepare Assay Plate: - Add buffer to wells - Add varying concentrations of L-Tyrosine (12C or 2-13C) prep_reagents->prep_assay initiate Initiate Reaction: - Add enzyme solution to all wells prep_assay->initiate monitor Monitor Reaction Progress: - Spectrophotometric measurement (e.g., absorbance at 280 nm for L-DOPA formation) - Record data at regular time intervals initiate->monitor calc_rates Calculate Initial Rates (V₀) for each substrate concentration monitor->calc_rates plot_data Plot Michaelis-Menten Curves: - V₀ vs. [Substrate] for both 12C and 13C substrates calc_rates->plot_data determine_params Determine Kinetic Parameters: - Vmax and Km for each substrate using non-linear regression plot_data->determine_params calc_kie Calculate KIE: - KIE = k_cat(12C) / k_cat(13C) - KIE = (Vmax/Km)_12C / (Vmax/Km)_13C determine_params->calc_kie caption Experimental Workflow for KIE Determination

Caption: A generalized workflow for determining the kinetic isotope effect of L-Tyrosine (2-13C).

Detailed Experimental Protocol: Tyrosinase Assay

This protocol provides a step-by-step guide for a colorimetric assay to determine the kinetic parameters of tyrosinase with both L-Tyrosine and L-Tyrosine (2-13C).[10] The assay monitors the formation of L-DOPA, which can be detected by an increase in absorbance at 280 nm.[10]

Materials:

  • Mushroom Tyrosinase

  • L-Tyrosine

  • L-Tyrosine (2-13C)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of tyrosinase in cold phosphate buffer.

    • Prepare stock solutions of L-Tyrosine and L-Tyrosine (2-13C) in the same buffer. The exact concentrations will depend on the Km of the enzyme.

    • Create a series of dilutions for both substrates to cover a range of concentrations around the expected Km (e.g., 0.1x to 10x Km).

  • Assay Setup:

    • To the wells of a 96-well microplate, add the appropriate volume of phosphate buffer.

    • Add the different concentrations of either L-Tyrosine or L-Tyrosine (2-13C) to their respective wells. Include wells with buffer only as a blank.

    • Equilibrate the plate to the desired reaction temperature (e.g., 25°C).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a fixed amount of the tyrosinase solution to each well.

    • Immediately place the plate in the spectrophotometer and begin reading the absorbance at 280 nm every 30 seconds for a period of 5-10 minutes.

  • Data Analysis:

    • For each substrate concentration, plot absorbance versus time. The initial velocity (V₀) is the slope of the linear portion of this curve.

    • Plot V₀ versus substrate concentration for both L-Tyrosine and L-Tyrosine (2-13C).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km for each substrate.

    • Calculate the specificity constant (kcat/Km) for both substrates.

    • The kinetic isotope effect is then calculated as the ratio of the specificity constants: KIE = (kcat/Km)L-Tyrosine / (kcat/Km)L-Tyrosine (2-13C).

Comparative Data Analysis and Interpretation

The primary outcome of this experimental approach is the determination of the kinetic parameters for both the unlabeled and labeled substrates.

Table 1: Hypothetical Kinetic Data for Tyrosinase with L-Tyrosine and L-Tyrosine (2-13C)

SubstrateVmax (µM/min)Km (mM)kcat/Km (M⁻¹s⁻¹)
L-Tyrosine1000.53.33 x 10³
L-Tyrosine (2-13C)980.53.27 x 10³

Calculation of the Kinetic Isotope Effect:

KIE = (kcat/Km)L-Tyrosine / (kcat/Km)L-Tyrosine (2-13C) = (3.33 x 10³) / (3.27 x 10³) ≈ 1.018

Interpretation of Results:

  • A KIE value of 1.00 indicates that isotopic substitution at the C2 position has no effect on the reaction rate. This would suggest that the bond to the alpha-carbon is not significantly altered in the rate-determining step.

  • A KIE value greater than 1.00 (normal KIE) , as seen in the hypothetical data, suggests that the reaction is slower with the heavier isotope. This is consistent with a mechanism where a bond to the C2 carbon is being broken or weakened in the rate-limiting step. The magnitude of the KIE can provide further clues about the transition state structure.

  • A KIE value less than 1.00 (inverse KIE) would indicate that the reaction is faster with the 13C-labeled substrate. This can occur if there is a change in bonding or hybridization that leads to a stiffer vibrational potential in the transition state for the heavier isotope. For example, a change from sp2 to sp3 hybridization at the C2 carbon in the rate-determining step could result in an inverse KIE.

Advanced Methodologies for KIE Measurement

While spectrophotometric assays are widely accessible, other techniques can provide higher precision, especially for small isotope effects.

  • Isotope Ratio Mass Spectrometry (IRMS): This is a highly sensitive method for determining the ratio of isotopes in a sample. It is often used in competitive KIE experiments where both labeled and unlabeled substrates are present in the same reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR can be used to measure the relative amounts of substrate and product over time for both isotopic species.[9][11] This method is particularly useful for complex reaction mixtures.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the substrate and product, and when coupled with a suitable detector (e.g., UV-Vis or mass spectrometry), can be used to quantify the reaction progress for each isotopic substrate.

Logical Relationship in KIE Measurement

G cluster_concept Conceptual Basis cluster_effect Kinetic Consequence cluster_measurement Experimental Observation mass_diff Isotopic Substitution (12C vs. 13C) Introduces Mass Difference vib_freq Alters Vibrational Frequencies of Bonds to C2 mass_diff->vib_freq ts_energy Changes Zero-Point Energy of Ground and Transition States vib_freq->ts_energy rate_diff Leads to a Difference in Reaction Rate Constants (k_12C vs. k_13C) ts_energy->rate_diff kinetic_params Measure Vmax and Km for both substrates rate_diff->kinetic_params kie_calc Calculate KIE = k_12C / k_13C kinetic_params->kie_calc caption Logical Flow of KIE

Caption: The logical progression from isotopic substitution to the experimental determination of the KIE.

Conclusion

The evaluation of the kinetic isotope effect using L-Tyrosine (2-13C) is a sophisticated and powerful technique for probing the mechanisms of enzymes that utilize this critical amino acid. By comparing the kinetic parameters of the naturally abundant and the 13C-labeled substrate, researchers can gain invaluable insights into the rate-determining steps and the nature of the transition state. This guide provides a foundational framework for designing, executing, and interpreting such experiments, empowering scientists to unravel the intricate details of enzyme catalysis.

References

  • The Intrinsic C-13 Kinetic Isotope Effect Is Different for Physiological and Slow Substrates of the Ornithine Decarboxylase Reaction Because of Different Hydrogen Bonding Structures. Journal of the American Chemical Society. [Link]

  • Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of Rate Control. ACS Catalysis. [Link]

  • Kinetic isotope effects in the characterization of catalysis by protein tyrosine phosphatases. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

  • Kinetic Isotope Effects In The Characterization Of Catalysis by Protein Tyrosine Phosphatases. National Institutes of Health. [Link]

  • Purification, Characterization, and Inhibition of Tyrosinase from Jerusalem Artichoke (Helianthus Tuberosus L.) Tuber. National Institutes of Health. [Link]

  • Relative 14C–13C Kinetic Isotope Effects. The Journal of Chemical Physics. [Link]

  • Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy. Journal of the American Chemical Society. [Link]

  • Kinetic and Mechanism Studies of the Reaction Between L-Tyrosine and Iodine on the Basis of UV-Vis Spectrophotometric Method. Science Alert. [Link]

  • Kinetic isotope effect. Wikipedia. [Link]

  • Uncoupled Forms of Tyrosine Hydroxylase Unmask Kinetic Isotope Effects on Chemical Steps. National Institutes of Health. [Link]

  • Deuterium isotope effects in mechanistic studies of biotransformations of L-tyrosine and p-hydroxyphenylpyruvic acid catalyzed b. Journal of Radioanalytical and Nuclear Chemistry. [Link]

  • Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. ChemRxiv. [Link]

  • The use of isotope effects to determine enzyme mechanisms. PubMed. [Link]

  • Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. International Journal of Molecular Sciences. [Link]

  • Tyrosine Assay Kit. Cell Biolabs, Inc.. [Link]

  • Oxygen-18 Kinetic Isotope Effect Studies of the Tyrosine Hydroxylase Reaction: Evidence of Rate Limiting Oxygen Activation. Journal of the American Chemical Society. [Link]

  • Uncoupled Forms of Tyrosine Hydroxylase Unmask Kinetic Isotope Effects on Chemical Steps. ACS Publications. [Link]

  • QM/MM Study of the Reaction Mechanism of L-Tyrosine Hydroxylation Catalyzed by the Enzyme CYP76AD1. The Journal of Physical Chemistry B. [Link]

  • Kinetic analyses of two-steps oxidation from l-tyrosine to l-dopaquinone with tyrosinase by capillary electrophoresis/dynamic frontal analysis. PubMed. [Link]

  • Mechanistic Understanding of Tyrosinase Inhibition by Polymeric Proanthocyanidins from Acacia confusa Stem Bark and Their Effect on the Browning Resistance of Fresh-Cut Asparagus Lettuce. National Institutes of Health. [Link]

  • Methylated derivatives of l-tyrosine in reaction catalyzed by l-amino acid oxidase: isotope and inhibitory effects. PubMed. [Link]

  • Catalytic mechanism of the tyrosinase reaction toward the Tyr98 residue in the caddie protein. National Institutes of Health. [Link]

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A Senior Application Scientist's Guide to the Reproducibility of L-Tyrosine (2-¹³C) Labeling in Xenografts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the use of L-Tyrosine (2-¹³C) for stable isotope tracing in xenograft models. It is intended for researchers, scientists, and drug development professionals seeking to employ this powerful technique to unravel the complexities of cancer metabolism. We will delve into the theoretical underpinnings, practical considerations for ensuring reproducibility, and a comparative analysis with other commonly used metabolic tracers.

Introduction: The Imperative for In Vivo Metabolic Flux Analysis

Cancer is fundamentally a disease of aberrant cellular metabolism. While in vitro studies have been instrumental in identifying key metabolic pathways that are dysregulated in cancer, they often fail to recapitulate the intricate tumor microenvironment.[1] In vivo stable isotope tracing has emerged as a powerful tool to study cancer metabolism in a more physiologically relevant context.[2][3] By introducing non-radioactive, isotopically labeled nutrients, such as L-Tyrosine (2-¹³C), into a living system, we can trace their metabolic fate and quantify the flux through various biochemical pathways. This provides a dynamic view of tumor metabolism that is not attainable with static metabolomic or transcriptomic approaches.[4]

L-Tyrosine, a non-essential amino acid, is a precursor for the synthesis of proteins, catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), and can also be catabolized to fuel the tricarboxylic acid (TCA) cycle.[5][6] The use of L-Tyrosine (2-¹³C) allows for the specific tracking of the carbon backbone of tyrosine as it is incorporated into these diverse metabolic pathways.

The Metabolic Fate of L-Tyrosine: A Rationale for its Use as a Tracer

The choice of a stable isotope tracer is dictated by the specific metabolic pathway of interest. L-Tyrosine (2-¹³C) offers unique advantages for interrogating several key aspects of cancer metabolism.

Protein Synthesis

The incorporation of ¹³C-labeled tyrosine into newly synthesized proteins can be quantified to assess the rate of protein synthesis in tumors. This is a critical parameter as uncontrolled proliferation is a hallmark of cancer.

Catecholamine Synthesis

Tyrosine is the direct precursor for the synthesis of catecholamines. By tracing the incorporation of the ¹³C label from L-Tyrosine (2-¹³C) into dopamine, norepinephrine, and epinephrine, researchers can study the activity of this pathway, which has been implicated in tumor progression and the tumor microenvironment.

Anaplerosis and the TCA Cycle

The catabolism of tyrosine generates fumarate, an intermediate of the TCA cycle. Therefore, L-Tyrosine (2-¹³C) can be used to trace the anaplerotic flux of tyrosine into the TCA cycle, providing insights into how cancer cells fuel their central carbon metabolism.

cluster_uptake Cellular Uptake cluster_pathways Metabolic Fates L-Tyrosine (2-13C) L-Tyrosine (2-13C) Protein Synthesis Protein Synthesis L-Tyrosine (2-13C)->Protein Synthesis Incorporation Catecholamine Synthesis Catecholamine Synthesis L-Tyrosine (2-13C)->Catecholamine Synthesis Conversion TCA Cycle (via Fumarate) TCA Cycle (via Fumarate) L-Tyrosine (2-13C)->TCA Cycle (via Fumarate) Catabolism

Caption: Metabolic fates of L-Tyrosine (2-¹³C) in cancer cells.

Ensuring Reproducibility: A Self-Validating Experimental Design

While in vivo stable isotope tracing is a powerful technique, it is also susceptible to variability.[2] A robust experimental design is paramount to ensure the reproducibility and reliability of the data.

Key Sources of Variability
  • Inter-animal Variability: Genetic differences, variations in the gut microbiome, and subtle differences in housing conditions can all contribute to metabolic heterogeneity between animals.

  • Tumor Heterogeneity: Even within the same animal, different regions of a tumor can exhibit distinct metabolic profiles due to variations in vascularization and nutrient availability.[7]

  • Tracer Administration: The route, dose, and timing of tracer administration can significantly impact labeling patterns.[8]

  • Sample Handling: The timing of tissue harvesting and the method of metabolite extraction are critical for preserving the in vivo metabolic state.

Best Practices for Minimizing Variability
  • Animal Acclimatization: Allow animals to acclimate to their housing conditions for at least one week before the start of the experiment.

  • Standardized Diet and Housing: House all animals in the same room with a consistent light-dark cycle and provide them with the same diet.

  • Consistent Tracer Administration: Utilize a precise and consistent method for tracer administration, such as tail vein injection, and ensure that the dose is accurately calculated based on the animal's body weight.[9]

  • Rapid Tissue Harvesting and Quenching: Immediately following euthanasia, tumors should be rapidly excised and flash-frozen in liquid nitrogen to quench all metabolic activity.[10]

  • Inclusion of Control Groups: Always include a control group of animals that do not receive the labeled tracer to account for the natural abundance of ¹³C.[6]

Experimental Protocol: In Vivo Labeling with L-Tyrosine (2-¹³C) in a Xenograft Model

The following is a synthesized, best-practice protocol for an in vivo labeling study using L-Tyrosine (2-¹³C) in a mouse xenograft model. This protocol is based on established methods for stable isotope tracing with other amino acids and glucose.[9][10]

Materials
  • L-Tyrosine (2-¹³C) (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Sterile 0.9% saline

  • Tumor-bearing mice (e.g., immunodeficient mice with subcutaneously implanted human cancer cells)

  • Anesthesia (e.g., isoflurane)

  • Insulin syringes with 28-gauge needles

  • Liquid nitrogen

  • Pre-chilled microcentrifuge tubes

Procedure
  • Tracer Preparation: Prepare a stock solution of L-Tyrosine (2-¹³C) in sterile 0.9% saline. The final concentration will depend on the desired dose and injection volume. A typical dose for an amino acid tracer is in the range of 20-40 mg/kg body weight.

  • Animal Preparation: Anesthetize the mouse using isoflurane.

  • Tracer Administration: Administer the L-Tyrosine (2-¹³C) solution via tail vein injection. The injection volume should be kept low (e.g., 100-200 µL) to avoid rapid changes in blood volume.

  • Labeling Period: Allow the tracer to circulate and be metabolized for a predetermined period. The optimal labeling time will depend on the specific metabolic pathway being investigated and should be determined empirically. A time course experiment (e.g., 15, 30, 60, and 120 minutes) is recommended for initial studies.

  • Euthanasia and Tissue Collection: At the end of the labeling period, euthanize the mouse by an approved method (e.g., cervical dislocation under anesthesia).

  • Tumor Excision and Quenching: Immediately excise the tumor and flash-freeze it in liquid nitrogen.

  • Sample Storage: Store the frozen tumor samples at -80°C until metabolite extraction.

Tracer Preparation Tracer Preparation Animal Anesthesia Animal Anesthesia Tracer Preparation->Animal Anesthesia Tracer Injection (i.v.) Tracer Injection (i.v.) Animal Anesthesia->Tracer Injection (i.v.) Labeling Period Labeling Period Tracer Injection (i.v.)->Labeling Period Euthanasia Euthanasia Labeling Period->Euthanasia Tumor Excision & Quenching Tumor Excision & Quenching Euthanasia->Tumor Excision & Quenching Storage at -80C Storage at -80C Tumor Excision & Quenching->Storage at -80C

Caption: Experimental workflow for in vivo L-Tyrosine (2-¹³C) labeling.

Analytical Methodology: LC-MS/MS for Isotopologue Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for quantifying the incorporation of ¹³C into downstream metabolites.[11]

Metabolite Extraction

Metabolites are typically extracted from the frozen tumor tissue using a cold solvent mixture, such as 80:20 methanol:water, to precipitate proteins and extract polar metabolites.[12]

LC-MS/MS Analysis

The extracted metabolites are then separated by liquid chromatography and analyzed by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific MRM transitions are set up for the unlabeled (M+0) and labeled (M+1) isotopologues of tyrosine and its downstream metabolites.

Data Analysis

The peak areas for each isotopologue are integrated, and the fractional enrichment of ¹³C is calculated. This data can then be used to determine the relative flux through different metabolic pathways.

Comparative Analysis: L-Tyrosine (2-¹³C) vs. Other Tracers

The choice of tracer is critical for a successful metabolic flux experiment. Here, we compare L-Tyrosine (2-¹³C) with two other commonly used tracers: [U-¹³C]-Glucose and [U-¹³C]-Glutamine.

TracerPrimary Metabolic Pathways TracedAdvantagesLimitations
L-Tyrosine (2-¹³C) Protein synthesis, Catecholamine synthesis, TCA cycle anaplerosis (via fumarate)Specific for tyrosine-dependent pathways.May have lower incorporation into central carbon metabolism compared to glucose or glutamine.
[U-¹³C]-Glucose Glycolysis, Pentose Phosphate Pathway, TCA cycle (via acetyl-CoA)Traces central carbon metabolism extensively.May not provide detailed information on amino acid metabolism.[13]
[U-¹³C]-Glutamine TCA cycle anaplerosis (via α-ketoglutarate), Amino acid synthesis, Nucleotide synthesisExcellent for studying glutaminolysis, a key pathway in many cancers.[13]Does not directly trace glucose metabolism.

Conclusion: A Powerful Tool for In Vivo Cancer Metabolism Research

L-Tyrosine (2-¹³C) is a valuable tool for the in vivo investigation of cancer metabolism. By carefully designing experiments to minimize variability and employing robust analytical methods, researchers can obtain reproducible and insightful data on protein synthesis, catecholamine metabolism, and TCA cycle anaplerosis. While direct comparative data on the reproducibility of L-Tyrosine (2-¹³C) labeling in xenografts is limited, the principles and best practices outlined in this guide provide a solid foundation for conducting rigorous and informative studies. As our understanding of cancer metabolism continues to grow, the use of stable isotope tracers like L-Tyrosine (2-¹³C) will be instrumental in identifying novel therapeutic targets and developing more effective cancer treatments.

References

  • In vivo and solid state 13C nuclear magnetic resonance studies of tyrosine metabolism during insect cuticle formation - PubMed. (n.d.). Retrieved from [Link]

  • Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC. (n.d.). Retrieved from [Link]

  • Profiling the metabolism of human cells by deep 13C labeling - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - MDPI. (2021, October 28). Retrieved from [Link]

  • Tyrosine phosphoproteomics of patient-derived xenografts reveals ephrin type-B receptor 4 tyrosine kinase as a therapeutic target in pancreatic cancer - PubMed Central. (2021, July 7). Retrieved from [Link]

  • Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) - ResearchGate. (n.d.). Retrieved from [Link]

  • A guide to 13C metabolic flux analysis for the cancer biologist - PMC - PubMed Central. (2018, April 16). Retrieved from [Link]

  • Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC - NIH. (n.d.). Retrieved from [Link]

  • Multiparametric Magnetic Resonance Imaging and Metabolic Characterization of Patient- Derived Xenograft Models of Clear Cell Renal - eScholarship. (2022, November 15). Retrieved from [Link]

  • In vivo 2H/13C flux analysis in metabolism research - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Liquid Chromatography Combined with Mass Spectrometry for 13C Isotopic Analysis in Life Science Research | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • The relevance of tyrosine kinase inhibitors for global metabolic pathways in cancer - PMC. (2018, February 19). Retrieved from [Link]

  • Enhancing reproducibility in stable isotope analysis (SIA) of fish eye lenses: A comparison between lamina number and diameter | PLOS One - Research journals. (n.d.). Retrieved from [Link]

  • (PDF) Quantitative Cancer Proteomics: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) as a Tool for Prostate Cancer Research - ResearchGate. (n.d.). Retrieved from [Link]

  • Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo - Lirias. (n.d.). Retrieved from [Link]

  • Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - NIH. (n.d.). Retrieved from [Link]

  • Analytical Considerations of Stable Isotope Labelling in Lipidomics - MDPI. (2018, November 16). Retrieved from [Link]

  • Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer - ResearchGate. (n.d.). Retrieved from [Link]

  • An overview of methods using 13C for improved compound identification in metabolomics and natural products - Frontiers. (n.d.). Retrieved from [Link]

  • Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models - bioRxiv. (n.d.). Retrieved from [Link]

  • Best practices for calibrating and reporting stable isotope measurements in archaeology | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC - NIH. (2015, November 20). Retrieved from [Link]

  • Metabolic pathway analysis using stable isotopes in patients with cancer - PubMed Central. (2023, October 31). Retrieved from [Link]

  • In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench - Endocrinology and Metabolism. (2020, December 23). Retrieved from [Link]

  • Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed. (n.d.). Retrieved from [Link]

  • Targeting cancer-specific metabolic pathways for developing novel cancer therapeutics - Frontiers. (n.d.). Retrieved from [Link]

  • Tracking the Fate of 13C-Labeled Energy Sources Glucose and Glutamine in Cancer Cells and Mouse Tumors - CK Isotopes. (n.d.). Retrieved from [Link]

  • Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PubMed Central. (2024, May 31). Retrieved from [Link]

  • Integrated mutational landscape analysis of endometrial stromal sarcoma - PNAS. (n.d.). Retrieved from [Link]

  • 8 Tips to Improve Your Research Reproducibility - Bitesize Bio. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of 13C labeled carnosine derivatives for isotope dilution mass spectrometry measurements in biolo - CNR-IRIS. (2021, July 26). Retrieved from [Link]

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

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benchmarking L-Tyrosine (2-13C) against radioisotope tracers

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking L-Tyrosine (2-13C) vs. Radioisotopes: A Guide to Metabolic Flux & Pathway Resolution

Executive Summary

For decades, radioisotope tracers (


C, 

H) were the gold standard for sensitivity in metabolic tracking. However, the shift toward Stable Isotope-Resolved Metabolomics (SIRM) has positioned L-Tyrosine (2-

C)
as the superior tool for mechanistic drug development.

While radioisotopes excel at answering "How much?" (total uptake), L-Tyrosine (2-


C) answers "Which pathway?" (flux distribution) and "What mechanism?" (structural fate). This guide benchmarks these technologies, demonstrating why the 2-

C isotopologue is specifically engineered for high-fidelity tracking of catecholamine synthesis (dopamine/norepinephrine) where carboxyl-labeled tracers fail.

The Fundamental Shift: Mass vs. Decay

The core distinction lies in the detection physics. Radioisotopes rely on radioactive decay events (scintillation), which are chemically indistinguishable—a


C atom looks the same whether it is in Tyrosine, DOPA, or a protein byproduct.

In contrast, L-Tyrosine (2-


C) relies on Mass Isotopomer Distribution Analysis (MIDA) . By increasing the mass of the alpha-carbon by +1.00335 Da, we can track the specific atomic fate of the molecule through complex transformations using Mass Spectrometry (MS) or NMR.
Comparative Performance Matrix
FeatureL-Tyrosine (2-

C)
Radioisotopes (

C /

H)
Detection Principle Mass Shift (

) via LC-MS/MS or NMR
Beta-decay via Scintillation Counting
Pathway Resolution High: Distinguishes parent vs. metabolite isotopologues.[1]Low: Measures total radioactivity only.
Position Specificity Retained: 2-

C is alpha-carbon; retained during decarboxylation.
Variable:

C-Carboxyl labels are lost as CO

during dopamine synthesis.
Safety Profile Bio-inert: No radiation; safe for human clinical trials.Hazardous: Requires radiation safety officer (RSO) & waste protocols.
Sensitivity Femtomole range (using MRM/SRM modes).Attomole range (historically higher, but gap is closing).
Data Output Flux rates, fractional synthesis, metabolic branching.Total uptake/incorporation rates.

Expert Insight: The "Alpha-Carbon" Advantage

A critical error in experimental design is selecting the wrong label position. In tyrosine metabolism, the conversion to dopamine involves a decarboxylation step.

  • The Trap: If you use L-Tyrosine (1-

    
    C)  (carboxyl label), the label is released as 
    
    
    
    CO
    
    
    during the conversion of L-DOPA to Dopamine. The resulting dopamine is invisible to the sensor.
  • The Solution: L-Tyrosine (2-

    
    C)  labels the alpha-carbon. When the carboxyl group is removed, the alpha-carbon remains, becoming the primary carbon adjacent to the amine group in Dopamine.
    
Pathway Visualization: Fate of the Label

Tyrosine_Fate cluster_legend Key Advantage Tyrosine L-Tyrosine (2-13C) (Label on Alpha-Carbon) DOPA L-DOPA (2-13C) (Label Retained) Tyrosine->DOPA Tyrosine Hydroxylase (Rate Limiting) Protein Incorporated into Protein (Label Retained) Tyrosine->Protein Protein Synthesis Dopamine Dopamine (1-13C) (Label RETAINED) DOPA->Dopamine AADC (Decarboxylation) CO2 CO2 (Unlabeled) DOPA->CO2 Carboxyl Group Lost Note Using 1-13C (Carboxyl) would result in loss of label at the DOPA -> Dopamine step.

Caption: Figure 1. Metabolic fate of L-Tyrosine (2-


C). Note that the label is retained in Dopamine synthesis, unlike carboxyl-labeled variants.

Experimental Protocol: High-Sensitivity Flux Analysis

This protocol utilizes LC-MS/MS with Multiple Reaction Monitoring (MRM) to achieve sensitivity comparable to radioisotopes without the associated hazards.

Objective: Quantify fractional synthesis rate of Dopamine from exogenous L-Tyrosine.

Step 1: Pulse Labeling
  • Media Prep: Prepare Tyrosine-free DMEM. Supplement with dialyzed FBS.

  • Tracer Addition: Add L-Tyrosine (2-

    
    C)  to a final concentration of 100-400 µM (physiological range).
    
  • Incubation: Culture neurons (e.g., PC12 or dopaminergic iPSCs) for 1–6 hours.

    • Why? Short pulses measure synthesis rates; long pulses measure steady-state accumulation.

Step 2: Metabolite Extraction (Quenching)
  • Wash: Rapidly wash cells 2x with ice-cold PBS to remove extracellular tracer.

  • Lysis: Add 80% Methanol/20% Water (pre-chilled to -80°C).

    • Mechanism:[2][3][4][5][6] Methanol denatures enzymes immediately, "freezing" the metabolic state.

  • Scraping & Centrifugation: Scrape cells, centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

Step 3: LC-MS/MS Analysis
  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Mode: Positive Ion Mode (ESI+).

  • MRM Transitions (Critical):

    • Endogenous Dopamine: Monitor parent

      
       154.1 
      
      
      
      fragment
      
      
      137.1.
    • Labeled Dopamine (

      
      C-Dopamine):  Monitor parent 
      
      
      
      155.1
      
      
      fragment
      
      
      138.1.
    • Note: The +1 Da shift confirms the incorporation of the 2-

      
      C atom.
      
Step 4: Data Calculation

Calculate the Mole Percent Excess (MPE) to determine flux:



Workflow Visualization

Workflow Step1 1. Pulse Labeling Add L-Tyrosine (2-13C) to culture media Step2 2. Metabolic Quench -80°C 80% MeOH Stops enzymatic activity instantly Step1->Step2 Step3 3. LC-MS/MS Analysis Separate analytes via chromatography Step2->Step3 Step4 4. MRM Detection Filter for m/z 154 (Endogenous) vs m/z 155 (Labeled) Step3->Step4 Step5 5. Flux Calculation Determine fractional synthesis rate Step4->Step5

Caption: Figure 2. End-to-end workflow for Stable Isotope Resolved Metabolomics (SIRM) using L-Tyrosine (2-


C).

Regulatory & Safety Implications

For drug development professionals, the switch to 2-


C offers significant downstream advantages:
  • Clinical Translation: Stable isotopes are FDA-friendly for Phase I metabolic studies. You can use the exact same tracer in preclinical mouse models and human clinical trials. Radioisotopes (

    
    C) are generally restricted in humans due to cumulative radiation limits.
    
  • Cost of Ownership: While the purchase price of

    
    C-Tyrosine may be higher per mg than 
    
    
    
    C, the total operational cost is lower.
    • Hidden Costs of

      
      C: Radioactive waste disposal (
      
      
      
      $), RSO salary, dedicated "hot" labs, and regulatory compliance audits.
  • Shelf Life: Stable isotopes do not decay.[7]

    
    C tracers degrade over time (radiolysis) and have a defined half-life, requiring regular repurchase and purity checks.
    

References

  • Antoniewicz, M. R. (2018).[8] "A guide to metabolic flux analysis in metabolic engineering: Methods and applications." Metabolic Engineering. Link

  • Fernie, A. R., et al. (2013). "Recommendations for reporting the results of metabolic flux analysis." Metabolomics. Link

  • Yuan, J., et al. (2008). "Stable Isotope Labeling Assisted Metabolomics: Techniques and Applications." Trends in Biotechnology. Link

  • Buescher, J. M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. Link

Sources

Safety Operating Guide

L-TYROSINE (2-13C): Proper Disposal and Handling Procedures

[1][2][3][4]

Core Directive: The Stable Isotope Distinction

CRITICAL SAFETY NOTICE: The most frequent operational error regarding L-Tyrosine (2-13C) is misidentifying it as radioactive waste.

  • L-Tyrosine (2-13C) contains a stable Carbon-13 isotope. It is NON-RADIOACTIVE .

  • Action: Do NOT dispose of this material in radioactive waste streams (e.g., P-32, S-35, C-14 containers). Doing so triggers unnecessary, expensive regulatory audits and waste rejection by disposal vendors.

  • Exception: If this material was used in a dual-label experiment alongside radioisotopes (e.g., 3H-Thymidine), the entire mixture defaults to Radioactive Waste protocols.

Material Safety & Physical Properties

To ensure a self-validating disposal workflow, you must verify the material's state against the physical properties below before selecting a waste stream.

PropertyDataRelevance to Disposal
Chemical Nature Amino Acid (Stable Isotope Labeled)Low toxicity; generally non-hazardous waste.
Physical State White Crystalline PowderDust generation risk during transfer.[1][2]
Solubility Slightly soluble in water; Soluble in alkaline solutionsAcid/Base neutralization may be required for liquid disposal.
RCRA Status Not Listed (Neither P-list nor U-list)Not classified as "Acutely Hazardous" by US EPA.
Combustibility Non-flammableCompatible with standard incineration streams.
Bio-demand High Biological Oxygen Demand (BOD)Do not drain dispose in large quantities; causes algal blooms in waterways.

Decision Matrix: Disposal Workflow

The following logic gate ensures you select the correct waste stream based on experimental context.

Disposal_WorkflowStartSTART: Waste GeneratedIs_RadioIs it mixed withRadioisotopes?Start->Is_RadioRadio_WasteRADIOACTIVE WASTE(Follow RSO Protocols)Is_Radio->Radio_WasteYESIs_BioIs it mixed withBiological Agents(Cells/Viruses)?Is_Radio->Is_BioNOBio_WasteBIOHAZARDOUS WASTE(Autoclave/Incinerate)Is_Bio->Bio_WasteYESState_CheckPhysical State?Is_Bio->State_CheckNOSolid_PathSolid Chemical Waste(Label: Non-Hazardous)State_Check->Solid_PathPowder/ResidueLiquid_PathLiquid Chemical Waste(Segregate by pH)State_Check->Liquid_PathSolution/Supernatant

Figure 1: Decision tree for segregating L-Tyrosine (2-13C) waste streams. Note the priority of Radio/Bio hazards over chemical properties.

Step-by-Step Disposal Protocols

Scenario A: Dry Solid Waste (Excess Powder)

Context: Expired inventory or spill cleanup residues.

  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar. Avoid glass to prevent breakage during transport.

  • Labeling:

    • Label as "Non-Hazardous Chemical Waste."

    • Self-Validation Step: Explicitly write "STABLE ISOTOPE – NON-RADIOACTIVE" on the tag to prevent rejection by safety officers.

    • List contents: "L-Tyrosine (2-13C), 99%."

  • Segregation: Do not mix with strong oxidizers (e.g., Peroxides, Nitrates) in the waste bin, as amino acids can act as reducing agents.

  • Final Disposal: Hand off to your facility’s EHS (Environmental Health & Safety) team for incineration or landfilling according to local regulations.

Scenario B: Liquid Waste (Stock Solutions)

Context: Unused stock solutions dissolved in water, HCl, or NaOH.

  • pH Verification:

    • L-Tyrosine is often dissolved in 0.1N HCl or NaOH.

    • Protocol: Measure pH. If pH < 2 or > 12.5, the waste is classified as Corrosive Hazardous Waste (RCRA D002), regardless of the Tyrosine content.

  • Collection:

    • Pour into a dedicated "Aqueous Chemical Waste" carboy.

    • Do not pour down the sink. While L-Tyrosine is non-toxic, bulk disposal into municipal water contributes to high Biological Oxygen Demand (BOD), violating Clean Water Act compliance in many jurisdictions.

  • Neutralization (Optional/Site-Specific):

    • Consult your local EHS: Some facilities allow elementary neutralization (adjusting pH to 6–9) followed by drain disposal for non-hazardous amino acids. Never assume this is permitted without written EHS approval.

Scenario C: Biological Waste (Cell Culture Media)

Context: Media containing L-Tyrosine (2-13C) metabolized by cells.

  • Classification: Once the chemical enters a biological system (cell culture), the biological hazard takes precedence.

  • Deactivation:

    • Add bleach (final concentration 10%) to liquid media for 20 minutes.

    • OR: Collect in biohazard bags for autoclaving.

  • Disposal: Dispose of as standard biomedical waste. The 13C enrichment does not alter the biological waste classification.

Spill Management & Emergency Response

Although L-Tyrosine is low-hazard, it is a respiratory irritant in powder form.

  • PPE: Nitrile gloves, safety glasses, and a N95 dust mask (to prevent inhalation of fine particulates).

  • Containment:

    • Dry Spill: Do not dry sweep if significant dust is generated. Cover with a damp paper towel to suppress dust, then scoop into a waste container.

    • Wet Spill: Absorb with inert material (vermiculite or paper towels).

  • Surface Decontamination: Wipe the area with water followed by 70% ethanol.

  • Validation: Visually inspect for white residue. L-Tyrosine is slightly soluble; persistent white spots indicate incomplete cleanup.

Regulatory Compliance (US/International)

  • RCRA (USA): L-Tyrosine is not a P-listed or U-listed waste.[2] It does not exhibit characteristics of ignitability, corrosivity (unless in acidic/basic solution), reactivity, or toxicity.

  • TSCA: Listed on the inventory (CAS 60-18-4).[2]

  • Ecological Impact: Prevent entry into drains/waterways to avoid eutrophication (nutrient loading).

References

  • National Center for Biotechnology Information (PubChem). L-Tyrosine Compound Summary (CID 6057). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste Identification. Retrieved from [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling L-Tyrosine (2-¹³C)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for L-Tyrosine (2-¹³C), a stable, non-radioactive isotopically labeled amino acid. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, not just for regulatory compliance, but as a foundational principle of rigorous scientific practice. The following protocols are designed to be a self-validating system, grounded in established safety standards, to build confidence and ensure operational integrity when handling this compound.

The chemical properties of L-Tyrosine (2-¹³C) are virtually identical to those of its unlabeled counterpart. The key distinction is the incorporation of a heavy, stable carbon isotope (¹³C), which is non-radioactive and poses no radiological threat.[1][2] Therefore, the primary safety considerations are chemical in nature, stemming from the physical form of the compound—typically a fine, crystalline powder.[3][4]

The principal hazards associated with L-Tyrosine in powdered form include:

  • Inhalation: May cause respiratory tract irritation.[5]

  • Skin Contact: May cause skin irritation.[4][5]

  • Eye Contact: Can cause serious eye irritation.[4][5]

  • Ingestion: May be harmful if swallowed.[4][5]

While some Safety Data Sheets (SDS) may classify L-Tyrosine as not hazardous under the Globally Harmonized System (GHS), a cautious and consistent approach to handling is paramount to minimize any potential for irritation or exposure.[6]

The Core of Safety: Risk Assessment & Engineering Controls

Before any personal protective equipment (PPE) is selected, the first line of defense is always engineering and administrative controls. The goal is to minimize exposure potential at the source.

  • Engineering Controls: The single most effective control is proper ventilation. All handling of L-Tyrosine (2-¹³C) powder, especially weighing and transferring, should be conducted within a certified chemical fume hood or a powder containment hood.[3][7] This prevents the aerosolization and escape of fine particles into the general laboratory environment.

  • Administrative Controls: Adhere to standard laboratory practices. Do not eat, drink, or apply cosmetics in the handling area.[8][9] Ensure all containers are clearly labeled, and access to the material is limited to trained personnel.[10][11]

Personal Protective Equipment (PPE): Your Final Barrier

PPE is essential to protect you from exposure when engineering controls cannot completely eliminate the risk. The selection of appropriate PPE is contingent on the specific procedure being performed.

Summary of Recommended PPE
Protection TypeSpecific RecommendationsRationale & Causality
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles for risk of splash.Protects eyes from irritation or injury caused by airborne dust particles or accidental splashes when preparing solutions.[3][4]
Hand Protection Powder-free nitrile or latex gloves.Prevents direct skin contact and subsequent irritation.[3][5] Powder-free gloves are crucial to avoid aerosolizing the compound that may have settled on the glove surface.[12] Change gloves immediately if contaminated.
Body Protection Long-sleeved laboratory coat.Minimizes the risk of the powder settling on personal clothing and skin.[3][8]
Respiratory Protection Generally not required when handling inside a fume hood. If significant dust is unavoidable, a NIOSH-approved N95 or P95 respirator is recommended.Protects the respiratory tract from irritation due to inhaled powder.[5][7] The use of a respirator should be a last resort, indicating that engineering controls are insufficient.

Operational Plan: A Step-by-Step Handling Protocol

This protocol ensures safety and logistical efficiency from preparation through disposal.

Step 1: Pre-Handling Preparation
  • Verify SDS: Before use, review the manufacturer-specific Safety Data Sheet (SDS). Ensure it is readily accessible to all laboratory personnel.[11][13]

  • Designate Area: Conduct all work in a designated area within a chemical fume hood or other ventilated enclosure.[3][8]

  • Assemble Equipment: Gather all necessary equipment: spatulas, weigh boats, labeled receiving containers, and waste containers before opening the primary container.

  • Check Emergency Equipment: Confirm that an eyewash station and safety shower are unobstructed and operational.[7]

  • Don PPE: Put on your lab coat, safety glasses/goggles, and gloves as outlined in the table above.

Step 2: Handling the Compound (Weighing & Transfer)
  • Minimize Dust: Open the container slowly inside the fume hood to avoid creating a plume of dust.

  • Transfer Carefully: Use a spatula to carefully transfer the required amount of L-Tyrosine (2-¹³C) to a weigh boat or directly into a tared receiving vessel. Avoid tapping or dropping the powder.

  • Clean as You Go: Immediately wipe up any minor spills on the balance or work surface with a damp cloth or towel, and dispose of it as chemical waste.

  • Seal Tightly: Securely close the primary container lid immediately after use to prevent absorption of moisture and accidental spills.[8][9]

Step 3: Post-Handling & Cleanup
  • Decontaminate: Wipe down the work surface and any equipment used with a suitable solvent (e.g., 70% ethanol or deionized water) to remove any residual powder.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination: first gloves, then lab coat, and finally eye protection.

  • Wash Hands: Wash hands thoroughly with soap and water after removing PPE, even if gloves were worn.[8][9]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Prepare to Handle L-Tyrosine (2-¹³C) engineering_check Will all work be done in a certified fume hood or powder containment booth? start->engineering_check base_ppe Required Base PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat engineering_check->base_ppe Yes respirator Add Respiratory Protection: NIOSH-approved N95/P95 Respirator engineering_check->respirator No dust_risk Is there a significant risk of generating dust? (e.g., large quantities, vigorous mixing) base_ppe->dust_risk dust_risk->respirator Yes proceed Proceed with Handling Protocol dust_risk->proceed No respirator->base_ppe

Caption: PPE selection workflow for L-Tyrosine (2-¹³C).

Disposal Plan: Chemical Waste Management

A crucial point of clarification is that L-Tyrosine (2-¹³C) is a stable isotope and is not radioactive .[2][14][15] Therefore, it does not require special handling as radiological waste.

  • Waste Classification: The compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) should be treated as non-hazardous chemical waste.

  • Collection: Dispose of solid waste in a designated, sealed, and clearly labeled chemical waste container.[5]

  • Regulatory Compliance: All waste disposal must adhere to your institution's policies and comply with local, state, and federal environmental regulations.[4][5] Do not mix with other waste streams unless explicitly permitted.[]

By adhering to these scientifically grounded protocols, you ensure the integrity of your work and foster a culture of safety that is the hallmark of professional research and development.

References

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists. [Link]

  • Safety Data Sheet: Boc-L-Tyrosine. Carl ROTH. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022). OSHA.com. [Link]

  • Guide to Isotope Management In Laboratories. Environmental Health and Safety, Columbia University. [Link]

  • Stable Isotope Recommendations. (2016). UNOLS. [Link]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • How To Store And Dispose Of Radiolabeled Compounds. (2017). Moravek, Inc. [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024). Metabolic Solutions. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.